2-Methyl-DL-tryptophan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21495-41-0 | |
| Record name | 2-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Navigating Tryptophan Metabolism: A Technical Guide to the Mechanism of Action of 2-Methyl-DL-tryptophan and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the mechanism of action of 2-Methyl-DL-tryptophan and its closely related, yet functionally distinct, methylated analogs. In the landscape of immunometabolism and drug discovery, precise molecular understanding is paramount. A common point of confusion arises from the nomenclature of methylated tryptophan derivatives. This guide will first disambiguate these compounds, then delve into the core mechanisms by which they modulate the pivotal kynurenine pathway of tryptophan metabolism, a critical regulator of immune tolerance.
Demystifying Methylated Tryptophan Analogs: A Structural and Functional Overview
The position of a single methyl group on the tryptophan molecule dramatically alters its biological activity. It is crucial to distinguish between three primary analogs to appreciate their unique mechanisms of action.
-
1-Methyl-DL-tryptophan (1-MT): The methyl group is attached to the nitrogen atom of the indole ring (position 1). This is the most extensively studied analog in the context of immune modulation and is a direct competitive inhibitor of the enzymes indoleamine 2,3-dioxygenase (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2). It exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), with distinct inhibitory profiles and biological effects.
-
This compound: The methyl group is located on the carbon at position 2 of the indole ring. Its role as a direct and potent inhibitor of IDO1 is not well-documented in mainstream immunological literature. It has been identified as an intermediate in the biosynthesis of the antibiotic thiostrepton.
-
α-Methyl-DL-tryptophan (α-MT): The methyl group is on the alpha-carbon of the amino acid side chain. This analog exhibits a more complex, dual mechanism of action, functioning as both an IDO1 inhibitor and a blocker of the amino acid transporter SLC6A14.
Due to the extensive research and clear therapeutic relevance in the field of immunology and oncology, this guide will focus primarily on the mechanism of action of 1-Methyl-DL-tryptophan , with a dedicated section on the multifaceted actions of α-Methyl-DL-tryptophan .
Caption: Chemical distinctions of methylated tryptophan analogs.
The Kynurenine Pathway: The Central Axis of Tryptophan-Mediated Immune Regulation
Over 95% of free tryptophan is catabolized through the kynurenine pathway. The first and rate-limiting step of this pathway is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). IDO1 is expressed in various immune and cancer cells, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), while TDO is primarily found in the liver.
The activation of IDO1 in the tumor microenvironment or sites of chronic inflammation has profound immunosuppressive consequences:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1-expressing cells starves proximate T cells of this essential amino acid, leading to cell cycle arrest at mid-G1 and anergy.
-
Production of Immunosuppressive Metabolites: The enzymatic breakdown of tryptophan generates a cascade of metabolites, collectively known as kynurenines. Kynurenine itself, along with downstream products, can induce T cell apoptosis and promote the differentiation of immunosuppressive regulatory T cells (Tregs).
This dual mechanism allows tumors and chronically infected tissues to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
Caption: The Kynurenine Pathway and IDO1/TDO-mediated immunosuppression.
Core Mechanism of Action: 1-Methyl-DL-tryptophan (1-MT)
1-MT acts as a competitive inhibitor of IDO1. The methylation at the indole nitrogen prevents the enzymatic cleavage of the indole ring, which is the catalytic function of IDO1, while still allowing the molecule to bind to the enzyme's active site.
Stereoisomer-Specific Activities: A Tale of Two Molecules
The D- and L-stereoisomers of 1-MT exhibit different inhibitory potencies and have been a subject of considerable research and debate.
-
1-L-methyl-tryptophan (L-1MT): In cell-free enzymatic assays, L-1MT is consistently shown to be the more potent direct inhibitor of IDO1.[1][2] It acts as a classical competitive inhibitor.[1]
-
1-D-methyl-tryptophan (D-1MT, Indoximod): While being a much weaker direct inhibitor of purified IDO1 enzyme, D-1MT has demonstrated superior efficacy in in vivo anti-tumor models and is the isomer that has progressed to clinical trials.[1][3] This paradox suggests a more complex mechanism of action for Indoximod. It is proposed that Indoximod does not primarily function by direct, competitive inhibition of IDO1. Instead, it may act downstream by reversing the metabolic stress signals induced by tryptophan depletion.[4] Specifically, Indoximod can act as a tryptophan mimetic to restore the activity of the mTORC1 signaling pathway, which is suppressed in tryptophan-deprived T cells.[4] Furthermore, some studies suggest that D-1MT may preferentially inhibit IDO2.[5]
| Compound | Target Enzyme | Reported Ki / IC50 | Primary Mechanism |
| L-1-methyl-tryptophan | IDO1 | Ki ≈ 19 µM[1][2] | Competitive Inhibition |
| IDO1 (cellular) | IC50 ≈ 120 µM (HeLa cells)[6][7] | ||
| D-1-methyl-tryptophan (Indoximod) | IDO1 | Weak inhibitor in cell-free assays[4] | Downstream signaling (mTORC1 activation), potential IDO2 inhibition |
| IDO1 (cellular) | IC50 ≈ 7 µM[8] | ||
| DL-1-methyl-tryptophan | IDO1 | Ki ≈ 35 µM[1][3] | Competitive Inhibition |
Note: Reported Ki and IC50 values can vary depending on the assay system (cell-free vs. cellular) and experimental conditions.
Immunological Consequences of IDO Inhibition by 1-MT
By blocking the first step of the kynurenine pathway, 1-MT elicits several key immunological effects:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of tryptophan in the local microenvironment.
-
Reduction of Kynurenine Production: The generation of immunosuppressive kynurenine metabolites is significantly decreased.
-
Reversal of T-Cell Suppression: The combination of tryptophan restoration and reduced kynurenine levels allows for the proliferation and activation of effector T cells (e.g., CD8+ cytotoxic T lymphocytes) that can then mount an effective anti-tumor or anti-pathogen response.[9]
The Dual-Action Analog: α-Methyl-DL-tryptophan (α-MT)
α-Methyl-DL-tryptophan presents a more complex pharmacological profile, engaging with two distinct molecular targets.
-
IDO1 Inhibition: Similar to 1-MT, α-MT can inhibit the enzymatic activity of IDO1, contributing to the reversal of tryptophan-mediated immunosuppression.
-
SLC6A14 Blockade: α-MT is a selective blocker of the amino acid transporter SLC6A14 (also known as ATB⁰,+). This transporter is upregulated in several cancers and is responsible for the uptake of a broad range of essential amino acids. By blocking SLC6A14, α-MT can induce amino acid starvation specifically in cancer cells that are dependent on this transporter, leading to inhibition of mTOR, activation of autophagy, and apoptosis.
This dual mechanism suggests that α-MT may exert anti-tumor effects through both immune-mediated and direct cancer cell-targeted pathways.
Experimental Protocols for Assessing IDO Activity and Inhibition
The validation of IDO inhibitors requires robust and reproducible assays. Below are outlines of standard methodologies.
Cell-Based IDO1 Activity Assay
This is the most common approach to screen for IDO1 inhibitors in a physiologically relevant context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using IFN-γ. The cells are then treated with the test compound in the presence of tryptophan. IDO1 activity is quantified by measuring the amount of kynurenine produced and secreted into the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.[10]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., 1-MT) in assay medium containing a known concentration of L-tryptophan (e.g., 50 µg/mL). Remove the IFN-γ-containing medium from the cells and add 200 µL of the inhibitor-containing assay medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement: Collect the cell culture supernatant for kynurenine quantification. This can be done via two primary methods:
-
Spectrophotometric Method: a. Transfer 100-140 µL of supernatant to a new plate. b. Add 50 µL of 30% (w/v) trichloroacetic acid (TCA) to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11] c. Centrifuge the plate to pellet the precipitate. d. Transfer 100 µL of the clear supernatant to a new 96-well plate. e. Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[11] f. After a 10-minute incubation at room temperature, measure the absorbance at 480-492 nm. g. Quantify the kynurenine concentration by comparing the absorbance to a standard curve of known kynurenine concentrations.
-
HPLC Method (Higher Specificity and Sensitivity): a. Deproteinize the supernatant with TCA as described above. b. Analyze the supernatant using a reverse-phase HPLC system with UV detection.[12] c. Kynurenine is typically detected at a wavelength of 360 nm. d. Quantify by comparing the peak area to a kynurenine standard curve.
-
Caption: Workflow for a cell-based IDO1 inhibitor screening assay.
T-Cell Proliferation Assay (Co-culture)
Principle: This assay directly measures the functional immunological consequence of IDO1 inhibition. IDO1-expressing cells (e.g., IFN-γ-treated cancer cells or monocyte-derived dendritic cells) are co-cultured with T cells. In the absence of an inhibitor, the IDO1 activity will suppress T-cell proliferation. An effective inhibitor will reverse this suppression.
Step-by-Step Methodology:
-
Prepare IDO-expressing cells: Prepare cancer cells or dendritic cells and induce IDO1 expression with IFN-γ as described in section 5.1.
-
Isolate T cells: Isolate T cells from peripheral blood mononuclear cells (PBMCs).
-
Set up Co-culture: In a 96-well plate, co-culture the IDO-expressing cells with the isolated T cells at an appropriate ratio (e.g., 1:10).
-
Add Stimuli and Inhibitor: Add a T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies or allogeneic stimulation) and serial dilutions of the test inhibitor (e.g., 1-MT).
-
Incubation: Incubate the co-culture for 3-5 days.
-
Measure Proliferation: Assess T-cell proliferation using standard methods, such as:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry, which corresponds to cell division.
-
Conclusion and Future Perspectives
The methylation of tryptophan has yielded a fascinating class of molecules with profound effects on immunometabolism. While the term "this compound" may be a source of confusion, the extensive research into 1-Methyl-DL-tryptophan has solidified the inhibition of the IDO1/kynurenine pathway as a viable therapeutic strategy, particularly in oncology. The D-isomer, Indoximod, despite its weak direct enzymatic inhibition, highlights the complexity of this pathway and suggests that downstream metabolic signaling is a critical component of its mechanism. The dual-action of α-Methyl-DL-tryptophan further expands the potential for targeting tryptophan metabolism in disease. For researchers in this field, a precise understanding of the structure-activity relationships of these analogs is essential for the design of robust experiments and the development of next-generation immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 6. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. rupress.org [rupress.org]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function and Application of 2-Methyl-DL-tryptophan as an Indoleamine 2,3-dioxygenase (IDO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its primary and most well-characterized function in biomedical research is as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. By competitively inhibiting IDO, this compound serves as a critical research tool to investigate the profound immunomodulatory roles of this pathway. This guide provides an in-depth exploration of the biochemical function of this compound, its mechanism of action, and its application as a tool compound in immunology and oncology research, complete with experimental protocols and technical considerations.
The Indoleamine 2,3-dioxygenase (IDO) Pathway: A Key Regulator of Immune Tolerance
To comprehend the function of this compound, one must first understand its target: the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the catabolism of the vast majority (~95%) of dietary L-tryptophan not used in protein synthesis.[1][2] The initial and rate-limiting step of this pathway is catalyzed by one of two enzymes: Tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, or Indoleamine 2,3-dioxygenase (IDO), which functions in extrahepatic tissues.[1]
IDO, particularly the IDO1 isoform, is of immense interest in immunology and oncology.[3] Under normal physiological conditions, IDO1 expression is low. However, it is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][4] This upregulation triggers a localized depletion of tryptophan and an accumulation of downstream metabolites known as kynurenines.[5] This process has two major immunosuppressive consequences:
-
Tryptophan Starvation: T lymphocytes are highly sensitive to tryptophan availability. Depletion of this essential amino acid induces a stress-response kinase pathway that leads to T-cell cycle arrest and anergy (a state of unresponsiveness).[6]
-
Kynurenine-Mediated Suppression: The accumulation of kynurenine and its derivatives can activate the aryl hydrocarbon receptor (AhR), leading to the promotion of regulatory T cells (Tregs) and the suppression of effector T cell and natural killer (NK) cell functions.[3][7]
This dual mechanism of immune suppression is exploited by tumors to create an immunotolerant microenvironment, allowing them to evade detection and destruction by the host immune system.[3][8] Consequently, the ratio of kynurenine to tryptophan is often used as an indicator of IDO activity and is associated with prognosis in various cancers and inflammatory diseases.[2]
Figure 1: The Kynurenine Pathway and the inhibitory action of this compound.
This compound: Mechanism of Action as an IDO Inhibitor
This compound is a derivative of tryptophan, specifically a racemic mixture (containing both D and L isomers) with a methyl group added to the indole ring at the 2-position.[9] Its primary function is to act as a competitive inhibitor of the IDO1 enzyme.
Causality of Inhibition: The structural similarity of this compound to the natural substrate, L-tryptophan, allows it to bind to the active site of the IDO1 enzyme. However, the presence of the methyl group at the 2-position of the indole ring prevents the catalytic dioxygenation reaction from proceeding.[10][11] This effectively blocks the enzyme's function, preventing the conversion of tryptophan to N-formylkynurenine. This mode of action classifies it as a substrate analog competitive inhibitor.[11]
While the term "this compound" is specific, it is important to distinguish it from the more commonly studied "1-Methyl-tryptophan." The latter, particularly the D-isomer (Indoximod), has been investigated in clinical trials.[6][12] this compound remains a valuable, albeit less clinically advanced, tool for fundamental research.
| Inhibitor | Target Enzyme | Inhibition Type | Reported Ki (μM) | Notes |
| 1-Methyl-DL-tryptophan | IDO1 | Competitive | 7 - 70 | A frequently studied analog; the D-isomer advanced to clinical trials.[11] |
| This compound | IDO1 | Competitive | Not widely reported | Functions as a competitive inhibitor, but less characterized kinetically in public literature compared to 1-MT. |
Table 1: Comparison of Tryptophan Analog Inhibitors of IDO1. Data for 1-Methyl-DL-tryptophan is provided for context as a well-characterized competitive inhibitor.
Research Applications and Experimental Insights
The primary utility of this compound is as a tool compound to probe the biological consequences of IDO1 inhibition in various experimental systems.
-
Cancer Immunotherapy Research: A central application is in the study of tumor immune evasion.[8][13] Researchers use this compound to block IDO1 activity in cancer cell lines or in co-culture systems with immune cells. The expected outcome is the restoration of T-cell proliferation and effector function due to the reversal of tryptophan depletion and kynurenine accumulation.[14] This allows for the investigation of IDO1 as a therapeutic target, often in combination with other immunotherapies like checkpoint inhibitors.[8]
-
Neuroscience and Inflammatory Disease: The kynurenine pathway is also implicated in neurological conditions and chronic inflammation.[15] Metabolites of the pathway can be neuroactive or neurotoxic.[16] this compound can be used in models of these diseases to dissect the specific contribution of the IDO1 enzyme to the pathology.
Experimental Choice Rationale: A researcher would choose this compound or a similar analog to pharmacologically validate a hypothesis involving IDO1. For instance, if a cancer model shows high IDO1 expression and an immunosuppressed microenvironment, treating with an IDO inhibitor provides direct evidence linking the enzyme's activity to the observed immune phenotype.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol describes a robust, cell-based assay to measure the inhibitory activity of compounds like this compound on IFN-γ-induced IDO1 in a cancer cell line.
Principle of the Assay: The assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream product, kynurenine. Many cancer cell lines, such as the ovarian cancer line SKOV-3 or the cervical cancer line HeLa, can be induced to express high levels of IDO1 upon stimulation with IFN-γ.[5][17] The kynurenine produced is secreted into the cell culture medium. After a specific incubation period, the supernatant is collected, and the kynurenine is detected via a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product measurable by spectrophotometry at 480-490 nm.[5][17] The inhibitory effect of a compound is determined by the reduction in kynurenine production compared to an untreated control.
Materials:
-
HeLa or SKOV-3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ
-
This compound (or other test inhibitors)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine standard
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.[5]
-
Compound and Cytokine Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the test compounds to the appropriate wells.
-
Add human IFN-γ to all wells (except negative controls) to a final concentration of 10-100 ng/mL to induce IDO1 expression.[5][17]
-
Include "vehicle control" wells (IFN-γ + vehicle) and "no induction" wells (vehicle only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
Kynurenine Detection:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.[5]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.[5]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich’s reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.[17]
-
Prepare a standard curve using known concentrations of L-kynurenine to quantify the amount of kynurenine in the samples.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Figure 2: Workflow for a cell-based IDO1 inhibition assay.
Limitations and Considerations
While this compound is a useful research tool, several factors must be considered:
-
Racemic Mixture: It is a DL-racemic mixture. The different stereoisomers (D and L) can have distinct biological activities and potencies.
-
Potency and Specificity: More potent and specific IDO1 inhibitors (e.g., Epacadostat) have since been developed.[8] The specificity of this compound against other tryptophan-catabolizing enzymes like IDO2 or TDO is not as extensively documented as newer compounds.
-
Research Grade Compound: It is primarily a tool for preclinical research and is not intended for therapeutic use.
Conclusion
This compound functions as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). By blocking the first and rate-limiting step of the kynurenine pathway, it serves as an indispensable tool for researchers in immunology, oncology, and neuroscience. Its application in cell-based and in vivo models allows for the direct investigation of the IDO1 pathway's role in creating immunotolerant microenvironments and its contribution to various disease pathologies. Understanding its mechanism provides a foundational basis for exploring the broader therapeutic potential of targeting tryptophan metabolism.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Tryptophan, Glutamine, and Asparagine in Cancer Immunotherapy—Synergism or Mechanism of Resistance? [mdpi.com]
- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
- 15. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-DL-tryptophan: A Classic Modulator of the Indoleamine 2,3-Dioxygenase Pathway
Abstract
Indoleamine 2,3-dioxygenase (IDO1) is a pivotal enzyme in immunometabolism, suppressing T-cell-mediated immune responses by catabolizing the essential amino acid L-tryptophan. This mechanism is co-opted by tumors to facilitate immune evasion, making IDO1 a compelling target in immuno-oncology. 2-Methyl-DL-tryptophan (and its more commonly studied racemic relative, 1-methyl-DL-tryptophan) is a historically significant tryptophan analog used to probe this pathway. However, its designation as a simple "inhibitor" belies a complex and stereospecific mechanism of action. This technical guide provides an in-depth exploration of the IDO pathway, the distinct roles of the D- and L-isomers of methyl-tryptophan, and detailed protocols for evaluating their activity. We aim to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize these compounds in the laboratory.
The Indoleamine 2,3-Dioxygenase (IDO) Pathway: A Key Immune Checkpoint
The catabolism of L-tryptophan is a critical regulatory node in the immune system.[1] While a small fraction of dietary tryptophan is used for protein and serotonin synthesis, over 95% is metabolized along the kynurenine pathway.[2] The first and rate-limiting step of this pathway is catalyzed by a family of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase 1 and 2 (IDO1 and IDO2), which are expressed in various tissues and immune cells.[3][4]
IDO1, in particular, is of great interest in immunology and oncology. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), often as a negative feedback mechanism to control excessive inflammation.[4][5] In the tumor microenvironment, this mechanism is hijacked by cancer cells to create a zone of profound immunosuppression.[6][7]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The rapid consumption of L-tryptophan in the local environment starves proliferating T-cells, which are highly sensitive to its availability. This triggers the GCN2 kinase stress-response pathway, leading to T-cell anergy and apoptosis.[8]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not inert. Kynurenine (Kyn) and its derivatives act as signaling molecules, primarily through the aryl hydrocarbon receptor (AhR).[1][3] Activation of AhR in T-cells promotes the differentiation of immunosuppressive regulatory T-cells (Tregs) while suppressing effector T-cell function.[9]
This dual mechanism effectively dismantles the anti-tumor immune response, allowing cancer to progress.[4][8]
This compound: A Racemic Modulator with Stereospecific Actions
This compound is a synthetic analog of tryptophan.[10] While much of the foundational research has been conducted with the closely related 1-methyl-DL-tryptophan (1-MT), the principles of stereospecificity apply to both. It is crucial for researchers to understand that the racemic DL-mixture contains two distinct molecules with fundamentally different mechanisms of action.
| Compound Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [11] |
| Molecular Weight | 218.25 g/mol | [11] |
| Appearance | Off-white solid | [10] |
| Storage | 0-8 °C | [10] |
The L-Isomer (e.g., 1-L-MT): The Direct, Weak Inhibitor
The L-isomer, 1-methyl-L-tryptophan (L-1MT), functions as a classical competitive inhibitor of the IDO1 enzyme.[12] It competes with the natural substrate, L-tryptophan, for binding to the enzyme's active site. However, its potency is relatively low, with reported IC₅₀ and Kᵢ values in the micromolar range.[12][13][14] L-1MT is also a more effective inhibitor of IDO2 than its D-counterpart in cell-free assays.[15] Its primary utility is in experiments designed to directly block the catalytic activity of IDO1/IDO2.
The D-Isomer (e.g., 1-D-MT / Indoximod): The Downstream Modulator
In stark contrast, the D-isomer, 1-methyl-D-tryptophan (D-1MT or indoximod), does not bind to or inhibit the purified IDO1 enzyme in cell-free assays.[12][14][16] Its anti-cancer and immunomodulatory effects, which are often more potent than the L-isomer in preclinical models, stem from a different mechanism.[16]
Indoximod acts downstream of the IDO1 enzyme, primarily within the T-cell itself. It functions as a tryptophan mimetic that is interpreted by the mTORC1 signaling pathway as a signal of tryptophan sufficiency.[12][16][17] This directly counteracts the GCN2-mediated starvation signal induced by IDO1, thereby restoring T-cell proliferation and function even in a tryptophan-depleted environment.[12][16]
Furthermore, indoximod can have other complex effects, including modulating AhR signaling to shift T-cell differentiation away from Tregs and towards pro-inflammatory Th17 cells.[9] Paradoxically, some studies have shown that D-1MT can even lead to the upregulation of IDO1 mRNA and protein expression, an important off-target effect to consider during data interpretation.[18][19]
Experimental Protocols for Studying IDO Pathway Modulation
Choosing the correct assay is paramount to correctly interpreting the effects of methyl-tryptophan isomers. A cell-free assay is appropriate for studying direct enzymatic inhibition (L-isomer), while cell-based assays are necessary to capture the downstream signaling effects of the D-isomer.
In Vitro IDO1 Enzyme Activity Assay (Cell-Free)
This assay quantifies the direct inhibition of purified recombinant IDO1 enzyme activity by measuring the production of kynurenine. It is suitable for determining the IC₅₀ of direct inhibitors like 1-L-MT.
Causality and Rationale:
-
Recombinant Enzyme: Using a purified enzyme isolates the interaction between the compound and the target protein, eliminating variables like cell uptake or metabolism.[20]
-
Cofactors: The reaction mixture contains essential cofactors. Ascorbate acts as a reducing agent to maintain the heme iron of IDO1 in its active ferrous state, while methylene blue serves as a redox cycling agent. Catalase is included to remove hydrogen peroxide, which can damage the IDO1 enzyme.[20][21]
-
Endpoint Detection: The reaction product, N-formylkynurenine, is unstable. It is chemically hydrolyzed to the stable kynurenine using trichloroacetic acid (TCA) and heat. Kynurenine can then be quantified colorimetrically after reacting with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product measured at 480 nm.[20]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Mixture: In assay buffer, prepare a solution containing 40 mM ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.
-
Substrate Solution: 800 µM L-tryptophan in assay buffer.
-
Inhibitor Stock: Prepare a concentrated stock of the test compound (e.g., 10 mM this compound in DMSO) and create a serial dilution series.
-
Enzyme: Recombinant human IDO1. Dilute to the working concentration in assay buffer just before use.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: 2% (w/v) p-DMAB in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the reaction mixture.
-
Add 10 µL of the test inhibitor at various concentrations (or vehicle control, e.g., DMSO).
-
Add 15 µL of assay buffer.
-
To initiate the reaction, add 25 µL of the 800 µM L-tryptophan substrate solution.
-
Immediately add 10 µL of the diluted recombinant IDO1 enzyme. The final L-tryptophan concentration will be 200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.[22]
-
-
Termination and Detection:
-
Stop the reaction by adding 20 µL of 30% TCA to each well.[20]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[20]
-
Centrifuge the plate (e.g., 2500 rpm for 10 min) to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.
-
Add 100 µL of the p-DMAB detection reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Read the absorbance at 480 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[22]
-
Cell-Based IDO1 Activity Assay
This assay measures a compound's ability to inhibit IDO1 activity within intact cells, providing a more physiologically relevant assessment that accounts for cell permeability and intracellular mechanisms.
Causality and Rationale:
-
Cell Line Selection: Human cancer cell lines like SK-OV-3 (ovarian) or MDA-MB-231 (breast) are commonly used as they can be induced to express high levels of functional IDO1.[21][23]
-
IDO1 Induction: IFN-γ is the canonical inducer of IDO1 expression. Pre-incubating the cells with IFN-γ for 24-48 hours ensures robust enzyme levels for the inhibition assay.[23]
-
Kynurenine Quantification: IDO1 activity is determined by measuring the accumulation of kynurenine in the cell culture supernatant. High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying both the depletion of tryptophan and the production of kynurenine.[24][25]
Step-by-Step Methodology:
Part A: Cellular Treatment
-
Cell Plating: Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[23]
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ. Incubate for 24 hours at 37°C and 5% CO₂.[23]
-
Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium. The medium should contain a known starting concentration of L-tryptophan (e.g., 50 µg/mL).[23]
-
Remove the IFN-γ-containing medium and replace it with 200 µL of the medium containing the test compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis. Store at -80°C if not analyzed immediately.[24]
Part B: HPLC Quantification of Tryptophan and Kynurenine
-
Sample Preparation:
-
Thaw supernatant samples.
-
To deproteinize, add an equal volume of 10% TCA, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial.
-
-
HPLC Conditions (Isocratic Method): [24]
-
Column: Hypersil GOLD C18 column (or equivalent).
-
Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5–20 µL.
-
Detection: Diode Array Detector (DAD). Monitor tryptophan at 286 nm and kynurenine at 360 nm.
-
Run Time: ~10 minutes.
-
-
Data Analysis:
-
Prepare standard curves for both L-tryptophan and L-kynurenine in the same assay medium used for the experiment.
-
Quantify the peak areas for tryptophan and kynurenine in the samples.
-
Calculate the concentration of each analyte from the standard curves.
-
Determine the IDO1 activity by the amount of kynurenine produced or by the kynurenine/tryptophan ratio. Calculate the IC₅₀ of the inhibitor.
-
Data Interpretation and Critical Considerations
-
Discrepancy Between Assays: For a racemic mixture like this compound, one should expect to see weak inhibition in the cell-free assay (attributable to the L-isomer) but potentially stronger effects in the cell-based assay (reflecting the combined activity of both isomers, including the downstream effects of the D-isomer). This discrepancy is not a failure of the experiment but a key mechanistic insight.
-
Off-Target Effects: Be aware that methyl-tryptophan isomers can have IDO-independent effects. For example, D-1MT (indoximod) has been shown to activate the AhR and influence other signaling pathways.[9][26] These effects would not be captured in a simple kynurenine-readout assay and may require additional functional endpoints (e.g., cytokine profiling, gene expression analysis) to fully characterize.
-
Clinical Context: The field of IDO1 inhibition has evolved significantly. The failure of the potent, highly selective IDO1 inhibitor epacadostat in a Phase 3 clinical trial highlighted the complexity of this pathway and suggested that simple enzymatic blockade may be insufficient.[6][7][27] This has renewed interest in modulators like indoximod, which have different mechanisms of action and may overcome resistance pathways like compensatory upregulation of TDO.[5]
Conclusion
This compound and its related compounds are invaluable tools for dissecting the role of tryptophan catabolism in immunity and disease. However, their utility is predicated on a sophisticated understanding of their stereospecific and often non-canonical mechanisms of action. The L-isomer acts as a weak, direct competitive inhibitor, while the more potent D-isomer (indoximod) functions primarily as a downstream modulator of T-cell signaling. By employing the appropriate cell-free and cell-based assays detailed in this guide, researchers can accurately characterize the effects of these compounds and generate robust, interpretable data to advance our understanding of this critical immunometabolic checkpoint.
References
- 1. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 1-L-methyltryptophan is a more effective inhibitor of vertebrate IDO2 enzymes than 1-D-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 20. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. oncotarget.com [oncotarget.com]
- 24. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of 2-Methyl-DL-tryptophan
This guide provides an in-depth exploration of 2-Methyl-DL-tryptophan, a synthetic derivative of the essential amino acid L-tryptophan. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's fundamental properties, its role within key metabolic pathways, and its applications as a research tool. We will delve into its relationship with the well-studied tryptophan analogs used in immunotherapy, provide detailed experimental protocols for its analysis, and contextualize its significance in the broader landscape of biochemical research.
Introduction: The Significance of Tryptophan Analogs
Tryptophan is not merely a building block for proteins; it is the metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1][2] The majority of tryptophan catabolism, however, proceeds down the kynurenine pathway, a critical route that regulates immune responses.[3][4][5] Enzymes like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) initiate this pathway and are key targets in therapeutic development, particularly in oncology and neuroimmunology.[6][7][8]
Synthetic modification of the tryptophan structure, such as the addition of a methyl group, creates analogs like this compound. These analogs serve as invaluable chemical probes and potential therapeutic agents by interacting with the enzymes and transporters that govern tryptophan metabolism. While much of the immunotherapeutic focus has been on 1-methyl-tryptophan as a direct IDO1 inhibitor, understanding the properties of other isomers like this compound is crucial for a comprehensive view of this compound class. This guide will focus on the known properties of this compound and use the broader context of tryptophan analogs to illustrate key biochemical principles.
Physicochemical Properties
A foundational understanding of a compound begins with its physical and chemical characteristics. This compound is a racemic mixture of the D- and L-stereoisomers. Its properties are summarized below.
| Property | Value | Source |
| Synonyms | DL-2-Amino-3-(2-methylindolyl)propionic acid, H-DL-Trp(2-Me)-OH | [9] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [9][10] |
| Molecular Weight | 218.26 g/mol | [9][10] |
| CAS Number | 21495-41-0 | [9][10] |
| Appearance | Off-white solid | [9] |
| Purity | ≥ 97% (Typical) | [9] |
| Storage Conditions | 0-8 °C | [9] |
| PubChem CID | 3015659 | [10] |
Core Biochemistry: Interaction with Tryptophan Metabolism
The biochemical significance of this compound is best understood by examining its influence on the major pathways of tryptophan metabolism.
The Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is the primary route for tryptophan degradation, accounting for over 95% of its catabolism.[4][5] The initial and rate-limiting step is catalyzed by IDO1 in extrahepatic tissues and TDO in the liver.[3][4] In the context of cancer, tumor cells and surrounding immune cells can overexpress IDO1.[11] This heightened IDO1 activity depletes local tryptophan levels and produces immunosuppressive kynurenine metabolites, leading to T-cell anergy and creating an immune-tolerant microenvironment that allows the tumor to evade destruction.[6][12][13]
Mechanism of Action of Tryptophan Analogs: Tryptophan analogs, most notably 1-methyl-tryptophan (1-MT), act as competitive inhibitors of IDO1.[8] They compete with the natural substrate, L-tryptophan, for binding to the enzyme's active site. By blocking the enzyme, these inhibitors prevent tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby restoring T-cell function and augmenting anti-tumor immunity.[11][14] While this compound is structurally similar and used in related research, the bulk of direct IDO1 inhibition studies have focused on 1-MT. The principle, however, demonstrates how a simple methylation of the tryptophan scaffold can transform it from a metabolite into a modulator of critical enzymatic checkpoints.
Caption: Inhibition of the IDO1 enzyme by tryptophan analogs.
Role in Biosynthesis
Beyond its use as a synthetic tool, the methylated tryptophan scaffold appears in nature. Notably, 2-Methyl-L-tryptophan has been identified as a metabolic intermediate in the biosynthesis of the antibiotic thiostrepton by the bacterium Streptomyces laurentii.[15][16] In this pathway, a methyltransferase enzyme utilizes S-adenosylmethionine (SAM) to transfer a methyl group to the C2 position of the L-tryptophan indole ring.[16] This highlights a natural precedent for the biochemical modification and utilization of this specific analog.
Experimental Protocols and Methodologies
To facilitate research utilizing this compound, this section provides validated, step-by-step protocols for key analytical and functional assays.
Workflow: In Vitro IDO1 Inhibition Assay
This workflow is designed to assess the potential of a compound like this compound to inhibit IDO1 activity in a cell-based model. The principle is to stimulate IDO1 expression in cancer cells, treat them with the test compound, and measure the production of kynurenine in the cell culture supernatant.
Caption: Experimental workflow for a cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Culture human cancer cells known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
-
Stimulation and Treatment:
-
Prepare fresh medium containing a final concentration of 100 ng/mL of human IFN-γ to induce IDO1 expression.
-
Prepare serial dilutions of this compound in the IFN-γ-containing medium. Include a vehicle-only control (e.g., DMSO or PBS) and a positive control (e.g., Epacadostat).
-
Remove the old medium from the cells and add 200 µL of the treatment media to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
To precipitate proteins, add trichloroacetic acid (TCA) to a final concentration of 10%.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the clear supernatant to HPLC vials for analysis.
-
-
Data Analysis:
-
Quantify kynurenine concentration using a validated HPLC or LC-MS/MS method with a standard curve.[17]
-
Plot the percentage of IDO1 inhibition against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
-
Analytical Method: Quantification by LC-HRMS
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the accurate quantification of tryptophan and its metabolites in complex biological matrices.[17]
Protocol Outline:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., 5-methyl-DL-tryptophan or a stable isotope-labeled tryptophan).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase starting condition (e.g., 99% Water, 1% Acetonitrile, 0.1% Formic Acid).
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 1% B to 90% B over 7-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive mode.
-
Scan Mode: Full scan with a resolution of >70,000, followed by data-dependent MS/MS fragmentation.
-
Targeted m/z: Monitor the exact mass for the protonated molecule [M+H]⁺ of 2-Methyl-tryptophan (C₁₂H₁₅N₂O₂⁺).
-
Conclusion and Future Directions
This compound is a valuable research compound that serves as a structural analog to a critical amino acid. Its known role as a biosynthetic intermediate and its utility as a building block in pharmaceutical synthesis highlight its biochemical relevance.[9][16] While direct studies on its function as an immunomodulator are less common than for its 1-methyl counterpart, its properties exemplify the powerful strategy of using tryptophan analogs to probe and manipulate the kynurenine pathway.
Future research should aim to systematically characterize the inhibitory activity of a wider range of methylated and substituted tryptophan analogs, including this compound, against IDO1, IDO2, and TDO. Such studies will deepen our understanding of the structure-activity relationships governing enzyme inhibition and could uncover novel candidates for cancer immunotherapy and the treatment of neuroinflammatory disorders.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indoleamine 2,3-dioxygenase (IDO) Inhibitor Development Service for Cancer Immunotherapy - Creative Biolabs [creative-biolabs.com]
- 12. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]
- 16. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
An In-Depth Technical Guide to Methylated Tryptophan Analogs as Modulators of Tryptophan Metabolism
A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol
Author's Note: This guide addresses the role of methylated tryptophan analogs in the context of tryptophan metabolism. The primary focus of existing scientific literature and clinical development has been on 1-Methyl-tryptophan (1-MT) , particularly its D- and L-stereoisomers. The compound specified in the topic, 2-Methyl-DL-tryptophan, is not a widely characterized modulator of the key enzymes in this pathway. To provide a scientifically rigorous and actionable guide, this document will detail the established mechanisms and protocols for 1-Methyl-tryptophan as the canonical example of a methylated tryptophan analog used to probe and inhibit the kynurenine pathway. This framework provides the necessary context and technical depth for researchers interested in this class of molecules.
Section 1: The Tryptophan-Kynurenine Pathway: A Central Hub of Immune Regulation
The essential amino acid L-tryptophan is a critical component for protein synthesis, but over 95% of its catabolism proceeds through the kynurenine pathway.[1][2] This metabolic route is not merely a degradation pathway but a sophisticated signaling cascade that produces a host of bioactive molecules. The first and rate-limiting step is the oxidative cleavage of tryptophan's indole ring to form N-formylkynurenine, a reaction catalyzed by two distinct heme-containing enzymes:
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is the key regulator of systemic tryptophan levels.[3][4]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is expressed in numerous tissues and immune cells, often induced by pro-inflammatory signals like interferon-gamma (IFN-γ).[3][5] A related enzyme, IDO2, also exists, though its enzymatic activity and physiological role are still under intense investigation.[6]
The downstream products of this pathway, known as kynurenines, are not inert metabolites. They actively shape the immune landscape. In the context of oncology, cancer cells frequently hijack this pathway by overexpressing IDO1 or TDO.[3][7] This creates an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[8]
-
Kynurenine Accumulation: Kynurenine and its derivatives act as signaling molecules that promote the development and activity of regulatory T-cells (Tregs) and suppress effector T-cell function.[8]
This dual-pronged assault on the anti-tumor immune response makes IDO1 and TDO prime targets for therapeutic intervention, particularly in the field of immuno-oncology.[7][9]
Section 2: 1-Methyl-tryptophan: A Prototypical Modulator of the Kynurenine Pathway
1-Methyl-tryptophan (1-MT) is a synthetic analog of tryptophan that has been instrumental as a research tool and has been developed for clinical trials.[10][11] It exists as two stereoisomers, 1-L-MT and 1-D-MT (Indoximod), which possess distinct and fascinatingly complex biological activities.
Mechanism of Action and Stereospecificity
Unlike many classical enzyme inhibitors, the story of 1-MT is not straightforward. The two isomers exhibit different effects on the IDO enzymes and cellular pathways:
-
1-L-Methyl-tryptophan (L-1MT): In cell-free enzymatic assays using purified recombinant IDO1, the L-isomer is a weak competitive inhibitor.[10][12] It is considered the more direct, albeit modest, enzymatic inhibitor of IDO1.
-
1-D-Methyl-tryptophan (D-1MT / Indoximod): Paradoxically, the D-isomer shows little to no direct inhibitory activity on the purified IDO1 enzyme in cell-free assays.[12][13] However, in cellular contexts, it can effectively reverse the immunosuppressive effects of IDO1 expression.[14] Some studies suggest D-1MT may preferentially target the IDO2 enzyme, though its primary mechanism is now thought to be downstream of the enzyme itself, potentially by restoring mTOR signaling in tryptophan-starved cells.[12][15]
This stereospecificity is a critical consideration in experimental design. While L-1MT is a more direct enzymatic inhibitor, studies have shown that D-1MT can be more effective at restoring T-cell activation in co-culture assays and has shown superior anti-tumor efficacy in certain preclinical models.[10][14] This highlights the importance of evaluating inhibitors in biologically relevant, cell-based systems rather than relying solely on biochemical assays.
Visualizing the Pathway and Point of Inhibition
The diagram below illustrates the central role of IDO1 and TDO in the kynurenine pathway and the intended point of intervention for inhibitors like 1-Methyl-tryptophan.
Caption: The Tryptophan-Kynurenine Pathway and the inhibitory action of 1-Methyl-tryptophan.
Section 3: Quantitative Analysis of Inhibitor Potency
The potency of an IDO1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary significantly based on the assay format (cell-free vs. cell-based), highlighting the importance of standardized protocols for comparison.
| Compound | Assay Type | Reported IC50 / Ki | Reference |
| 1-L-Methyl-tryptophan | Enzymatic (Cell-free) | ~19 µM - 34 µM (Ki) | [8][13] |
| Cellular (HeLa) | ~120 µM | [8][16] | |
| 1-D-Methyl-tryptophan | Enzymatic (Cell-free) | Weak / Ineffective | [8] |
| Cellular (HeLa) | ~2.5 mM | [16] |
Field Insight: The discrepancy between the enzymatic and cellular IC50 values for 1-MT is a critical finding. It underscores that a compound's ability to inhibit a purified enzyme in a test tube does not always predict its biological activity in a complex cellular system, where factors like cell permeability, off-target effects, and engagement of alternative pathways come into play.[13] The surprising efficacy of D-1MT in cellular models despite its poor enzymatic inhibition led to the discovery of more complex downstream mechanisms of action.[15]
Section 4: Experimental Protocols for Inhibitor Validation
A robust evaluation of a potential IDO1 or TDO inhibitor requires a multi-tiered approach, moving from direct enzymatic assessment to more physiologically relevant cellular models.
Protocol 4.1: In Vitro IDO1 Enzymatic Inhibition Assay
This protocol directly measures a compound's ability to inhibit the catalytic activity of purified recombinant human IDO1 (rhIDO1).
Principle: The assay quantifies the production of kynurenine from tryptophan. The reaction is initiated and then stopped, and the intermediate N-formylkynurenine is hydrolyzed to kynurenine, which is then detected colorimetrically after reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Reaction Cocktail: Prepare fresh in Assay Buffer. Final concentrations in reaction should be: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.
-
Substrate: 400 µM L-Tryptophan solution in Assay Buffer.
-
Enzyme: Recombinant Human IDO1 (rhIDO1) diluted in Assay Buffer to the desired concentration.
-
Test Compound: Prepare a 10x serial dilution of 1-Methyl-tryptophan (or other test inhibitor) in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.
-
Stop Reagent: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: 2% (w/v) p-DMAB in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Reaction Cocktail.
-
Add 10 µL of test compound dilution (or vehicle control).
-
Add 20 µL of rhIDO1 enzyme solution. Include "no-enzyme" controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the L-Tryptophan substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding 30 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein (e.g., 10 min at 2500 x g).
-
Transfer 100 µL of the supernatant to a new flat-bottom plate.
-
Add 100 µL of Detection Reagent to each well and incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the concentration of kynurenine produced in each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 4.2: Cell-Based IDO1 Inhibition Assay
This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular environment, providing insights into cell permeability and target engagement in a more complex biological system.
Principle: A human cancer cell line (e.g., SK-OV-3 or HeLa) is stimulated with IFN-γ to induce endogenous IDO1 expression. The cells are then treated with the test compound in the presence of tryptophan. The amount of kynurenine secreted into the culture medium is measured as an indicator of IDO1 activity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture SK-OV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).
-
Seed cells into a 96-well cell culture plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
-
IDO1 Induction and Compound Treatment:
-
The next day, prepare the treatment medium. This is fresh culture medium containing 100 ng/mL human IFN-γ and the desired final concentration of L-tryptophan (e.g., 50 µg/mL).
-
Prepare serial dilutions of the test compound (e.g., 1-Methyl-tryptophan) in the treatment medium. Include a vehicle control (e.g., DMSO).
-
Carefully remove the old medium from the cells and replace it with 200 µL of the compound-containing treatment medium.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each sample, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of 2% p-DMAB in acetic acid, incubate for 10 minutes, and read absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate kynurenine concentration using a standard curve.
-
Determine the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control.
-
Calculate the cellular IC50 value.
-
Crucial Control: Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to specific enzyme inhibition and not compound-induced cytotoxicity.
-
Visualizing the Experimental Workflow
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 6. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 13. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
A Technical Guide to the Modulation of the Kynurenine Pathway by 2-Methyl-DL-tryptophan
Preamble: The Kynurenine Pathway as a Central Regulator of Immune Homeostasis
The catabolism of the essential amino acid L-tryptophan is a critical metabolic nexus that influences cellular function, neurotransmission, and, most notably, immune regulation. While a fraction of dietary tryptophan is utilized for protein and serotonin synthesis, over 95% is metabolized through the kynurenine pathway.[1][2] The first and rate-limiting step of this pathway is catalyzed by three distinct heme-containing enzymes: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[3][4][5] These enzymes convert tryptophan into N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine.
IDO1, in particular, has emerged as a pivotal immunoregulatory enzyme.[3] Its expression is induced by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), in a wide range of cells, including antigen-presenting cells and tumor cells.[6][7] The enzymatic activity of IDO1 exerts a powerful immunosuppressive effect through two primary mechanisms:
-
Tryptophan Depletion: The local consumption of tryptophan starves proximate immune cells, particularly T lymphocytes, arresting their proliferation.[8][9]
-
Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites creates a suppressive microenvironment that can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[10][11]
Tumors frequently hijack this mechanism to evade immune surveillance, with high IDO1 expression often correlating with poor patient prognosis.[10][11] This has established IDO1 as a compelling therapeutic target in oncology, leading to the development of small-molecule inhibitors designed to restore anti-tumor immunity.[11][12][13] This guide provides an in-depth technical overview of 2-Methyl-DL-tryptophan, a representative tryptophan analog, and its effects on the kynurenine pathway, with a focus on the practical methodologies required to characterize its activity.
Note on Nomenclature: The majority of published research in this class of inhibitors has focused on 1-methyl-tryptophan (1-MT), particularly its D-isomer (Indoximod) and L-isomer. This guide will use the well-documented protocols and mechanistic understanding of 1-MT as a framework for investigating tryptophan analogs like the specified this compound, as the core principles of competitive inhibition and analytical measurement are directly transferable.
Section 1: Mechanistic Action of Methylated Tryptophan Analogs
The primary mechanism by which compounds like this compound are expected to act is through competitive inhibition of the IDO1 enzyme. As structural analogs of the natural substrate, L-tryptophan, they bind to the enzyme's active site but are not effectively catabolized, thus blocking the conversion of endogenous tryptophan to N-formylkynurenine.
This direct enzymatic inhibition results in two key, measurable outcomes:
-
Preservation of Tryptophan Levels: In a closed system, inhibition of IDO1 prevents the depletion of tryptophan.
-
Reduction of Kynurenine Production: The most direct consequence is a decrease in the concentration of kynurenine and subsequent downstream metabolites.
The ratio of kynurenine to tryptophan (Kyn/Trp) is a widely used and reliable indicator of IDO1 and/or TDO activity.[14] A successful inhibitor will cause a significant decrease in this ratio.
Visualizing the Point of Intervention
The following diagram illustrates the kynurenine pathway and highlights the specific enzymatic step targeted by this compound.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 6. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 7. pnas.org [pnas.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO as a drug target for cancer immunotherapy: recent developments in IDO inhibitors discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 14. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecificity of 2-Methyl-tryptophan Isomers
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stereospecificity of 2-Methyl-tryptophan isomers. It delves into the synthesis, separation, and stereochemical characterization of these compounds, with a particular focus on their differential biological activities as modulators of the enzyme indoleamine 2,3-dioxygenase (IDO).
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological and toxicological profiles.[1] The human body, being a chiral environment, frequently interacts differently with each enantiomer of a drug.[1] This necessitates the development of stereoselective synthetic methods and robust analytical techniques to isolate and characterize individual stereoisomers. This guide focuses on the isomers of 2-Methyl-tryptophan, a derivative of the essential amino acid tryptophan, and explores the stereospecific aspects that are crucial for its investigation as a potential therapeutic agent.
Tryptophan itself is a precursor to several important biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[2] Its metabolic breakdown is primarily regulated by the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][3] The IDO enzymes, particularly IDO1 and the more recently discovered IDO2, have garnered significant attention in the field of oncology.[4] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape.[3][4] Consequently, inhibitors of IDO have emerged as promising targets for cancer immunotherapy.
2-Methyl-tryptophan has been identified as an inhibitor of IDO.[5] However, the introduction of a methyl group at the 2-position of the indole ring creates a chiral center at the alpha-carbon, resulting in two enantiomers: (S)-2-Methyl-tryptophan and (R)-2-Methyl-tryptophan. As this guide will detail, these enantiomers exhibit significant differences in their biological activity, underscoring the importance of their stereospecific investigation.
Part 1: Synthesis and Resolution of 2-Methyl-tryptophan Enantiomers
The preparation of enantiomerically pure 2-Methyl-tryptophan is a critical first step in studying its stereospecific properties. Both asymmetric synthesis and the resolution of a racemic mixture are viable approaches.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer. One common strategy involves the use of a chiral auxiliary, which temporarily attaches to the substrate to direct the stereochemical outcome of a subsequent reaction.[6]
A potential synthetic route to enantiomerically enriched 2-Methyl-tryptophan could involve the alkylation of a chiral glycine enolate equivalent with a suitable 2-methylindole derivative. The choice of the chiral auxiliary is paramount in achieving high diastereoselectivity.
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of 2-Methyl-tryptophan.
Enzymatic Resolution of Racemic 2-Methyl-tryptophan
Enzymatic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture.[7] For amino acid derivatives, aminoacylases are commonly employed. These enzymes selectively hydrolyze the N-acyl group of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acyl-amino acid.[8]
Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-2-Methyl-tryptophan
This protocol describes the resolution of a racemic mixture of N-acetyl-2-Methyl-tryptophan using an aminoacylase.
Materials:
-
N-acetyl-DL-2-Methyl-tryptophan
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
0.1 M Phosphate buffer (pH 7.5)
-
1 M HCl
-
1 M NaOH
-
Ethyl acetate
-
Dowex 50W-X8 resin (H+ form)
Procedure:
-
Substrate Preparation: Dissolve N-acetyl-DL-2-Methyl-tryptophan in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 50 mM. Adjust the pH to 7.5 with 1 M NaOH if necessary.
-
Enzymatic Reaction: Add aminoacylase to the substrate solution (e.g., 10 mg of enzyme per gram of substrate). Incubate the mixture at 37°C with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the produced free amino acid.
-
Reaction Termination and Separation: Once the desired conversion is reached (typically around 50%), terminate the reaction by acidifying the mixture to pH 4.0 with 1 M HCl. This will precipitate the unreacted N-acetyl-(R)-2-Methyl-tryptophan.
-
Isolation of (S)-2-Methyl-tryptophan:
-
Filter the reaction mixture to remove the precipitated N-acetyl-(R)-2-Methyl-tryptophan.
-
Apply the filtrate to a column packed with Dowex 50W-X8 resin (H+ form).
-
Wash the column with deionized water to remove any unbound material.
-
Elute the (S)-2-Methyl-tryptophan with 2 M aqueous ammonia.
-
Evaporate the ammonia from the eluate under reduced pressure to obtain the purified (S)-2-Methyl-tryptophan.
-
-
Isolation of (R)-2-Methyl-tryptophan:
-
The precipitated N-acetyl-(R)-2-Methyl-tryptophan can be hydrolyzed by refluxing in 2 M HCl to yield (R)-2-Methyl-tryptophan.
-
The resulting solution can be purified using a similar ion-exchange chromatography procedure as described for the (S)-enantiomer.
-
Part 2: Chiral Separation and Stereochemical Analysis
Once the enantiomers have been synthesized or resolved, their stereochemical purity must be confirmed using appropriate analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.[9] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Chirobiotic T), are particularly effective for the separation of underivatized amino acids.[10][11]
Experimental Protocol: Chiral HPLC Separation of 2-Methyl-tryptophan Enantiomers
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chirobiotic T column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Preparation:
-
A common mobile phase for separating tryptophan derivatives on a Chirobiotic T column is a mixture of methanol and an aqueous buffer.[12]
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water
-
Mobile Phase B: Methanol
-
The optimal mobile phase composition should be determined empirically, but a starting point could be an isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v).[13] The addition of a small amount of a basic modifier like diethylamine (DEA) to the organic phase can sometimes improve peak shape and resolution.[14]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm (due to the indole chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the 2-Methyl-tryptophan sample in the mobile phase to a concentration of approximately 1 mg/mL.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral HPLC separation of 2-Methyl-tryptophan isomers.
Stereochemical Characterization Techniques
In addition to chiral HPLC, other spectroscopic techniques are essential for confirming the absolute configuration and purity of the separated enantiomers.
2.2.1. Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] Enantiomers rotate light by equal amounts but in opposite directions.[16] The specific rotation, [α], is a characteristic physical property of a chiral molecule.[17]
Procedure:
-
Prepare a solution of the purified 2-Methyl-tryptophan enantiomer of a known concentration in a suitable solvent (e.g., water or methanol).
-
Measure the observed rotation using a polarimeter at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.
-
Calculate the specific rotation using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the polarimeter tube in decimeters.[5]
2.2.2. Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18] The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry. The near-UV CD spectrum of tryptophan derivatives is dominated by the electronic transitions of the indole chromophore, which become chiroptically active due to the presence of the chiral alpha-carbon.[14]
Expected Spectra: The (S)- and (R)-enantiomers of 2-Methyl-tryptophan are expected to exhibit mirror-image CD spectra. The exact shape and sign of the Cotton effects will depend on the conformation of the molecule in solution. For L-tryptophan (the S-enantiomer), the near-UV CD spectrum typically shows transitions around 270-290 nm.[10][19]
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, NMR can be used to determine enantiomeric purity and assign absolute configuration through the use of chiral shift reagents.[20] These reagents are typically paramagnetic lanthanide complexes that form diastereomeric complexes with the analyte, leading to the separation of NMR signals for the two enantiomers.[21] Water-soluble chiral shift reagents are available for the analysis of amino acids in aqueous solutions.[22]
Part 3: Stereospecific Biological Activity
The primary biological target of interest for 2-Methyl-tryptophan is the enzyme indoleamine 2,3-dioxygenase (IDO). The two enantiomers of 2-Methyl-tryptophan exhibit different inhibitory activities against the two isoforms of this enzyme, IDO1 and IDO2.
Differential Inhibition of IDO1 and IDO2
Studies have shown that the stereoisomers of methylated tryptophan derivatives can have distinct inhibitory profiles against IDO1 and IDO2. For 1-methyl-tryptophan, the L-isomer is a more potent inhibitor of IDO1, while the D-isomer has been reported to preferentially inhibit IDO2.[15][23] It is crucial to experimentally determine the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of both (S)- and (R)-2-Methyl-tryptophan against purified human IDO1 and IDO2 enzymes to fully characterize their stereospecific activity.
Table 1: Hypothetical Comparative Inhibitory Activity of 2-Methyl-tryptophan Isomers
| Isomer | Target Enzyme | IC50 (µM) |
| (S)-2-Methyl-tryptophan | IDO1 | Value to be determined |
| (R)-2-Methyl-tryptophan | IDO1 | Value to be determined |
| (S)-2-Methyl-tryptophan | IDO2 | Value to be determined |
| (R)-2-Methyl-tryptophan | IDO2 | Value to be determined |
Cellular Activity and Off-Target Effects
Beyond in vitro enzyme inhibition assays, it is essential to evaluate the activity of the individual isomers in cell-based assays that measure the functional consequences of IDO inhibition, such as the restoration of T-cell proliferation in co-culture with IDO-expressing tumor cells.
Furthermore, a comprehensive investigation should include an assessment of potential off-target effects. This involves screening the enantiomers against a panel of other enzymes and receptors to determine their selectivity profile. Any off-target activities could have significant implications for the therapeutic potential and safety profile of these compounds.
Conclusion
The stereospecificity of 2-Methyl-tryptophan isomers is a critical aspect of their investigation as potential therapeutic agents. This guide has outlined the key considerations and methodologies for their synthesis, separation, and stereochemical characterization, as well as the evaluation of their differential biological activities. A thorough understanding of the distinct properties of the (S)- and (R)-enantiomers is paramount for advancing the development of these compounds for applications in areas such as cancer immunotherapy. The detailed protocols and analytical workflows provided herein serve as a valuable resource for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. betterenzyme.com [betterenzyme.com]
- 8. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the mobile phase composition on the adsorption behavior of tryptophan in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 17. Specific rotation - Wikipedia [en.wikipedia.org]
- 18. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
- 23. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-DL-tryptophan: A Technical Guide for Basic Immunology Research
This guide provides an in-depth technical overview of 2-Methyl-DL-tryptophan for immunology researchers, scientists, and drug development professionals. It explores the compound's role as a modulator of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical regulator of immune responses. This document offers both the theoretical framework and practical methodologies to effectively utilize this compound in basic immunology research.
Introduction: The IDO1 Pathway and its Immunological Significance
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity has profound implications for immune regulation, primarily through two mechanisms: the depletion of tryptophan and the production of immunologically active kynurenine pathway metabolites.[3][4]
IDO1 is not constitutively expressed in most tissues but is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[5] This induction in antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, as well as in tumor cells, creates an immunosuppressive microenvironment.[6][7] By depleting local tryptophan concentrations, IDO1 activity can halt the proliferation of T cells, which are highly sensitive to tryptophan availability.[8][9] Furthermore, the accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of naïve T cells into regulatory T cells (Tregs), further dampening anti-tumor and other immune responses.[5][10]
Given its central role in immune suppression, particularly in the context of cancer and chronic inflammation, IDO1 has emerged as a significant therapeutic target.[11][12] Small molecule inhibitors of IDO1 are being actively investigated for their potential to reverse this immunosuppressive state and enhance the efficacy of immunotherapies.
This compound: A Tool to Probe the IDO1 Pathway
This compound is a structural analog of the natural IDO1 substrate, L-tryptophan.[13][14] Its structural similarity allows it to interact with the active site of the IDO1 enzyme. While specific inhibitory constants (IC50) for this compound are not extensively reported in publicly available literature, its utility in research stems from its role as a competitive inhibitor of tryptophan metabolism. For context, other methylated tryptophan analogs, such as 1-methyl-tryptophan, have been widely studied as IDO1 inhibitors.[15][16] It is crucial for researchers to experimentally determine the specific IC50 of this compound in their chosen assay system.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [13] |
| Molecular Weight | 218.25 g/mol | [13] |
| CAS Number | 21495-41-0 | [13] |
| Appearance | Off-white solid | Chem-Impex |
| Storage | Store at 0-8 °C | Chem-Impex |
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for key experiments involving the use of this compound to investigate the IDO1 pathway.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The solubility of tryptophan analogs can be influenced by pH and the choice of solvent.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 2.18 mg of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note on Solubility: For aqueous solutions, tryptophan and its analogs can be sparingly soluble. To prepare a stock solution in a buffer like PBS, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[17]
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant IDO1.
Principle: The assay measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation, which is then converted to kynurenine. The amount of kynurenine produced is quantified, and the inhibitory effect of the compound is determined by comparing it to a control without the inhibitor.
Workflow Diagram:
Caption: Workflow for in vitro IDO1 enzyme inhibition assay.
Step-by-Step Protocol: [adapted from 5, 6]
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare Reagents:
-
Dilute recombinant human IDO1 enzyme in assay buffer.
-
Prepare a stock solution of L-tryptophan in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Set up the Reaction: In a 96-well plate, add the assay buffer, IDO1 enzyme, and the inhibitor (or vehicle control). Pre-incubate for 10 minutes at 37°C.
-
Initiate the Reaction: Add the L-tryptophan solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Quantify Kynurenine: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate and measure the kynurenine concentration using either HPLC or a spectrophotometric method (reacting with p-dimethylaminobenzaldehyde and measuring absorbance at 480 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of its efficacy.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) with IFN-γ. The cells are then treated with this compound, and the amount of kynurenine secreted into the culture medium is measured.
Workflow Diagram:
Caption: Workflow for cell-based IDO1 inhibition assay.
Step-by-Step Protocol: [adapted from 5]
-
Cell Seeding: Seed an appropriate cell line (e.g., HeLa or SK-OV-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant as described in the in vitro enzyme assay protocol (Section 3.2, step 8).
-
Data Analysis: Calculate the percentage of inhibition and determine the cellular IC50 value.
T Cell Proliferation Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T cell proliferation in an IDO1-mediated immunosuppressive environment.
Principle: T cell proliferation, which is suppressed by IDO1-expressing cells, is expected to be restored in the presence of an effective IDO1 inhibitor like this compound.
Workflow Diagram:
Caption: Workflow for T cell proliferation assay in an IDO1-mediated suppressive co-culture.
Step-by-Step Protocol:
-
Prepare IDO1-expressing cells: Culture dendritic cells or a tumor cell line and induce IDO1 expression with IFN-γ as described previously.
-
Isolate T cells: Isolate peripheral blood mononuclear cells (PBMCs) or purify T cells from healthy donor blood. For proliferation tracking, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Set up Co-culture: In a 96-well plate, co-culture the IDO1-expressing cells with the labeled T cells at an appropriate ratio.
-
Add Stimuli and Inhibitor: Add T cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and serial dilutions of this compound.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Measure Proliferation:
-
CFSE dilution: Harvest the cells and analyze T cell proliferation by measuring the dilution of the CFSE signal using flow cytometry.
-
[³H]-thymidine incorporation: Add [³H]-thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.
-
Advanced Immunological Applications
Beyond the core assays, this compound can be used to investigate the nuanced effects of IDO1 inhibition on specific immune cell subsets.
Dendritic Cell Maturation and Function
Rationale: IDO1 activity in dendritic cells can promote a tolerogenic phenotype, characterized by low expression of co-stimulatory molecules and altered cytokine production.[18][19] Inhibition of IDO1 may reverse this and promote DC maturation and immunogenicity.
Experimental Approach:
-
Generate Monocyte-Derived DCs (mo-DCs): Isolate CD14+ monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4.
-
Induce IDO1 and Treat with Inhibitor: Treat the immature DCs with IFN-γ to induce IDO1, in the presence or absence of this compound. A maturation stimulus like lipopolysaccharide (LPS) can also be included.
-
Analyze Maturation Markers: After 24-48 hours, harvest the DCs and analyze the surface expression of maturation markers (CD80, CD86, MHC Class II) by flow cytometry.[1][18]
-
Assess Cytokine Production: Collect the culture supernatants and measure the concentration of key cytokines such as IL-12, IL-10, and TNF-α using ELISA.[6][20]
Regulatory T Cell (Treg) Differentiation
Rationale: The kynurenine pathway, initiated by IDO1, can promote the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ Tregs.[5][10] IDO1 inhibition may therefore reduce the generation of Tregs.
Experimental Approach:
-
Isolate Naïve T Cells: Isolate naïve CD4+ T cells (CD4+CD45RA+CD25-) from PBMCs.
-
Set up Differentiation Culture: Culture the naïve T cells with anti-CD3/CD28 stimulation in the presence of TGF-β and IL-2 to induce Treg differentiation.[21]
-
IDO1-mediated Suppression and Inhibition: In parallel, set up co-cultures of naïve T cells with IFN-γ-treated IDO1-expressing cells, with and without this compound.
-
Analyze Treg Frequency: After 4-5 days, harvest the cells and perform intracellular staining for the transcription factor FoxP3, the hallmark of Tregs, and analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.[21]
Data Interpretation and Self-Validation
IDO1 Inhibition Assays: A dose-dependent decrease in kynurenine production in the presence of this compound validates its inhibitory activity. The inclusion of a known IDO1 inhibitor (e.g., epacadostat) as a positive control is essential.
T Cell Proliferation Assays: A successful experiment will show a rescue of T cell proliferation in the presence of this compound in a dose-dependent manner. Controls should include T cells cultured alone (with and without stimulation) and T cells co-cultured with non-IDO1-expressing cells.
DC Maturation and Treg Differentiation Assays: Changes in the expression of cell surface markers and cytokine profiles, or in the frequency of FoxP3+ cells, should be statistically significant and reproducible. Appropriate isotype controls for flow cytometry and standard curves for ELISA are mandatory for data validation.
Conclusion
This compound serves as a valuable research tool for investigating the immunological consequences of inhibiting the IDO1 pathway. By competitively inhibiting tryptophan metabolism, it allows for the detailed study of how IDO1 activity influences T cell proliferation, dendritic cell function, and regulatory T cell differentiation. The protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of targeting this critical immunosuppressive enzyme. It is imperative that researchers empirically determine the optimal concentrations and specific inhibitory activity of this compound within their experimental systems to ensure the generation of reliable and meaningful data.
References
- 1. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA Protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Harnessing 2-Methyl-DL-tryptophan to Modulate Immune Responses in Cell Culture
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the utilization of 2-Methyl-DL-tryptophan in cell culture experiments. As a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), this compound is a critical tool for investigating the profound immunomodulatory effects of the kynurenine pathway of tryptophan metabolism. This guide elucidates the mechanism of IDO1-mediated immune suppression, details the practical considerations for experimental design, and provides a validated, step-by-step protocol for assessing the efficacy of this compound in a T-cell and cancer cell co-culture model. The methodologies described herein are intended to empower researchers, scientists, and drug development professionals to confidently and accurately probe the therapeutic potential of IDO1 inhibition.
Scientific Foundation: The IDO1 Pathway and Its Role in Immune Evasion
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central regulator of immune tolerance.[1][2] It is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites known collectively as kynurenines.[3][4] While this pathway is essential for producing vital molecules like NAD+, its localized activation in specific microenvironments, particularly within tumors, creates a powerful immunosuppressive shield.[4][5]
The immunomodulatory effects of IDO1 activation are twofold:
-
Tryptophan Depletion: The rapid catabolism of tryptophan by IDO1 locally depletes this essential amino acid. T-cells are highly sensitive to tryptophan levels, and its absence triggers a stress-response pathway that leads to cell cycle arrest (anergy) and apoptosis, effectively halting the anti-tumor immune response.[6][7]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, such as L-kynurenine (Kyn), are not inert. These metabolites actively suppress effector T-cells and promote the differentiation and activity of regulatory T-cells (Tregs), further fortifying the immunosuppressive environment.[2][7][8]
Expression of IDO1 is typically low in healthy tissues but can be strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[2][3] Many tumors exploit this mechanism, constitutively expressing IDO1 or co-opting inflammatory signals to create an "immune checkpoint" that enables them to evade destruction by the host immune system.[1][6][9]
This compound acts as a structural analog of tryptophan, allowing it to function as a competitive inhibitor of the IDO1 enzyme. By occupying the active site of IDO1, it prevents the breakdown of tryptophan, thereby reversing both the nutrient depletion and the toxic metabolite accumulation that suppress T-cell function.
Mechanism of IDO1 Inhibition by this compound
Caption: The IDO1 pathway and its inhibition.
Experimental Design: Key Considerations
Successful implementation of this compound in cell culture requires careful planning. The following parameters are critical for generating robust and reproducible data.
Reagent Preparation and Storage
Proper handling of this compound is the first step toward a successful experiment.
| Property | Recommendation |
| Appearance | Off-white solid.[10] |
| Molecular Weight | 218.26 g/mol .[10][11] |
| Storage | Store stock powder at 2-8°C.[10] |
| Solubility | Primarily soluble in DMSO for stock preparation. Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO. |
| Working Solution | Dilute the DMSO stock directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture is non-toxic and consistent across all conditions, including the vehicle control (typically ≤ 0.1%). |
Causality Note: A high-concentration DMSO stock minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) to differentiate the effects of the compound from the effects of the solvent.
Cell Line Selection and IDO1 Induction
The experimental model must feature IDO1 activity. This can be achieved with cell lines that either endogenously express IDO1 or can be induced to do so.
-
IDO1-Expressing Cells: Many human and murine cancer cell lines (e.g., HeLa, SK-OV-3, CT26) are known to express IDO1, especially upon stimulation.
-
Induction with IFN-γ: IFN-γ is the most potent known inducer of IDO1 expression.[3] To create a robust IDO1-driven immunosuppressive phenotype, it is standard practice to pre-treat the IDO1-expressing cells (e.g., cancer cells) with IFN-γ (typically 25-100 ng/mL) for 24-48 hours prior to the co-culture experiment.
Validation Step: Before a full experiment, it is crucial to confirm IDO1 induction in your chosen cell line. This can be verified by measuring IDO1 mRNA (RT-qPCR), IDO1 protein (Western Blot or Flow Cytometry), or, most directly, by measuring its enzymatic activity (quantifying kynurenine production in the supernatant of IFN-γ-treated cells).[12]
Determining Optimal Concentration
The effective concentration of this compound can vary between cell lines and experimental systems. A dose-response experiment is essential to identify the optimal working concentration.
-
Typical Range: Based on published data for similar IDO inhibitors like 1-Methyl-tryptophan, a starting range of 10 µM to 1 mM is recommended.[13]
-
Dose-Response Curve: Set up your assay (e.g., a T-cell co-culture) with a serial dilution of this compound. The goal is to identify the concentration that provides maximal reversal of immunosuppression without inducing direct cytotoxicity to either cell type.
-
Cytotoxicity Control: Concurrently, test the same concentration range of this compound on your effector and target cells cultured separately to rule out any confounding cytotoxic effects.
Protocol: Reversing IDO1-Mediated T-Cell Suppression in a Co-Culture Assay
This protocol provides a method to assess the ability of this compound to restore the proliferation of T-cells that are suppressed by IDO1-expressing cancer cells.
Required Materials
-
Cells:
-
IDO1-inducible cancer cell line (e.g., HeLa, CT26).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
-
Reagents:
-
This compound (powder).
-
DMSO (cell culture grade).
-
Recombinant Human or Murine IFN-γ.
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies, PHA).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep). Standard RPMI contains approximately 25 µM tryptophan.[14]
-
-
Assay Kits:
-
Proliferation dye (e.g., CFSE) or proliferation assay kit (e.g., WST-1, MTS).
-
Kynurenine detection method (see Section 4.2).
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Flow cytometer.
-
Plate reader.
-
Standard cell culture equipment (incubator, centrifuge, etc.).
-
Experimental Workflow
Caption: Experimental workflow for the T-cell co-culture assay.
Step-by-Step Methodology
Day 1: Seeding and Induction of Target Cells
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well flat-bottom plate at a density that will result in an 80-90% confluent monolayer after 48 hours (e.g., 1 x 10⁴ cells/well in 100 µL).
-
To half of the wells, add IFN-γ to a final concentration of 50 ng/mL. The other half will serve as the non-induced control.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
Day 3: Co-culture Setup
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Isolate PBMCs or T-cells from a healthy donor. If using total PBMCs, T-cells will be activated in situ.
-
(Optional but recommended) Label the T-cells/PBMCs with CFSE according to the manufacturer's protocol. This allows for tracking of cell division via flow cytometry.
-
Carefully aspirate the medium from the cancer cell plate. Wash the monolayer once with 200 µL of fresh medium to remove residual IFN-γ.
-
Add 100 µL of fresh complete medium to each well.
-
Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells. Remember to include a vehicle control (medium + DMSO).
-
Add the CFSE-labeled T-cells/PBMCs to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1; 1 x 10⁵ T-cells/well).
-
Add the T-cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to all wells containing T-cells.
-
Set up control wells:
-
T-cells + stimulus (no cancer cells) = Max proliferation.
-
T-cells + stimulus + IFN-γ-treated cancer cells (no inhibitor) = Max suppression.
-
T-cells alone (no stimulus) = Basal proliferation.
-
-
Bring the final volume in each well to 200 µL.
-
Incubate for 72 hours at 37°C, 5% CO₂.
Day 6: Data Collection and Analysis
-
Centrifuge the plate gently (300 x g, 5 min) to pellet the cells.
-
Carefully collect 100-150 µL of supernatant from each well and store at -80°C for kynurenine and cytokine analysis.
-
Gently resuspend the cells in the remaining medium and harvest them for flow cytometry analysis of CFSE dilution.
Measuring the Outcome: Endpoints and Interpretation
T-Cell Proliferation
-
Method: Flow cytometry analysis of CFSE-labeled cells. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
-
Interpretation: In the suppressed condition (T-cells + activated cancer cells), the CFSE histogram will show a single bright peak, indicating a lack of division. As the concentration of this compound increases, new peaks of lower fluorescence intensity will appear, representing subsequent generations of divided cells. The percentage of proliferated cells can be quantified.
IDO1 Activity (Kynurenine Measurement)
-
Method: The collected supernatant can be analyzed for kynurenine content. A common method is a colorimetric assay using Ehrlich's reagent.[13] Briefly, proteins in the supernatant are precipitated with trichloroacetic acid (TCA). The clarified supernatant is then mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow color that can be measured spectrophotometrically at 490 nm.[13] HPLC is a more sensitive and specific alternative.[12]
-
Interpretation: High levels of kynurenine are expected in the supernatant from IFN-γ treated cancer cells. A dose-dependent decrease in kynurenine concentration with the addition of this compound confirms target engagement and inhibition of the IDO1 enzyme.
Data Interpretation Summary
A successful experiment will demonstrate:
-
Suppression: T-cell proliferation is significantly reduced in the presence of IFN-γ-induced cancer cells compared to T-cells cultured alone.
-
IDO1 Activity: Kynurenine levels are high in the supernatant of the suppressed co-cultures.
-
Reversal of Suppression: this compound dose-dependently restores T-cell proliferation.
-
Target Inhibition: this compound dose-dependently reduces kynurenine levels in the supernatant.
A strong correlation between the decrease in kynurenine and the increase in T-cell proliferation provides compelling evidence that the observed immunomodulatory effect is mediated through the inhibition of the IDO1 pathway.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 5. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 8. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Methyl-tryptophan can interfere with TLR signaling in dendritic cells independently of IDO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methyl-DL-tryptophan for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: Targeting the IDO1 Pathway in Cancer Immunotherapy
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites collectively known as kynurenines (Kyn).[1][2] This enzymatic activity exerts a potent immunosuppressive effect through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp in the TME is sufficient to arrest the proliferation of effector T cells, which are highly dependent on this amino acid.[1]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells.[1][2]
This dual mechanism allows cancer cells that overexpress IDO1 to effectively evade immune surveillance and destruction.[3] Consequently, inhibiting IDO1 activity is a compelling therapeutic strategy to restore anti-tumor immunity. 2-Methyl-DL-tryptophan (also known as Indoximod or D-1MT for its active D-isomer) is a competitive inhibitor of IDO1 that has been investigated in preclinical and clinical settings. This document provides a detailed guide for its application in in vivo mouse studies.
Mechanism of Action and Scientific Rationale
This compound is a tryptophan analog that acts as a competitive inhibitor of IDO1. By competing with the natural substrate (L-tryptophan) for the enzyme's active site, it blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1] The ultimate pharmacodynamic (PD) effect is a reduction in the concentration of kynurenine in the TME, plasma, and draining lymph nodes. This alleviates the immunosuppressive environment, thereby enhancing the efficacy of endogenous or co-administered immunotherapies.
The following diagram illustrates the IDO1 signaling pathway and the inhibitory point of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Methyl-DL-tryptophan in Cancer Immunotherapy Research: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-DL-tryptophan in cancer immunotherapy research. It delves into the scientific rationale, provides detailed experimental protocols, and offers insights into data interpretation.
Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy
Tumors employ various mechanisms to evade the host's immune system, a phenomenon known as immune tolerance.[1] One critical pathway exploited by cancer cells is the metabolic pathway involving the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][4]
This enzymatic degradation of tryptophan has profound immunosuppressive effects within the tumor microenvironment (TME). Firstly, the depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[5] Secondly, the accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses T cell and natural killer (NK) cell function while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6] This creates a tolerogenic environment that shields the tumor from immune attack.[1]
Given its central role in mediating immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[4] Pharmacological inhibition of IDO1 is hypothesized to restore anti-tumor immunity by reversing the immunosuppressive effects of tryptophan catabolism.
This compound: An Investigational IDO1 Inhibitor
This compound is a synthetic analog of tryptophan that has been investigated as a competitive inhibitor of IDO1.[7] It is a racemic mixture of D- and L-isomers, with the D-isomer (also known as Indoximod) having shown biological activity that may extend beyond direct enzymatic inhibition.[8][9] While its clinical development has faced challenges, this compound remains a valuable tool for preclinical research aimed at understanding the biological consequences of IDO1 inhibition and exploring its potential in combination with other immunotherapies.
Mechanism of Action: The IDO1 Pathway
The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and the production of immunomodulatory kynurenine metabolites. Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine often present in the TME, is a potent inducer of IDO1 expression in both tumor cells and antigen-presenting cells (APCs).[2][6]
Applications in Cancer Immunotherapy Research
This compound serves as a critical research tool to investigate the therapeutic potential of IDO1 inhibition. Its applications span from fundamental in vitro studies to more complex in vivo cancer models.
In Vitro Applications: Cellular Assays for IDO1 Inhibition
Cell-based assays are indispensable for confirming the activity of IDO1 inhibitors in a biologically relevant context.[5][10] These assays typically involve inducing IDO1 expression in cancer cell lines, treating the cells with the inhibitor, and then measuring the downstream consequences, such as kynurenine production or the impact on T cell function.[5]
This protocol details a method to assess the ability of this compound to inhibit IDO1 activity in a cancer cell line that expresses IDO1 upon IFN-γ stimulation, such as the SKOV-3 ovarian cancer cell line.[5]
Materials:
-
SKOV-3 cells (or another suitable IDO1-inducible cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
IDO1 Induction: After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Include wells without IFN-γ as a negative control.
-
Inhibitor Treatment: Simultaneously, add varying concentrations of this compound to the IFN-γ-containing wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Add TCA to a final concentration of 10% to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value of this compound.
Causality and Self-Validation:
-
IFN-γ Induction: The inclusion of a no-IFN-γ control is crucial to demonstrate that the observed kynurenine production is dependent on IDO1 induction.
-
Dose-Response Curve: A clear dose-dependent inhibition of kynurenine production by this compound validates its activity as an IDO1 inhibitor.
-
Cell Viability Assay: It is recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in kynurenine is not due to cytotoxicity of the compound.[8]
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T cell proliferation and activation in the presence of IDO1-expressing cancer cells.[5]
Materials:
-
IDO1-inducible cancer cells (e.g., SKOV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Flow cytometer
Step-by-Step Methodology:
-
Prepare Cancer Cells: Seed and induce IDO1 expression in cancer cells as described in Protocol 1.
-
Label T Cells: Isolate T cells from PBMCs and label them with CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Add the CFSE-labeled T cells to the wells containing the IDO1-expressing cancer cells.
-
Add a T cell mitogen (e.g., PHA or anti-CD3/CD28 beads) to stimulate T cell proliferation.
-
Include wells with varying concentrations of this compound.
-
-
Controls:
-
T cells + mitogen (positive control for proliferation)
-
T cells alone (negative control)
-
T cells + mitogen + cancer cells (no inhibitor)
-
-
Incubation: Co-culture for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the T cells.
-
Analyze CFSE dilution by flow cytometry to measure T cell proliferation.
-
Optionally, stain for T cell activation markers like CD69 or CD25.
-
Data Interpretation:
-
A decrease in T cell proliferation is expected in the co-culture with IDO1-expressing cancer cells compared to the positive control.
-
Treatment with this compound should lead to a dose-dependent rescue of T cell proliferation, indicating a reversal of IDO1-mediated immunosuppression.
In Vivo Applications: Murine Syngeneic Tumor Models
In vivo studies are essential to evaluate the anti-tumor efficacy of IDO1 inhibitors in the context of a complete immune system.[11] Syngeneic mouse models, where immunocompetent mice are implanted with tumors of the same genetic background, are the gold standard for this purpose.
This protocol outlines a general framework for assessing the anti-tumor activity of this compound in a murine tumor model known to express IDO1, such as the Lewis Lung Carcinoma (LLC) or B16 melanoma models.
Materials:
-
C57BL/6 mice (or another appropriate strain for the chosen tumor model)
-
LLC or B16-F10 tumor cells
-
This compound formulated for in vivo administration (e.g., in drinking water or for oral gavage)
-
Calipers for tumor measurement
-
Equipment for animal monitoring and euthanasia
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups:
-
Vehicle control
-
This compound
-
Optional: Positive control (e.g., a checkpoint inhibitor)
-
Optional: Combination of this compound and a checkpoint inhibitor
-
-
Drug Administration: Administer this compound according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and kynurenine/tryptophan ratios (by LC-MS).
Key Considerations for In Vivo Studies:
-
IDO1 Expression in the Model: It is crucial to confirm that the chosen tumor model expresses IDO1, either constitutively or upon in vivo growth.
-
Pharmacokinetics and Pharmacodynamics: Preliminary studies may be necessary to determine the optimal dose and schedule of this compound to achieve sufficient target engagement in vivo.
-
Combination Therapies: The true potential of IDO1 inhibitors may lie in their ability to synergize with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[12]
Quantitative Data Summary
| Assay Type | Key Parameter | Typical Readout | Expected Outcome with this compound |
| In Vitro IDO1 Activity | Kynurenine Production | Absorbance at 490 nm | Dose-dependent decrease in kynurenine levels |
| T Cell Co-culture | T Cell Proliferation | CFSE Dilution (Flow Cytometry) | Dose-dependent increase in T cell proliferation |
| In Vivo Efficacy | Tumor Volume | Caliper Measurement (mm³) | Slower tumor growth compared to vehicle control |
| In Vivo Pharmacodynamics | Immune Cell Infiltration | % of CD8+ T cells in tumor | Increased infiltration of cytotoxic T cells |
Conclusion
This compound remains a valuable pharmacological tool for dissecting the role of the IDO1 pathway in cancer-associated immune suppression. The protocols outlined in this guide provide a framework for researchers to investigate its mechanism of action and evaluate its potential as a cancer immunotherapeutic agent, particularly in combination with other treatment modalities. Rigorous experimental design, including appropriate controls and multi-faceted readouts, is essential for generating robust and interpretable data in this exciting field of research.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-Dioxygenase Activity-Induced Acceleration of Tumor Growth, and Protein Kinases-Related Novel Therapeutics Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. criver.com [criver.com]
- 12. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of 2-Methyl-DL-tryptophan Stock Solutions for IDO1 Inhibition Assays
Abstract
2-Methyl-DL-tryptophan is a critical tool for investigating the kynurenine pathway of tryptophan metabolism, primarily through its inhibitory action on the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The accuracy and reproducibility of in vitro and cell-based assays involving this compound are fundamentally dependent on the correct preparation, handling, and storage of its stock solutions. Due to its limited aqueous solubility, improper preparation can lead to precipitation, inaccurate concentration, and compromised data integrity. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details the physicochemical properties of this compound, outlines its mechanism of action, and provides robust, step-by-step protocols for preparing high-concentration primary stocks in DMSO and subsequent aqueous working solutions for downstream assays. Best practices for quality control and storage are emphasized to ensure maximal stability and performance.
Introduction: The Significance of this compound in Research
Tryptophan catabolism via the kynurenine pathway is a pivotal metabolic route implicated in immune regulation and disease pathogenesis.[1] The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2] IDO1, in particular, is a key focus in immuno-oncology and inflammation research. Its upregulation in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2][3] This creates a tolerogenic state that allows cancer cells to evade immune destruction.
This compound serves as a competitive inhibitor of IDO1, making it an invaluable pharmacological tool for studying these processes.[4][5] Accurate preparation of this compound solutions is therefore the foundational step for reliable experimental outcomes. This guide provides the necessary technical details to achieve this consistently.
Physicochemical Properties of this compound
Understanding the chemical and physical characteristics of this compound is essential for its effective use. The compound is a derivative of the essential amino acid L-tryptophan.[6] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [6][7] |
| Molecular Weight | 218.25 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [8][9] |
| Aqueous Solubility | Sparingly soluble, pH-dependent | [10] |
| Storage (Solid) | 2-8°C, desiccated | |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term) | [8][9] |
Causality Note: Like its parent compound tryptophan, this compound is zwitterionic, possessing both an acidic carboxylic group and a basic amino group.[11][12] Its solubility in aqueous solutions is lowest at its isoelectric point and increases with either acidic or basic pH adjustments.[10] However, for creating high-concentration stocks, the use of an organic solvent like DMSO is standard practice to overcome its inherently low water solubility.
Mechanism of Action: Inhibition of the IDO1 Pathway
This compound acts as a competitive inhibitor at the active site of the IDO1 enzyme. By mimicking the natural substrate, L-tryptophan, it blocks the conversion of L-tryptophan to N-formylkynurenine, thereby preventing the downstream production of kynurenine and other immunomodulatory metabolites.[4]
Caption: IDO1 pathway and point of inhibition.
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Calibrated P200 and P1000 micropipettes and sterile tips
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium for dilution
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock, which is the cornerstone of reproducible experiments. Using an organic solvent like DMSO is necessary to fully solubilize the compound.[8][9]
Step-by-Step Methodology:
-
Pre-calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L × 0.001 L × 218.25 g/mol × 1000 mg/g = 21.83 mg
-
-
Weighing: Tare a sterile 1.5 mL or 2.0 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 21.83 mg of this compound powder directly into the tube.
-
Expert Tip: Weighing directly into the final vessel minimizes compound loss during transfer.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Causality Note: Use of anhydrous DMSO is critical. Water content in DMSO can lower the solubility of hydrophobic compounds and may compromise long-term stability at freezing temperatures.
-
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. The solution should become clear and free of any visible particulates.
-
Troubleshooting: If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Avoid overheating the sample. Gentle warming to 37°C can also aid dissolution but should be done cautiously.[8]
-
-
Aliquotting for Storage: Once fully dissolved, dispense the 100 mM primary stock into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots immediately at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[8][9]
Protocol 2: Preparation of Aqueous Working Solutions
The DMSO primary stock must be diluted into an aqueous buffer or cell culture medium to create a working solution suitable for assays. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Step-by-Step Methodology:
-
Thawing: Retrieve a single aliquot of the 100 mM primary stock from the freezer. Thaw it completely at room temperature and briefly vortex to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions as needed. It is best practice to perform an intermediate dilution first before preparing the final working solution.
-
Example: To prepare a 100 µM final working solution for an IDO1 assay.
-
Step A (Intermediate Dilution): Dilute the 100 mM primary stock 1:100 into your assay buffer (e.g., add 10 µL of 100 mM stock to 990 µL of buffer). This yields a 1 mM intermediate stock . The DMSO concentration is now 1%.
-
Step B (Final Dilution): Dilute the 1 mM intermediate stock 1:10 into the final assay volume. For instance, to treat cells in a well containing 1 mL of medium, add 100 µL of the 1 mM intermediate stock to 900 µL of medium. This yields a 100 µM final working concentration . The final DMSO concentration is now a well-tolerated 0.1%.
-
-
Final Mixing and Use: Mix the final working solution thoroughly by gentle pipetting or swirling. Use the solution immediately in your assay. Do not store dilute aqueous solutions for extended periods.
Overall Experimental Workflow
The following diagram provides a visual summary of the entire process, from solid compound to the final working solution used in an assay.
Caption: Stock solution preparation workflow.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Application Note: Determining IDO1 Inhibition Using 2-Methyl-DL-tryptophan
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine.[1] This reaction is a critical checkpoint in inflammatory pathways. In the tumor microenvironment, the expression of IDO1 is frequently upregulated, leading to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of downstream metabolites known as kynurenines, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2] This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 a compelling therapeutic target for novel cancer immunotherapies.[2]
2-Methyl-DL-tryptophan (also known as 1-methyl-DL-tryptophan or DL-1MT) is a widely utilized compound in the study of this pathway. As a structural analog of tryptophan, it serves as a benchmark inhibitor for assessing IDO1 activity in both biochemical and cellular contexts. This application note provides a detailed guide for researchers on the effective use of this compound to measure and characterize IDO1 inhibition.
Mechanism of Inhibition: A Competitive Interaction
This compound functions primarily as a competitive inhibitor of IDO1.[3] The L-stereoisomer (L-1MT) is the more potent inhibitor of the IDO1 enzyme, directly competing with the natural substrate, L-tryptophan, for binding to the active site of the ferrous IDO1 complex.[3][4] Due to the methyl group modification, 1-MT can bind to the enzyme but cannot be catalytically converted into a kynurenine product, thus blocking the enzyme's function.[3]
The D-stereoisomer (D-1MT, Indoximod) is a much weaker direct inhibitor of IDO1 enzymatic activity but has been shown to possess complex downstream biological effects and may preferentially target the related enzyme, IDO2.[5][6] It is crucial for researchers to recognize that using the racemic mixture, this compound, will yield a composite inhibitory effect of both isomers. For precise mechanistic studies, the use of the individual L-isomer is recommended.
Visualizing the IDO1 Pathway and Inhibition
To understand the assay principle, it is essential to visualize the biochemical pathway and the point of intervention.
Caption: IDO1 pathway and competitive inhibition by this compound.
Critical Assay Design Considerations
Designing a robust IDO1 inhibition assay requires careful consideration of several parameters. The trustworthiness of the results depends on a self-validating system that includes appropriate controls.
Choice of Assay System: Enzymatic vs. Cell-Based
-
Enzymatic (Cell-Free) Assay: This approach uses purified, recombinant IDO1 protein. It offers a direct measurement of the inhibitor's interaction with the enzyme without the complexities of cellular uptake, metabolism, or off-target effects. It is ideal for determining kinetic parameters like Kᵢ.
-
Cell-Based Assay: This method utilizes cells that either endogenously express IDO1 (e.g., SK-OV-3 ovarian cancer cells) or are induced to express it, typically with interferon-gamma (IFN-γ). This format provides more physiologically relevant data, accounting for cell permeability and potential metabolism of the inhibitor, but is susceptible to confounding factors like cytotoxicity.
Substrate Concentration (L-Tryptophan)
For competitive inhibitors like 1-MT, the apparent IC₅₀ value is highly dependent on the concentration of the substrate, L-Tryptophan. The Michaelis constant (Kₘ) of human IDO1 for L-Tryptophan is approximately 20 µM.[1]
-
To accurately determine the potency (IC₅₀/Kᵢ) of a competitive inhibitor, the L-Tryptophan concentration should be set at or near its Kₘ value (e.g., 20-40 µM).
-
For general screening or when a stronger signal is required, higher concentrations (e.g., 100-400 µM) are often used, but be aware this will shift the apparent IC₅₀ of competitive inhibitors to higher values.[1]
Essential Cofactors for Enzymatic Assays
IDO1 activity in a cell-free system requires a reducing environment to maintain the heme iron in its active ferrous (Fe²⁺) state. The assay buffer must be supplemented with:
-
Ascorbic Acid: A reducing agent.
-
Methylene Blue: An electron carrier to facilitate the reduction of the heme cofactor.
-
Catalase: To remove hydrogen peroxide, which can be generated by the reducing system and can damage the IDO1 enzyme.
Controls, Controls, Controls
A self-validating protocol requires a comprehensive set of controls on every plate:
-
No-Enzyme Control: Measures background signal from assay components.
-
Vehicle Control (e.g., DMSO): Represents 0% inhibition (maximum enzyme activity).
-
Positive Inhibition Control: A known potent IDO1 inhibitor (e.g., Epacadostat) to confirm assay responsiveness.
-
(For Cell-Based Assays) Cell Viability Control: Run in parallel to ensure the observed inhibition is not due to inhibitor cytotoxicity.
Quantitative Parameter Summary
The following table summarizes typical concentration ranges for key components in both enzymatic and cell-based IDO1 inhibition assays.
| Parameter | Enzymatic (Cell-Free) Assay | Cell-Based Assay | Rationale / Reference |
| Enzyme Source | Recombinant Human IDO1 | IFN-γ stimulated cells (e.g., HeLa, SK-OV-3) | Direct vs. Physiologically-relevant context |
| L-Tryptophan (Substrate) | 20 - 400 µM | 15 - 100 µM (in media) | Kₘ of hIDO1 is ~20 µM.[1] Higher concentrations increase signal but decrease sensitivity to competitive inhibitors. |
| This compound | 1 µM - 1000 µM | 10 µM - 2000 µM | L-1MT IC₅₀ is ~19-53 µM (enzymatic) and ~120 µM (cellular).[3][4] A wide range is needed for a full dose-response curve. |
| Ascorbic Acid | ~20 mM | N/A | Maintains IDO1 in its active reduced state.[1] |
| Methylene Blue | ~10 µM | N/A | Electron carrier for heme reduction.[1] |
| Catalase | ~100 µg/mL | N/A | Prevents enzyme damage from H₂O₂.[1] |
| Incubation Time | 30 - 60 minutes at 37°C | 24 - 48 hours at 37°C | Shorter for direct enzyme kinetics; longer for cellular induction and product accumulation.[4] |
Detailed Protocol: Cell-Free IDO1 Inhibition Assay
This protocol describes the determination of the IC₅₀ value for this compound using recombinant human IDO1.
Workflow Overview
Caption: Experimental workflow for a cell-free IDO1 inhibition assay.
Reagent Preparation
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Complete Reaction Buffer: To the IDO1 Assay Buffer, add Ascorbic Acid (20 mM), Methylene Blue (10 µM), and Catalase (100 µg/mL). Prepare fresh.
-
L-Tryptophan Stock (4 mM): Prepare in IDO1 Assay Buffer. For an assay concentration of 40 µM, this will be a 100X stock.
-
This compound Stock (100 mM): Dissolve in DMSO.
-
Inhibitor Dilution Series: Perform serial dilutions of the 100 mM stock in DMSO, then dilute further in IDO1 Assay Buffer to create a 10X working stock series (e.g., from 10 mM down to 10 µM). This minimizes the final DMSO concentration.
-
Termination Solution: 30% (w/v) Trichloroacetic Acid (TCA) in water. Caution: Corrosive.
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich’s Reagent) in glacial acetic acid. Prepare fresh.
Assay Procedure (96-well plate format)
-
Plate Setup: Add 50 µL of Complete Reaction Buffer to all wells.
-
Add Inhibitor: Add 10 µL of the 10X inhibitor dilutions to the respective wells. For the vehicle control (0% inhibition), add 10 µL of Assay Buffer containing the same final concentration of DMSO.
-
Add Enzyme: Add 20 µL of recombinant human IDO1 enzyme diluted in Assay Buffer to all wells except the "No-Enzyme" control wells (add 20 µL of Assay Buffer to these).
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of L-Tryptophan solution (e.g., 200 µM for a final concentration of 20 µM in a 100 µL final volume) to all wells. The final reaction volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[4]
-
Termination: Stop the reaction by adding 50 µL of 30% TCA to each well.[4] This also hydrolyzes the N-formylkynurenine product to kynurenine.
-
Incubate for Hydrolysis: Incubate the plate at 50°C for 30 minutes.[1]
-
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated protein.
-
Color Development: Carefully transfer 100 µL of the supernatant to a new, clear 96-well plate. Add 100 µL of freshly prepared Detection Reagent (p-DMAB) to each well.
-
Incubate & Read: Incubate at room temperature for 10 minutes. A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "No-Enzyme" control from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of IDO1 activity.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-DL-tryptophan Treatment in Primary Cells
Introduction: Targeting Tryptophan Metabolism in Cellular Research
The essential amino acid L-tryptophan is a critical component for protein synthesis and serves as a precursor for various bioactive molecules.[1] Its metabolic breakdown, primarily through the kynurenine pathway, is a key regulatory axis in immunity and disease.[2] The initial and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] IDO1, in particular, is expressed in a wide range of cells, including immune cells, and is often upregulated in inflammatory conditions and cancer.[1][2]
In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines.[4] This metabolic shift creates an immunosuppressive milieu by arresting the proliferation of effector T cells, which are highly sensitive to tryptophan levels, and promoting the activity of regulatory T cells (Tregs).[5][6] Consequently, IDO1 has emerged as a significant target for therapeutic intervention, particularly in the field of immuno-oncology.
2-Methyl-DL-tryptophan is a synthetic analog of tryptophan that acts as a competitive inhibitor of IDO1.[3] By blocking the enzymatic activity of IDO1, this compound can prevent the degradation of tryptophan, thereby restoring the proliferative capacity of T cells and enhancing anti-tumor immune responses.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for treating primary cells with this compound. It offers detailed protocols, scientific rationale, and data interpretation guidelines to ensure the generation of robust and reproducible results.
The IDO1 Pathway and the Mechanism of Action of this compound
The catabolism of tryptophan by IDO1 initiates a signaling cascade that culminates in immunosuppression. The inhibition of IDO1 by this compound blocks this pathway, leading to the restoration of T cell function and a more robust anti-tumor immune response.
Caption: The IDO1 signaling pathway, illustrating tryptophan catabolism and its immunosuppressive effects. This compound inhibits the IDO1 enzyme, thereby blocking this pathway.
Experimental Design: A Step-by-Step Approach
A well-structured experimental plan is paramount for obtaining meaningful data. The following workflow outlines the key stages for investigating the effects of this compound in primary cells.
Caption: A typical experimental workflow for evaluating this compound in primary cells.
Protocols and Methodologies
Part 1: Preparation and Culture of Primary Cells
The quality of primary cells is the cornerstone of reliable in vitro studies. Adherence to best practices in cell culture is essential to maintain their physiological relevance.
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Culturing: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Seed cells at a density of 1-2 x 10^6 cells/mL in tissue culture plates. For specific applications, such as T cell proliferation assays, further purification of T cells may be required.
Part 2: Preparation of this compound Stock Solution
The solubility of tryptophan analogs can be challenging. The following protocol provides a recommended starting point, but optimization may be necessary.
Protocol 2: this compound Stock Solution (100 mM)
-
Weighing: Accurately weigh 21.83 mg of this compound powder.
-
Dissolution: Add 800 µL of 0.1 N NaOH to the powder and vortex until fully dissolved. The pH will be alkaline.
-
pH Adjustment: Carefully adjust the pH to ~7.4 by adding 1 N HCl dropwise while monitoring with a pH meter. Be aware that precipitation may occur if the pH drops too quickly or if the final concentration is too high.[8]
-
Volume Adjustment: Bring the final volume to 1 mL with sterile, nuclease-free water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Alternative Method: For some applications, dissolving this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mM) can be an alternative.[8] However, it is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Part 3: Determining the Optimal Concentration
Before conducting functional assays, it is imperative to determine the optimal concentration range of this compound that effectively inhibits IDO1 without causing significant cytotoxicity.
Protocol 3: Dose-Response and Cytotoxicity Assays
-
Cell Seeding: Seed primary cells (e.g., PBMCs or isolated immune cell subsets) in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (the solvent used for the stock solution at the highest concentration used).
-
Treatment: Add the diluted compound to the cells and incubate for a duration relevant to the intended functional assay (typically 24-72 hours).
-
Cytotoxicity Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50). The working concentrations for subsequent functional assays should be well below the CC50.
| Parameter | Recommended Range | Rationale |
| Starting Concentration | 1 µM - 1 mM | To cover a broad range for initial screening. |
| Incubation Time | 24 - 72 hours | To allow for potential cytotoxic effects to manifest. |
| Cell Density | Cell-type dependent | Optimize for logarithmic growth during the assay period. |
Part 4: Functional Assays
Once the non-toxic concentration range is established, the functional effects of this compound can be evaluated.
Protocol 4: IDO1 Activity Assay (Kynurenine Measurement)
This assay directly measures the inhibition of IDO1 activity by quantifying the production of kynurenine.
-
IDO1 Induction (if necessary): For some primary cells, IDO1 expression may need to be induced. A common method is to treat the cells with interferon-gamma (IFN-γ; e.g., 50 ng/mL) for 24 hours prior to the experiment.[4]
-
Treatment: Treat the IFN-γ-primed cells with various non-toxic concentrations of this compound for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant. This can be done using several methods:
-
Spectrophotometry: A colorimetric assay based on the reaction of kynurenine with Ehrlich's reagent.[6]
-
High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for quantifying kynurenine.[6]
-
ELISA: Commercially available ELISA kits offer a convenient and sensitive method for kynurenine detection.
-
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50).
Protocol 5: T Cell Proliferation Assay
This assay assesses the ability of this compound to restore the proliferation of T cells that are suppressed by IDO1 activity.
-
Co-culture Setup: Co-culture IDO1-expressing cells (e.g., IFN-γ-stimulated monocytes or a suitable cell line) with primary T cells at an appropriate ratio.
-
T Cell Activation: Stimulate T cell proliferation using anti-CD3/CD28 antibodies or a suitable mitogen.
-
Treatment: Add a range of non-toxic concentrations of this compound to the co-culture.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Proliferation Assessment: Measure T cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: A classic method that measures the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
CFSE Staining: A flow cytometry-based method where a fluorescent dye is diluted with each cell division, allowing for the quantification of proliferating cells.
-
-
Data Analysis: Compare the proliferation of T cells in the presence and absence of this compound to determine the extent to which the inhibitor can reverse IDO1-mediated suppression.
Protocol 6: Cytokine Release Assay
This assay measures the effect of this compound on the production of key cytokines by immune cells.
-
Cell Culture and Treatment: Culture primary immune cells (e.g., PBMCs) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or anti-CD3/CD28) in the presence or absence of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of key cytokines, such as Interleukin-2 (IL-2), IFN-γ, and Tumor Necrosis Factor-alpha (TNF-α), using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine profiles of treated and untreated cells to assess the immunomodulatory effects of this compound.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High Cytotoxicity at Low Concentrations | - Inaccurate stock concentration- Compound instability- Off-target effects | - Verify stock concentration- Prepare fresh stock solution- Test in different primary cell types |
| No Inhibition of IDO1 Activity | - Insufficient compound concentration- Low IDO1 expression in cells- Inactive compound | - Increase concentration range- Confirm IDO1 expression (e.g., by qPCR or Western blot)- Verify compound integrity |
| Inconsistent Results | - Variability in primary cell donors- Inconsistent cell culture conditions- Freeze-thaw cycles of compound | - Use cells from multiple donors- Standardize all culture parameters- Use freshly prepared or properly aliquoted stock |
| Precipitation of Compound in Media | - Poor solubility at neutral pH- High concentration | - Prepare a fresh stock solution with careful pH adjustment- Consider using a DMSO-based stock- Lower the working concentration |
Conclusion
The investigation of IDO1 inhibitors like this compound in primary cells offers valuable insights into their therapeutic potential. A meticulous experimental design, encompassing careful preparation of reagents, optimization of treatment conditions, and the use of appropriate functional assays, is crucial for generating high-quality, reproducible data. The protocols and guidelines presented in this application note provide a robust framework for researchers to explore the immunomodulatory effects of this compound and advance our understanding of its role in health and disease.
References
- 1. Monitoring tryptophan metabolism in chronic immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring the Immunomodulatory Effects of 2-Methyl-DL-tryptophan: Application Notes and Protocols for Researchers
Introduction: Targeting the IDO Pathway in Immuno-Oncology
In the intricate landscape of cancer immunology, tumor cells employ a variety of strategies to evade destruction by the host's immune system. One key mechanism is the hijacking of metabolic pathways to create an immunosuppressive tumor microenvironment. A critical player in this process is the enzyme indoleamine 2,3-dioxygenase (IDO1), which has emerged as a significant therapeutic target in oncology.[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4]
The immunosuppressive effects of IDO1 are twofold. Firstly, the depletion of tryptophan in the local tumor microenvironment effectively starves proliferating T cells, which are highly sensitive to low tryptophan levels, leading to cell cycle arrest and anergy.[4][5] Secondly, the accumulation of tryptophan catabolites, collectively known as kynurenines, actively suppresses effector T cells and promotes the generation and function of regulatory T cells (Tregs).[5]
2-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan and is investigated for its potential to modulate the IDO pathway. As a tryptophan analog, it is hypothesized to act as a competitive inhibitor of IDO1, thereby preventing the depletion of tryptophan and the production of immunosuppressive kynurenines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols to meticulously measure the effects of this compound on IDO1 activity and its subsequent impact on T cell function.
The IDO1-Kynurenine Signaling Pathway
The catabolism of tryptophan initiated by IDO1 has profound effects on the tumor microenvironment, leading to immune suppression. Understanding this pathway is crucial for designing and interpreting experiments aimed at evaluating IDO1 inhibitors like this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
Core Experimental Workflow
A robust evaluation of this compound involves a multi-step process, starting from in vitro enzymatic and cell-based assays to more complex co-culture systems that mimic the tumor microenvironment.
Caption: A stepwise approach to characterizing this compound.
Application Protocol 1: Cell-Based IDO1 Activity Assay
This protocol details a robust cell-based assay to determine the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine.
Scientific Rationale: Cell-based assays are crucial as they provide a more physiologically relevant environment compared to cell-free enzymatic assays.[5] Many cancer cell lines can be induced to express IDO1 upon stimulation with interferon-gamma (IFN-γ), mimicking the inflammatory conditions within the tumor microenvironment.[4]
Recommended Cell Lines: A variety of human and murine cancer cell lines can be utilized. It is imperative to select a cell line that expresses functional IDO1 upon IFN-γ stimulation.
| Cell Line | Origin | IDO1 Expression |
| HeLa | Human Cervical Cancer | Inducible with IFN-γ |
| SKOV-3 | Human Ovarian Cancer | Constitutive and Inducible |
| A375 | Human Melanoma | Inducible with IFN-γ |
| GL261 | Murine Glioma | Inducible with IFN-γ |
| CT26 | Murine Colon Carcinoma | Inducible with IFN-γ |
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human or Murine IFN-γ
-
This compound (and other control IDO inhibitors, e.g., Epacadostat)
-
96-well cell culture plates
-
HPLC system with UV or fluorescence detector for kynurenine and tryptophan analysis
Step-by-Step Protocol:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 1 x 10^4 to 5 x 10^4 cells/well). Allow cells to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh complete medium containing IFN-γ to induce IDO1 expression. The optimal concentration of IFN-γ should be determined empirically for each cell line but typically ranges from 25 to 100 ng/mL.[3][4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of IFN-γ stimulation, remove the medium and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO or PBS) and a positive control inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for kynurenine and tryptophan analysis.
-
Kynurenine and Tryptophan Measurement by HPLC:
-
Sample Preparation: Precipitate proteins from the supernatant by adding an equal volume of 10% trichloroacetic acid (TCA). Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the clarified supernatant using a reverse-phase HPLC system. A detailed protocol for HPLC analysis is provided in the subsequent section.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine and tryptophan in each sample based on a standard curve.
-
Determine the IDO1 activity by calculating the kynurenine/tryptophan ratio or the absolute kynurenine concentration.
-
Plot the IDO1 activity against the concentration of this compound and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of IDO1 activity).
-
Application Protocol 2: HPLC-Based Quantification of Tryptophan and Kynurenine
Accurate quantification of tryptophan and its metabolite kynurenine is central to assessing IDO1 activity. High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for this purpose.
Scientific Rationale: HPLC provides excellent separation and quantification of small molecules from complex biological matrices like cell culture supernatants. UV detection is commonly used, leveraging the distinct absorbance spectra of tryptophan and kynurenine.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., 15 mM sodium acetate buffer with 5% acetonitrile, pH 4.0
-
Tryptophan and Kynurenine standards
-
10% Trichloroacetic acid (TCA)
Step-by-Step Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of tryptophan and kynurenine of known concentrations in the same medium used for the cell culture experiment. Process these standards in the same way as the experimental samples (i.e., with TCA precipitation).
-
Sample Preparation: As described in the cell-based assay protocol, precipitate proteins from the cell culture supernatants using TCA and collect the clarified supernatant.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 15 mM sodium acetate buffer containing 5% acetonitrile, with the pH adjusted to 4.0, is a good starting point. The exact composition may need optimization depending on the column and system used.
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Detection Wavelength: Monitor tryptophan at approximately 280 nm and kynurenine at approximately 360 nm.
-
Injection Volume: 20-50 µL.
-
-
Data Acquisition and Analysis:
-
Run the standards to generate a calibration curve for both tryptophan and kynurenine.
-
Inject the experimental samples and record the chromatograms.
-
Identify the peaks for tryptophan and kynurenine based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the samples by interpolating their peak areas or heights from the respective standard curves.
-
Application Protocol 3: T Cell Co-Culture Proliferation Assay
This assay assesses the functional consequence of IDO1 inhibition by this compound, specifically its ability to restore T cell proliferation suppressed by IDO1-expressing cancer cells.
Scientific Rationale: The ultimate goal of an IDO1 inhibitor is to reverse the immunosuppressive effects on T cells. A co-culture system with IDO1-expressing cancer cells and T cells provides a relevant in vitro model to evaluate this.[6] T cell proliferation can be measured by various methods, including CFSE dye dilution or standard proliferation assays like MTT or [3H]-thymidine incorporation.
Materials:
-
IDO1-expressing cancer cell line
-
Human or murine T cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin - PHA)
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) dye for flow cytometry-based proliferation analysis
-
Flow cytometer
-
96-well U-bottom plates
Step-by-Step Protocol:
-
Preparation of IDO1-Expressing Cancer Cells: Seed the cancer cells in a 96-well flat-bottom plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
T Cell Isolation and Labeling (for CFSE assay):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the T cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Co-culture Setup:
-
After IDO1 induction, wash the cancer cells to remove excess IFN-γ.
-
Add the CFSE-labeled T cells to the wells containing the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
Add serial dilutions of this compound or control compounds to the co-culture.
-
-
Incubation: Incubate the co-culture plate for 3-5 days.
-
T Cell Proliferation Analysis by Flow Cytometry:
-
Harvest the T cells from the co-culture.
-
Stain the cells with antibodies against T cell markers (e.g., CD3, CD4, CD8) to gate on the T cell population.
-
Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Proliferating cells will show a stepwise reduction in CFSE intensity.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T cells in each condition.
-
Plot the percentage of proliferation against the concentration of this compound to determine its effective concentration for restoring T cell proliferation.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the effects of this compound.
Table 1: Example Data for IDO1 Inhibition by this compound in HeLa Cells
| This compound (µM) | Kynurenine (µM) | Tryptophan (µM) | % IDO1 Inhibition |
| 0 (Vehicle) | 15.2 ± 1.1 | 35.8 ± 2.5 | 0% |
| 1 | 12.8 ± 0.9 | 38.1 ± 2.1 | 15.8% |
| 10 | 8.5 ± 0.6 | 45.3 ± 3.0 | 44.1% |
| 50 | 4.1 ± 0.3 | 52.7 ± 3.5 | 73.0% |
| 100 | 2.3 ± 0.2 | 55.1 ± 3.8 | 84.9% |
| 200 | 1.5 ± 0.1 | 56.2 ± 3.9 | 90.1% |
Table 2: Example Data for Restoration of T Cell Proliferation by this compound
| Condition | This compound (µM) | % T Cell Proliferation |
| T cells alone + anti-CD3/CD28 | 0 | 85.2 ± 5.6% |
| T cells + HeLa (IDO1+) + anti-CD3/CD28 | 0 | 15.7 ± 2.1% |
| T cells + HeLa (IDO1+) + anti-CD3/CD28 | 10 | 35.4 ± 3.3% |
| T cells + HeLa (IDO1+) + anti-CD3/CD28 | 50 | 62.8 ± 4.5% |
| T cells + HeLa (IDO1+) + anti-CD3/CD28 | 100 | 78.9 ± 5.1% |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of this compound as a potential IDO1 inhibitor. By systematically assessing its impact on IDO1 enzymatic activity and its ability to restore T cell function, researchers can gain critical insights into its therapeutic potential. Future studies may involve in vivo experiments using syngeneic tumor models to validate the in vitro findings and to investigate the pharmacokinetic and pharmacodynamic properties of this compound. The exploration of combination therapies, where this compound is used in conjunction with other immunotherapies such as checkpoint inhibitors, represents a promising avenue for enhancing anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. scispace.com [scispace.com]
- 4. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methyl-DL-tryptophan as a Tool Compound in Drug Discovery
Introduction: Interrogating Metabolic Immune Regulation
The tumor microenvironment is a complex ecosystem where cancer cells employ numerous strategies to evade immune destruction. One of the most potent mechanisms is the metabolic reprogramming of immune cells, creating a state of localized immune tolerance.[1] Central to this process is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity is a critical checkpoint in immunity, and its upregulation in various cancers is often associated with poor prognosis.[2][4]
This guide provides a comprehensive overview of 2-Methyl-DL-tryptophan as a tool compound for investigating the IDO1 pathway. We will delve into the scientific rationale for its use, provide validated experimental protocols, and offer insights into data interpretation. While the related compound, 1-Methyl-tryptophan (1-MT), is more extensively characterized in the literature as a canonical IDO1 inhibitor, this compound serves as a valuable structural analog for probing enzyme-substrate interactions and for comparative studies within this important class of tool compounds.
Section 1: The IDO1 Pathway: A Key Immunosuppressive Axis
IDO1 is an intracellular enzyme induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment.[3][5] Its immunomodulatory function is twofold:
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation. IDO1-mediated degradation of tryptophan in the local environment effectively starves effector T-cells, leading to cell cycle arrest and anergy.[1][6]
-
Kynurenine Accumulation: The metabolic products of tryptophan degradation, collectively known as kynurenines, are not inert. L-kynurenine (Kyn) can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive regulatory T (TREG) cells and suppresses natural killer (NK) cell function.[1][7]
This dual mechanism creates a powerful immunosuppressive shield that protects tumor cells from immune-mediated clearance.[3] Consequently, inhibiting IDO1 activity has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1][8]
Figure 1. The IDO1-mediated immunosuppressive pathway.
Section 2: Profile of this compound
This compound is a derivative of the essential amino acid L-tryptophan. The addition of a methyl group at the 2-position of the indole ring sterically hinders its productive binding and catalytic turnover by IDO1, positioning it as a competitive inhibitor.
Causality in Experimental Design:
Using a racemic (DL) mixture is a cost-effective initial approach for target validation. However, it is crucial to recognize that IDO family enzymes can exhibit stereoselectivity. For instance, with the more studied 1-Methyl-tryptophan, the D-isomer (D-1MT or Indoximod) is a weaker direct inhibitor of IDO1 but has complex downstream signaling effects, while the L-isomer is a more potent competitive inhibitor of IDO1 but can also be a substrate for the enzyme.[9][10] Therefore, while this compound is an excellent starting tool, follow-up studies should ideally use purified stereoisomers to dissect the precise biological effects.
| Property | Data | Reference |
| Chemical Name | 2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | [11] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [11] |
| Molecular Weight | 218.25 g/mol | [11] |
| CAS Number | 21495-41-0 | [11] |
| Appearance | White to off-white or light yellow crystalline solid | [12][13] |
| Solubility | Soluble in polar solvents; for biological assays, DMSO is common. | [12][14] |
| Proposed Mechanism | Competitive inhibitor of Indoleamine 2,3-dioxygenases (IDO1/IDO2) | [15] |
Section 3: Core Applications in Drug Discovery
This compound serves as a foundational tool for several key stages in the drug discovery pipeline.
-
Target Validation: It allows researchers to pharmacologically mimic the genetic knockout of IDO1 in cellular models, providing evidence that inhibiting the enzyme can produce a desired biological outcome (e.g., restoring T-cell function).
-
Assay Development: It can be used as a reference inhibitor when developing and optimizing new biochemical or cell-based assays for screening novel IDO1 inhibitors.
-
Mechanism of Action Studies: By specifically blocking tryptophan catabolism, it helps to dissect the relative contributions of tryptophan depletion versus kynurenine production in various biological phenomena.
-
Combination Studies: It can be used in preclinical models to explore the synergistic potential of IDO1 inhibition with other immunotherapies, such as checkpoint blockade (e.g., anti-PD-1).[8][16]
Figure 2. Use of a tool compound in the drug discovery workflow.
Section 4: Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.
Protocol 4.1: Preparation and Handling of this compound
Rationale: Proper preparation and storage of the tool compound are critical for reproducibility. DMSO is a common solvent, but its final concentration in assays must be controlled to avoid solvent-induced artifacts.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 2.18 mg of this compound (MW: 218.25) in 1 mL of anhydrous DMSO. Vortex thoroughly until fully dissolved. Warming gently (e.g., to 37°C) may be required.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store stock solution aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[14] Once an aliquot is thawed, it should be used promptly and any remainder discarded.
Protocol 4.2: In Vitro IDO1 Enzyme Activity Assay (Cell-Free)
Rationale: This biochemical assay directly measures the inhibition of recombinant enzyme activity, providing a clean assessment of a compound's potency (IC₅₀) without the complexities of cellular uptake or metabolism. This protocol is adapted from established methods for measuring kynurenine production.[17][18]
-
Reagents:
-
IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail (prepare fresh): To the IDO1 Assay Buffer, add 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Recombinant human IDO1 (rhIDO1).
-
L-tryptophan substrate solution (e.g., 400 µM in IDO1 Assay Buffer).
-
This compound test compound (serially diluted).
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: Ehrlich's reagent (e.g., 2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid).
-
-
Procedure (96-well plate format): a. Add 25 µL of serially diluted this compound to appropriate wells. For controls, add 25 µL of IDO1 Assay Buffer. b. Add 25 µL of rhIDO1 enzyme solution (pre-diluted in Reaction Cocktail) to all wells except the "No Enzyme" control. c. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 50 µL of L-tryptophan substrate solution to all wells. Final volume is 100 µL. e. Incubate for 30-60 minutes at 37°C. f. Terminate the reaction by adding 20 µL of 30% TCA. g. Incubate at 50-60°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, to the more stable kynurenine.[17] h. Centrifuge the plate (e.g., 2500 x g for 10 min) to pellet precipitated protein. i. Transfer 80 µL of the supernatant to a new clear, flat-bottom 96-well plate. j. Add 80 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature. A yellow color will develop. k. Read the absorbance at 490-492 nm using a microplate reader.[18]
-
Self-Validating Controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).
-
0% Activity (Background) Control: Substrate + Vehicle (No Enzyme).
-
Reference Inhibitor Control: Enzyme + Substrate + Known IDO1 inhibitor (e.g., Epacadostat).
-
Protocol 4.3: Cell-Based IDO1 Activity Assay
Rationale: This assay measures the inhibition of IDO1 in a more physiologically relevant context, accounting for cell permeability and stability. Human ovarian cancer cells (SKOV-3) or cervical cancer cells (HeLa) are commonly used as they robustly express IDO1 upon IFN-γ stimulation.[6][19]
-
Cell Culture & Stimulation: a. Seed SKOV-3 cells in a 96-well plate at a density that will result in a confluent monolayer (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing human IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. Also add the serially diluted this compound or vehicle control. c. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement: a. After incubation, carefully collect the cell culture supernatant. b. Measure the kynurenine concentration in the supernatant using the same TCA/Ehrlich's reagent method described in Protocol 4.2 (Steps f-k) or by a more sensitive method like HPLC or LC-MS/MS.[19]
-
Self-Validating Controls:
-
Unstimulated Control: Cells + Vehicle (No IFN-γ). This establishes the basal level of kynurenine production.
-
Stimulated Control: Cells + IFN-γ + Vehicle. This represents 100% induced IDO1 activity.
-
Reference Inhibitor Control: Cells + IFN-γ + Known IDO1 inhibitor.
-
(Optional) Viability Assay: Concurrently run a cell viability assay (e.g., CellTiter-Glo®, MTS) on a parallel plate to ensure the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cytotoxicity.
-
Section 5: Data Interpretation and Troubleshooting
-
IC₅₀ Calculation: For both assays, kynurenine production (or absorbance) is plotted against the log concentration of the inhibitor. A four-parameter logistic regression is used to fit the curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%).
-
Troubleshooting - High Background: If the "No Enzyme" or "Unstimulated" controls show high signal, it may indicate contamination of reagents with kynurenine or non-enzymatic degradation of tryptophan. Use high-purity reagents.
-
Troubleshooting - No Inhibition: If this compound shows weak or no activity, consider potential issues with compound solubility or degradation. Also, confirm that the induced IDO1 activity in the cell-based assay is robust (a signal-to-background ratio of >5 is recommended).
-
Expert Insight - The TDO Factor: Remember that another enzyme, Tryptophan 2,3-dioxygenase (TDO), also catalyzes the same reaction, primarily in the liver but also in some tumors.[5][20] If working with a cell line that expresses TDO, this compound may inhibit both. Differentiating between IDO1 and TDO inhibition may require using specific cell lines (e.g., TDO-expressing A172 glioblastoma cells) or dual inhibitors for comparison.[21]
Conclusion
This compound is a valuable and accessible tool compound for the pharmacological interrogation of the IDO1 pathway. Its utility in validating IDO1 as a therapeutic target and in the development of screening assays is well-established in principle. By employing the robust, self-validating protocols detailed in this guide, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of metabolic immunoregulation and the discovery of novel therapeutics for cancer and other immune-related diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 13. α-Methyl-DL-tryptophan crystalline 153-91-3 [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Tryptophan - Wikipedia [en.wikipedia.org]
- 21. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Methyl-DL-tryptophan solubility and stability issues
Introduction
Welcome to the technical support guide for 2-Methyl-DL-tryptophan. As a structural analog of the essential amino acid tryptophan, this compound is a critical tool in biochemical research and pharmaceutical development, particularly in studies of protein synthesis and metabolic pathways, such as the kynurenine pathway.[1][2] Its unique structure allows it to serve as a modulator and investigative probe for enzymes involved in tryptophan metabolism.[3][4]
However, like its parent compound, this compound presents challenges related to its solubility and stability that can impact experimental reproducibility and outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common issues encountered when working with this compound. We will address these challenges in a direct question-and-answer format, explaining the chemical principles behind our recommendations to empower you to design robust and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid DL-tryptophan with a methyl group added at the second position of the indole ring.[5][6] This modification alters its biochemical properties, making it a valuable tool for:
-
Neuroscience Research: Investigating neurotransmitter pathways and the role of tryptophan derivatives in mood regulation.[1]
-
Pharmaceutical Development: Serving as a building block in the synthesis of novel therapeutics, such as antidepressants and anxiolytics.[1]
-
Metabolic Studies: Acting as an inhibitor or probe for enzymes in the tryptophan degradation pathway, like indoleamine 2,3-dioxygenase (IDO), which is a key target in immunology and oncology.[7]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid (powder) form of this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Specific recommended temperatures are:
Protect the compound from light and moisture to prevent degradation.
Q3: What are the basic safety precautions for handling this compound?
As with any laboratory chemical, proper personal protective equipment (PPE) is essential.
-
Eye/Face Protection: Wear chemical safety goggles.[8]
-
Skin Protection: Use protective gloves and a lab coat to prevent skin contact.[8][9]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[8][11] Wash hands thoroughly after handling.[9]
Troubleshooting Guide: Solubility & Stability
This section addresses the most common and complex challenges researchers face when preparing and using solutions of this compound.
Q4: I'm having difficulty dissolving this compound in aqueous buffers. Why is this happening and what solvents should I use?
The Cause: The poor solubility in neutral aqueous solutions is due to the zwitterionic nature of the amino acid. At its isoelectric point (pI), the molecule has both a positive (amino group) and a negative (carboxyl group) charge, resulting in strong intermolecular electrostatic interactions that favor the crystalline solid state over dissolution. Adjusting the pH away from the pI increases the net charge, enhancing its interaction with polar water molecules.
The Solution: You can significantly improve solubility by using organic solvents or by adjusting the pH of aqueous solutions.
Data Summary: Solubility of Tryptophan Analogs
| Solvent | Solubility & Conditions | Source(s) |
| DMSO | Soluble up to ~66 mg/mL (for 5-Methyl-DL-tryptophan).[10] Requires sonication. | [10] |
| Ethanol | Soluble up to 10 mg/mL (for α-Methyl-DL-tryptophan).[12] Requires sonication. | [12] |
| 1 M HCl | Soluble up to ≥100 mg/mL (for 5-Methyl-DL-tryptophan). | [10] |
| Aqueous Buffers | Sparingly soluble at neutral pH. Solubility increases with pH adjustment (acidic or basic).[13] | [13] |
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This is the most common method for preparing stock solutions for cell culture and biochemical assays.
Step-by-Step Methodology:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of high-purity, anhydrous (newly opened) DMSO to achieve your target concentration (e.g., 100 mM). Hygroscopic (water-containing) DMSO will significantly reduce solubility.[10]
-
Vortex the solution vigorously.
-
If dissolution is incomplete, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming (up to 60°C) can also be applied but should be used cautiously to avoid degradation.[12][14]
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[10][11] Avoid repeated freeze-thaw cycles.
Q5: My compound dissolves in acidic/basic solution but crashes out when I neutralize it to a physiological pH (~7.4) for my experiment. How can I solve this?
The Cause: This is a classic precipitation issue caused by crossing the compound's isoelectric point (pI) as you adjust the pH. At or near the pI, the compound is least soluble and will precipitate. A common mistake is preparing a highly concentrated stock at an extreme pH and then attempting a large pH shift in a small volume.
The Solution: The key is to keep the compound concentration low during the final dilution into your neutral buffer or media. The final buffer should have sufficient capacity to dilute the compound well below its solubility limit at pH 7.4.
Workflow: Avoiding Precipitation During pH Neutralization
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Common problems with 2-Methyl-DL-tryptophan in experimental setups
Welcome to the technical support center for 2-Methyl-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common problems encountered during experimental setups. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the essential amino acid L-tryptophan.[1] It is often used in research to probe tryptophan-dependent biological processes. A primary area of investigation for tryptophan analogs is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, which plays a role in immune tolerance.[2] By degrading tryptophan, IDO1 can create an immunosuppressive microenvironment that allows cancer cells to evade the immune system. Tryptophan analogs are designed to block this activity.
Q2: What are the key differences between this compound, 1-Methyl-DL-tryptophan, and L-tryptophan?
A2: The key differences lie in the position of the methyl group on the indole ring and their biological activities. L-tryptophan is the naturally occurring amino acid. 1-Methyl-tryptophan has been studied as an IDO1 inhibitor, but it can also have off-target effects, such as activating the Aryl Hydrocarbon Receptor (AhR). This compound is another analog, and as a DL-racemic mixture, it contains both the D- and L-enantiomers, which may have different biological activities.[3][4]
Q3: What are the initial storage and handling recommendations for this compound powder?
A3: this compound should be stored as a crystalline solid at 2-8°C, protected from light. For long-term storage, -20°C is recommended. The compound is suitable for cell culture applications when handled with appropriate aseptic techniques.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
A. Solubility and Solution Preparation
Q4: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?
A4: Difficulty in dissolving tryptophan analogs is a common issue. While specific solubility data for this compound is not extensively published, we can extrapolate from similar compounds like 5-Methyl-DL-tryptophan and the parent molecule, L-tryptophan.
Underlying Cause: Tryptophan and its analogs have a zwitterionic nature, meaning they have both acidic and basic groups. Their solubility is lowest at their isoelectric point and increases in acidic or basic solutions.[5]
Troubleshooting Protocol:
-
Initial Attempt with Aqueous Buffers: For cell culture applications, the primary goal is to dissolve the compound in a biocompatible solvent. Start with your cell culture medium or a balanced salt solution (e.g., PBS, HBSS).
-
pH Adjustment: If solubility is low, you can try to dissolve the compound in a small amount of sterile 1 M HCl or 1 M NaOH and then neutralize it with your buffer. For 5-Methyl-DL-tryptophan, solubility is significantly increased in 1 M HCl.[6]
-
Use of Organic Solvents: For creating concentrated stock solutions, DMSO is a common choice. For 5-Methyl-DL-tryptophan, a stock solution of up to 66.67 mg/mL can be achieved in DMSO with sonication and pH adjustment.[6]
-
Heating and Sonication: Gentle heating (up to 50°C) and sonication can aid in dissolution.[6] However, be cautious with prolonged heating as it may degrade the compound.
-
Filtration: After dissolution, always sterile-filter your stock solution through a 0.22 µm filter before adding it to your sterile cell culture medium.
Data Summary: Solubility of Related Tryptophan Analogs
| Compound | Solvent | Solubility | Reference |
| 5-Methyl-DL-tryptophan | 1 M HCl | ≥ 100 mg/mL | [6] |
| 5-Methyl-DL-tryptophan | DMSO | 66.67 mg/mL (with sonication and pH adjustment) | [6] |
| L-Tryptophan | Water (25°C) | 11.4 g/L | [7] |
| L-Tryptophan | Water (50°C) | 17.1 g/L | [7] |
Workflow for Preparing a Concentrated Stock Solution of this compound in DMSO:
Caption: Workflow for preparing a this compound stock solution.
B. Stability and Degradation
Q5: My experimental results are inconsistent over time. Could my this compound be degrading in the cell culture medium?
A5: Yes, degradation is a potential issue, especially in complex biological media and under prolonged incubation.
Underlying Cause: Tryptophan and its analogs are susceptible to oxidation, particularly in aqueous solutions exposed to light and elevated temperatures.[8][9] This can lead to the formation of various degradation products that may have different biological activities or be cytotoxic.
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock just before use.
-
Minimize Freeze-Thaw Cycles: Aliquot your concentrated stock solution into single-use volumes to avoid repeated freezing and thawing.[6]
-
Protect from Light: Tryptophan analogs can be light-sensitive. Prepare and handle solutions in a darkened environment (e.g., in a biosafety cabinet with the light off) and store them in amber tubes or tubes wrapped in foil.
-
Control Incubation Time: Be mindful of the duration of your experiments. For long-term studies, you may need to replenish the compound by changing the medium periodically.
-
Analytical Verification: If you suspect degradation, you can use analytical methods like HPLC to check the purity of your stock solution over time.[10]
Stability of a Related Compound (2-D-L-Tryptophan):
A study on the deuterated analog, 2-D-L-Tryptophan, showed that it is stable in many common biological buffers but can undergo D/H scrambling (a form of degradation) in strong acidic conditions (1.0 N HCl).[11] This suggests that this compound is likely stable in standard cell culture media (pH ~7.4).
C. Off-Target Effects and Cytotoxicity
Q6: I am observing unexpected changes in cell viability or gene expression that don't seem related to the intended target. Could this compound have off-target effects?
A6: Yes, off-target effects are a critical consideration for any small molecule inhibitor.
Underlying Cause: Tryptophan metabolites and analogs can interact with various cellular targets beyond their intended one. For example, some tryptophan derivatives are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and immune responses.[12]
Troubleshooting Protocol:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This will help you identify a window where you see the desired on-target effect without significant cytotoxicity.
-
Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays to assess cytotoxicity. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).[13][14] Be aware that some compounds can interfere with the chemistry of metabolic assays, leading to false results.[15][16]
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in your experimental conditions.
-
Parent Compound Control: If appropriate for your experimental question, include L-tryptophan as a control to see if the effects are specific to the methylated analog.
-
-
Gene Expression Analysis: If you suspect off-target gene regulation, you can use qPCR or RNA-seq to look for changes in the expression of known AhR target genes (e.g., CYP1A1, CYP1B1).
Signaling Pathway Implicated in Off-Target Effects:
Caption: Potential off-target activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
D. Inconsistent or Non-Reproducible Results
Q7: My results with this compound are not reproducible between experiments. What could be the cause?
A7: Lack of reproducibility can stem from several factors, from solution preparation to experimental execution.
Underlying Cause: In addition to the stability issues mentioned above, the racemic nature of this compound can contribute to variability if the D- and L-enantiomers have different biological activities and if there is batch-to-batch variation in the enantiomeric ratio.
Troubleshooting Protocol:
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing your stock and working solutions.
-
Verify Compound Purity and Identity: If you have access to the necessary equipment, consider verifying the purity and identity of your compound batch using methods like HPLC and mass spectrometry.[17][18]
-
Consider the Racemic Mixture: Be aware that you are working with a 1:1 mixture of D- and L-enantiomers.[3] These may have different potencies or even opposing effects. If possible, obtaining the pure enantiomers could help dissect their individual contributions.
-
Control for Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Consistent Experimental Conditions: Ensure that all experimental parameters (cell seeding density, incubation times, media changes, etc.) are kept as consistent as possible between experiments.
Experimental Workflow for a Cell-Based Assay:
Caption: A standardized workflow to improve reproducibility in cell-based assays.
III. References
-
Vrzalova, K., et al. (2022). The effect of tryptophan metabolites on the cell viability and the activity of nuclear receptors. ResearchGate. Available at: --INVALID-LINK--
-
Sharma, S., et al. (2020). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. PMC. Available at: --INVALID-LINK--
-
MedChemExpress. 5-Methyl-DL-tryptophan. MedChemExpress. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. Available at: --INVALID-LINK--
-
Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: --INVALID-LINK--
-
Wikipedia. Racemic mixture. Wikipedia. Available at: --INVALID-LINK--
-
Chakraborty, S. C., et al. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
-
PubChem. 2-Methyl-L-tryptophan. PubChem. Available at: --INVALID-LINK--
-
Kamiloglu, S., et al. (2020). Determination of cell viability with trypan blue assay. Journal of Cellular and Molecular Biology.
-
MedchemExpress. α-Methyl-DL-tryptophan. MedchemExpress.com. Available at: --INVALID-LINK--
-
Shapiro, A. B. (2016). How to prepare and store Amino acid stock solution? ResearchGate. Available at: --INVALID-LINK--
-
Chem-Impex. This compound. Chem-Impex. Available at: --INVALID-LINK--
-
Wikipedia. Tryptophan. Wikipedia. Available at: --INVALID-LINK--
-
ResearchGate. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. ResearchGate. Available at: --INVALID-LINK--
-
Nagle, J. F., et al. (2010). Interactions of tryptophan, tryptophan peptides and tryptophan alkyl esters at curved membrane interfaces. PMC. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Cell Culture Protocols. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Zhen, Y., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. Available at: --INVALID-LINK--
-
Schmidt, S., et al. (2014). Concurrent quantification of tryptophan and its major metabolites. PMC. Available at: --INVALID-LINK--
-
Naman, C. B., et al. (2022). Demystifying racemic natural products in the homochiral world. PMC. Available at: --INVALID-LINK--
-
React4Life. Off-Target/On-Target Cytotoxicity Assay. React4Life. Available at: --INVALID-LINK--
-
Wang, J., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). Spandidos Publications.
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. PubMed. Available at: --INVALID-LINK--
-
Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PubMed. Available at: --INVALID-LINK--
-
Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry. Available at: --INVALID-LINK--
-
Li, Y., et al. (2021). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. Journal of Chemical & Engineering Data.
-
Stepanenko, A. A., et al. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. Available at: --INVALID-LINK--
-
ResearchGate. Tryptophan metabolites negatively correlating with cell growth. ResearchGate. Available at: --INVALID-LINK--
-
Biosynth. Analytical methods and Quality Control for peptide products. Biosynth. Available at: --INVALID-LINK--
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: --INVALID-LINK--
-
Khoury, O., et al. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Journal of Cellular and Molecular Medicine.
-
Science.gov. enantiomerically pure chiral: Topics. Science.gov. Available at: --INVALID-LINK--
-
ResearchGate. Inconsistent HPLC results grouped into two value groups? ResearchGate. Available at: --INVALID-LINK--
-
Sigma-Aldrich. α-Methyl-DL-tryptophan crystalline. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 2-Methyl-L-tryptophan is a substrate of tryptophanase. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Benchchem. A Researcher's Guide to Validating the Purity of Synthesized 4-Hydroxytryptophan. Benchchem. Available at: --INVALID-LINK--
-
Alshannaq, A., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI.
-
Lee, S., et al. (2023). Simultaneous determination of l-tryptophan impurities in meat products. PMC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Racemic mixture - Wikipedia [en.wikipedia.org]
- 4. Demystifying racemic natural products in the homochiral world - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 10. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Methyl-DL-tryptophan Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-DL-tryptophan. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments and enhance the efficacy and reproducibility of your results. As researchers, we understand that unexpected outcomes are part of the scientific process. This resource is structured as a series of troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common points of confusion and provides essential background information. A frequent source of experimental discrepancy arises from the misunderstanding of methyl-tryptophan isomers. Let's clarify this first.
FAQ 1: What is the critical difference between this compound, 1-Methyl-DL-tryptophan, and α-Methyl-DL-tryptophan?
This is arguably the most crucial question. The position of the methyl group dramatically alters the compound's biological activity. Using the wrong isomer will lead to completely different, and likely negative, results.
-
This compound: The methyl group is on the C2 position of the indole ring. Its primary characterized role is as a biosynthetic intermediate, for example, in the production of the antibiotic thiostrepton by Streptomyces laurentii.[1][2] It is not a recognized inhibitor of the IDO1 enzyme.
-
1-Methyl-DL-tryptophan (Indoximod): The methyl group is on the N1 position of the indole ring. This is a well-characterized inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway.[3][4] It is widely used in cancer immunotherapy research to block tryptophan catabolism, thereby reversing tumor-induced immune suppression.[5][6] The D-isomer (1-D-MT) is often considered more effective in cellular assays than the L-isomer.[5]
-
α-Methyl-DL-tryptophan: The methyl group is on the alpha-carbon of the propanoic acid side chain. This compound is a selective blocker of the amino acid transporter SLC6A14 and is investigated for its role in inhibiting mTOR and inducing apoptosis in certain cancer cells.[7]
Key Takeaway: If your experimental goal is to inhibit the IDO1 enzyme and modulate the kynurenine pathway, you must use 1-Methyl-tryptophan (Indoximod) , not this compound.
Table 1: Comparison of Common Methyl-Tryptophan Isomers
| Feature | This compound | 1-Methyl-DL-tryptophan (Indoximod) | α-Methyl-DL-tryptophan |
|---|---|---|---|
| Methyl Position | C2 of Indole Ring | N1 of Indole Ring | α-carbon of side chain |
| Primary Target | S-adenosylmethionine:tryptophan 2-methyltransferase[1] | Indoleamine 2,3-dioxygenase (IDO1/IDO2)[4][6] | Amino Acid Transporter SLC6A14[7] |
| Primary Use | Biochemical research, biosynthetic intermediate[1][8] | Cancer immunotherapy, immunology[5][6] | Cancer research (mTOR pathway), metabolic studies[7][9] |
| CAS Number | 21495-41-0[10] | 86060-80-6 (DL) | 1118-83-8 (DL) |
Caption: Structural differences between key methyl-tryptophan isomers.
FAQ 2: How should I prepare and store this compound?
Proper handling is essential for reproducibility.
-
Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.[2][8]
-
Solubility: this compound, like many tryptophan derivatives, has limited solubility in aqueous buffers. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Insolubility: It is poorly soluble in chloroform.[11]
-
-
Stock Solution Storage: Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
Part 2: Troubleshooting Experimental Workflows
This section is formatted to address specific problems you might be encountering during your experiments.
Problem 1: "I am treating my cells with this compound but not seeing any inhibition of IDO1 activity or change in kynurenine levels."
Root Cause Analysis: This is the expected outcome. As detailed in FAQ 1, this compound is not an inhibitor of Indoleamine 2,3-dioxygenase (IDO1). The primary target of IDO1 inhibitors used in research is the N1-methylated isomer, 1-Methyl-tryptophan (Indoximod).[4][5] IDO1 is a rate-limiting enzyme that converts tryptophan into N-formylkynurenine, which is the first step in the kynurenine pathway.[13][14] By depleting local tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 suppresses T-cell responses.[6][15]
Recommended Action:
-
Verify Your Compound: Confirm the identity and isomer of your tryptophan derivative. Ensure you have procured 1-Methyl-DL-tryptophan (or its D-isomer, often sold as Indoximod) for IDO inhibition studies.
-
Switch to the Correct Inhibitor: Re-design your experiment using 1-Methyl-tryptophan.
-
Measure Efficacy: Assess IDO1 inhibition by measuring the concentration of kynurenine in your cell culture supernatant or sample lysate. A successful inhibition will result in a significant decrease in kynurenine production.
Caption: Tryptophan metabolic pathways and the inhibitory action of 1-Methyl-tryptophan on IDO1.
Problem 2: "My experimental results are inconsistent and suffer from poor reproducibility."
Root Cause Analysis: Inconsistent results often stem from issues with compound preparation, handling, or experimental design rather than the compound's inherent biology.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Detailed Protocol: Preparation of a 100 mM this compound Stock Solution
-
Pre-analysis: Calculate the required mass. The molecular weight of this compound is 218.26 g/mol .[10] To make 1 mL of a 100 mM stock, you will need 21.83 mg.
-
Weighing: Accurately weigh the calculated amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[12]
-
Sterilization: If required for your cell culture application, filter the DMSO stock solution through a 0.22 µm PTFE syringe filter.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Problem 3: "How can I accurately measure the downstream effects of tryptophan pathway modulation?"
Root Cause Analysis: To improve efficacy, you must be able to quantify the biological consequences of your treatment. For tryptophan analogs, the most relevant readouts involve measuring the levels of tryptophan and its key metabolites.
Recommended Action: Utilize a robust analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.[16][17]
General Protocol: Quantification of Tryptophan and Kynurenine via LC-MS
This is a generalized workflow. Specific parameters must be optimized for your instrument and matrix (e.g., plasma, cell culture media).
-
Sample Preparation (Protein Precipitation):
-
Thaw samples (plasma, media, etc.) on ice.
-
To 50 µL of your sample, add 150 µL of ice-cold methanol containing a known concentration of stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4). This step is critical for accurate quantification.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to elute the compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for highest sensitivity and specificity.[17]
-
Tryptophan Transition: Monitor the parent ion (m/z) to a specific fragment ion.
-
Kynurenine Transition: Monitor the parent ion (m/z) to a specific fragment ion.
-
-
-
Data Analysis:
-
Quantify the peak area for each analyte and its corresponding internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Generate a standard curve using known concentrations of tryptophan and kynurenine and use it to determine the concentration in your unknown samples.
-
Table 2: Example Starting Parameters for in vitro Studies
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Seeding Density | Plate cells to be ~70-80% confluent at the time of treatment. | Avoids confounding effects from over-confluence or sparse cell growth. |
| Vehicle Control | Use a final DMSO concentration matching your highest treatment dose. | Controls for any effects of the solvent on the cells. |
| Final DMSO Concentration | Keep below 0.5% (v/v), ideally ≤0.1%. | High concentrations of DMSO can be toxic and affect cell physiology. |
| Treatment Duration | 24 - 72 hours. | Allows sufficient time for enzymatic activity and metabolic changes to occur. |
| Concentration Range | 10 µM - 1 mM (Logarithmic scale). | A broad range is necessary to establish a dose-response curve and determine the EC50/IC50. |
References
- 1. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]
- 3. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tryptophan - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan and its metabolites in normal physiology and cancer etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting unexpected results with 2-Methyl-DL-tryptophan
Technical Support Center: 2-Methyl-DL-tryptophan
A Senior Application Scientist's Guide to Navigating Experimental Complexities
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or wish to establish robust experimental frameworks when working with this tryptophan analog. As Senior Application Scientists, we understand that nuanced differences in molecular structure can lead to significant variations in biological outcomes. This resource synthesizes field-proven insights and foundational biochemical principles to help you troubleshoot your experiments with confidence.
A primary source of experimental confusion often arises from the nomenclature of methylated tryptophan derivatives. It is critical to distinguish this compound from its more commonly studied isomers, as their biological activities are not interchangeable.
-
2-Methyl-tryptophan: Methylation is on the C2 position of the indole ring.
-
1-Methyl-tryptophan (1-MT): Methylation is on the nitrogen atom (N1 position) of the indole ring. 1-MT is a widely recognized inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][2]
-
α-Methyl-tryptophan: Methylation is on the alpha-carbon of the amino acid side chain. This analog is known to function as a selective blocker of the amino acid transporter SLC6A14.[3]
This guide focuses exclusively on This compound , where the methyl group is located at the C2 position of the indole core.[4]
Section 1: Foundational Knowledge - Understanding Your Reagent
Before troubleshooting, it is essential to have a firm grasp of the biochemical properties of the molecule. This section addresses the most fundamental questions regarding this compound.
FAQ: What is the primary mechanism of action of this compound?
The precise biological role and mechanism of action for this compound are not as extensively characterized as those for other isomers like 1-MT. L-2-Methyltryptophan has been identified as a natural intermediate in the biosynthesis of the antibiotic thiostrepton by Streptomyces laurentii, where it is formed from L-tryptophan and S-adenosylmethionine.[5] This confirms its ability to be recognized and processed by specific enzymatic systems.
Unlike 1-MT, which is a competitive inhibitor of IDO, this compound is not considered a canonical inhibitor of this enzyme. Researchers expecting potent IDO inhibition similar to 1-MT will likely encounter unexpected (negative) results. Its structural similarity to tryptophan suggests it may act as a mimetic or antagonist in other metabolic pathways, such as protein synthesis or serotonin production, but these effects must be empirically determined for your specific experimental system.[6]
FAQ: What is the significance of the "DL" designation in the name?
The "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. This is a critical point for experimental design and interpretation for the following reasons:
-
Biological Activity: Most biological systems are stereospecific. Typically, only the L-isomer of an amino acid is incorporated into proteins or is a substrate for enzymes in mammalian cells. The D-isomer may be inactive, have a different and unknown biological activity, or act as an antagonist to the L-isomer's function.
-
Differential Metabolism: The D- and L-isomers may be metabolized by different enzymes or at different rates. For the related compound 1-methyl-tryptophan, the L-isomer is a more potent inhibitor of the IDO1 enzyme, while the D-isomer is more effective in specific cellular contexts and may preferentially inhibit the related enzyme IDO2.[7][8]
-
Reproducibility: If literature reports use a specific stereoisomer (e.g., L-2-Methyltryptophan), using the DL-racemic mixture may not reproduce the published findings. The effective concentration of the active isomer in your experiment is only 50% of the total concentration used.
When using a DL-mixture, it is crucial to consider that any observed effect could be the result of one isomer, a combination of both, or an interaction between them.
Diagram: Structural Comparison of Tryptophan Analogs
To prevent experimental errors, it is crucial to visualize the structural differences between these compounds.
Caption: Structural differences based on methylation site.
Section 2: Core Protocols & Best Practices
Reliable data begins with correctly prepared and handled reagents.
Protocol: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a sterile, high-concentration stock solution for consistent use in cell culture and other assays. Poor solubility is a common cause of experimental failure.
Materials:
-
This compound powder (CAS 21495-41-0 or similar)[4]
-
High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge or conical tubes
Procedure:
-
Initial Solubility Testing (Recommended): Before preparing a large batch, test the solubility of a small amount of powder in your chosen solvent to confirm the maximum practical concentration.
-
Preparing a 100 mM Stock Solution in DMSO:
-
Aseptically weigh out 21.83 mg of this compound (Molecular Weight: 218.25 g/mol ).[4]
-
Add it to a sterile tube.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex vigorously for 2-3 minutes. Gentle warming (to 37°C) and/or brief sonication may be required to fully dissolve the compound. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Use a filter material compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Store aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is acceptable if the solution remains clear.
-
-
Use in Experiments:
-
When ready to use, thaw an aliquot at room temperature.
-
Dilute the stock solution directly into your pre-warmed cell culture medium or assay buffer to the final desired concentration. Important: The final concentration of DMSO in your culture should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Data Presentation: Solubility of Related Tryptophan Analogs
The following table provides solubility data for related compounds, which can serve as a guide for alternative solvent systems. Always perform small-scale tests first.
| Compound Name | Solvent System | Reported Solubility | Source |
| α-Methyl-DL-tryptophan | DMSO | ~30 mg/mL (~137 mM) | [9] |
| α-Methyl-DL-tryptophan | Ethanol | ~10 mg/mL (~45 mM) with ultrasound | [9] |
| 5-Methyl-DL-tryptophan | 1 M HCl | ≥ 100 mg/mL | [10] |
| 1-Methyl-DL-tryptophan | Methanol | ~0.1 mg/mL | [11] |
Best Practice Guide: Handling and Stability
Tryptophan and its derivatives can be sensitive to environmental conditions.[12]
-
Light Sensitivity: Protect solid compound and solutions from direct light by using amber tubes or wrapping tubes in foil.
-
Temperature Stability: Tryptophan can degrade in solution at elevated temperatures.[12] Avoid prolonged incubation of stock solutions at 37°C. Prepare fresh dilutions in media for each experiment.
-
pH Considerations: The stability of tryptophan analogs can be pH-dependent. Unless experimentally required, maintain solutions at a neutral pH.
Section 3: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Problem 1: Inconsistent or No Biological Effect Observed
You have treated your cells or system with this compound but see no effect, or the effect varies dramatically between experiments.
-
Possible Cause A: Incorrect Compound Identity.
-
Scientific Rationale: As highlighted previously, the biological activity of methylated tryptophans is highly dependent on the site of methylation. If your experimental hypothesis is based on literature for 1-MT (an IDO inhibitor) or α-MT (an SLC6A14 blocker), 2-MT is not the correct reagent and is not expected to produce the same results.
-
Solution: Verify the CAS number of the compound you purchased. Cross-reference your experimental goals with the known mechanism of the specific isomer you are using.
-
-
Possible Cause B: Poor Solubility or Precipitation.
-
Scientific Rationale: If the compound is not fully dissolved in the stock solution or precipitates upon dilution into aqueous media, the actual concentration delivered to your cells will be much lower than calculated and highly variable.
-
Solution: After diluting your stock into the final medium, visually inspect it for any cloudiness or precipitate. If observed, you may need to lower the final concentration or explore alternative solvent systems (see solubility table). Consider centrifuging the final medium and testing the supernatant to confirm the soluble concentration.
-
-
Possible Cause C: Compound Degradation.
-
Scientific Rationale: Tryptophan derivatives in solution can degrade over time, especially with repeated freeze-thaw cycles, light exposure, or prolonged storage at warm temperatures.[12]
-
Solution: Always use freshly thawed aliquots. Avoid using a stock solution that has been stored at 4°C for more than a few weeks. Prepare fresh dilutions for every experiment.
-
Diagram: Workflow for "No Biological Effect"
Caption: A decision tree for troubleshooting lack of effect.
Problem 2: Unexpected Cellular Toxicity or Off-Target Effects
You observe widespread cell death, reduced proliferation, or other effects that do not align with your hypothesis.
-
Possible Cause A: Interference with Tryptophan Metabolism.
-
Scientific Rationale: As an analog of an essential amino acid, this compound can interfere with critical metabolic pathways. Over 95% of tryptophan is catabolized via the kynurenine pathway, which produces bioactive metabolites, while a smaller fraction is used for serotonin and melatonin synthesis.[13][14][15] Blocking or altering these pathways can have profound effects on cell survival and function. For instance, disrupting the kynurenine pathway can alter immune responses and neuronal function.[16]
-
Solution: Run control experiments to assess the health of core tryptophan pathways. Measure kynurenine levels in your media to see if the pathway is affected. Include a control group where excess natural L-tryptophan is added alongside this compound to see if the toxic effects can be rescued by competition.
-
-
Possible Cause B: D-Isomer Effects.
-
Scientific Rationale: While the L-isomer is typically the biologically active form in mammals, the D-isomer is not necessarily inert. It could be metabolized into a unique, potentially toxic compound, or it could inhibit a different target than the L-isomer.
-
Solution: If possible, obtain pure L- or D-isomers to test their effects individually. This is the only definitive way to attribute the observed toxicity to a specific stereoisomer. If pure isomers are unavailable, acknowledge this variable in your data interpretation.
-
-
Possible Cause C: Inhibition of Protein Synthesis.
-
Scientific Rationale: High concentrations of an amino acid analog can sometimes be mistakenly incorporated into nascent polypeptide chains by aminoacyl-tRNA synthetases, leading to misfolded, non-functional proteins and triggering cellular stress responses and apoptosis.
-
Solution: Perform a dose-response curve to find the minimum effective concentration. Assess markers of cellular stress, such as the unfolded protein response (UPR), to determine if protein synthesis disruption is a contributing factor.
-
Diagram: Overview of Tryptophan Metabolic Pathways
Caption: Major metabolic fates of L-tryptophan and potential points of interference.
References
- 1. The indoleamine 2,3-dioxygenase inhibitor 1-methyl-tryptophan suppresses mitochondrial function, induces aerobic glycolysis and decreases interleukin-10 production in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Methyl- DL -tryptophan 97 26988-72-7 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Tryptophan - Wikipedia [en.wikipedia.org]
- 14. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of 2-Methyl-DL-tryptophan
Welcome to the technical support center for researchers utilizing 2-Methyl-DL-tryptophan. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address potential experimental challenges. As scientists, we understand that unexpected results can arise. This resource will help you navigate these issues, with a focus on distinguishing on-target effects related to Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition from potential off-target activities.
Introduction: The Intended Target and Beyond
This compound is a synthetic analog of the essential amino acid L-tryptophan. It is primarily used in research as a competitive inhibitor of IDO1, an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, as it can restore anti-tumor immune responses by preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.[2]
However, like many small molecule inhibitors, this compound may have unintended biological interactions, or "off-target" effects, that can lead to confounding experimental results. This guide will provide a framework for identifying and troubleshooting these potential off-target effects.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My experimental results with this compound are not consistent with IDO1 inhibition. What could be the cause?
Several factors could contribute to this observation. Before considering off-target effects, it's crucial to rule out common experimental issues:
-
Compound Integrity and Solubility: Ensure the purity and stability of your this compound stock. The compound has low aqueous solubility, so proper formulation is critical.[3] Precipitation in your culture media can lead to inconsistent effective concentrations.
-
Cell-Based Assay Variability: Inconsistent cell seeding, edge effects in multi-well plates, and variations in incubation times can all contribute to variability.[4]
-
On-Target Effects with Unexpected Phenotypes: IDO1 inhibition can have complex downstream consequences beyond simple T-cell activation. For instance, it can alter the metabolic landscape of the tumor microenvironment in ways that may not be immediately intuitive.[5]
If these factors have been addressed and the results remain anomalous, it is time to consider the possibility of off-target effects.
Q2: What are the most likely off-target pathways for a tryptophan analog like this compound?
Based on the known pharmacology of similar tryptophan analogs, two primary off-target pathways should be considered:
-
Aryl Hydrocarbon Receptor (AHR) Activation: The AHR is a ligand-activated transcription factor that can be activated by various tryptophan metabolites and synthetic analogs.[6] Activation of AHR can have profound effects on immune cells and tumor cells, potentially mimicking or counteracting the effects of IDO1 inhibition.[7]
-
Albumin Binding and Tryptophan Displacement: Many tryptophan analogs can bind to serum albumin, the primary carrier of tryptophan in the blood.[8] This binding can displace endogenous tryptophan, altering its availability for cellular uptake and metabolism through pathways other than the one involving IDO1.
It is also conceivable that this compound could interact with other enzymes in the kynurenine or serotonin pathways.[9][10]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This section provides a step-by-step guide to help you investigate potential off-target effects of this compound in your experimental system.
Potential Off-Target 1: Aryl Hydrocarbon Receptor (AHR) Activation
Why it's a concern: AHR activation can lead to a wide range of cellular responses, including altered gene expression, cell proliferation, and immune modulation, which could be mistakenly attributed to IDO1 inhibition.[11]
How to investigate:
-
AHR Activation Reporter Assay: This is the most direct way to determine if this compound is an AHR agonist or antagonist in your cells of interest.
-
Experimental Protocol: AHR Activation Reporter Assay [12][13]
-
Cell Culture: Use a cell line that expresses a functional AHR and contains an AHR-responsive reporter construct (e.g., a luciferase or fluorescent protein reporter driven by a dioxin response element (DRE)).
-
Compound Treatment: Treat the cells with a dose-response of this compound. Include a known AHR agonist (e.g., TCDD) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).
-
Detection: Measure the reporter signal (luciferase activity or fluorescence).
-
Data Analysis: An increase in reporter signal in the presence of this compound indicates AHR agonism.
-
-
-
Quantitative PCR (qPCR) for AHR Target Genes: If a reporter cell line is not available, you can measure the expression of known AHR target genes, such as CYP1A1 and CYP1B1.[14]
-
Experimental Protocol: qPCR for AHR Target Genes
-
Cell Treatment: Treat your cells of interest with this compound, a positive control (TCDD), and a vehicle control for a suitable time (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
qPCR: Perform qPCR using primers specific for CYP1A1, CYP1B1, and a housekeeping gene for normalization.
-
Data Analysis: A significant upregulation of CYP1A1 and/or CYP1B1 mRNA levels in response to this compound treatment suggests AHR activation.
-
-
Interpreting the Results:
| Observation | Potential Interpretation | Next Steps |
| Increased AHR reporter activity or target gene expression | This compound is an AHR agonist. | Deconvolute the effects of IDO1 inhibition and AHR activation using an AHR antagonist or AHR-knockout cells. |
| No change in AHR reporter activity or target gene expression | AHR activation is unlikely to be a significant off-target effect. | Proceed to investigate other potential off-target mechanisms. |
Diagram: AHR Signaling Pathway
Caption: Potential off-target activation of the AHR pathway by this compound.
Potential Off-Target 2: Albumin Binding and Tryptophan Displacement
Why it's a concern: If this compound binds to albumin and displaces endogenous tryptophan, it can increase the free tryptophan concentration in the plasma. This could lead to enhanced uptake of tryptophan by cells and its metabolism through other pathways, such as the serotonin pathway, confounding the interpretation of results attributed solely to IDO1 inhibition.[8]
How to investigate:
-
In Vitro Albumin Binding Assay: This assay can determine if this compound binds to albumin and can displace a fluorescent probe known to bind to the same site as tryptophan.
-
Experimental Protocol: Fluorescence-Based Albumin Binding Assay [15]
-
Reagent Preparation: Prepare solutions of human serum albumin (HSA), a fluorescent probe that binds to the tryptophan binding site on HSA (e.g., HSA Blue™ S2), and a dose-response of this compound.
-
Assay Setup: In a microplate, combine the HSA solution and the fluorescent probe.
-
Compound Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known displacer like ibuprofen for site II) and a negative control (vehicle).
-
Incubation: Incubate at room temperature for 15-45 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of this compound indicates that it is displacing the fluorescent probe from albumin.
-
-
Interpreting the Results:
| Observation | Potential Interpretation | Next Steps |
| Dose-dependent decrease in fluorescence | This compound binds to albumin and displaces the probe. | Consider the potential impact of increased free tryptophan in your experimental system. Measure free tryptophan levels in your culture medium. |
| No significant change in fluorescence | This compound does not significantly bind to the probed site on albumin. | This off-target effect is less likely to be a major concern. |
Diagram: Albumin Binding and Tryptophan Displacement Workflow
Caption: Experimental workflow for assessing albumin binding and displacement.
Conclusion
While this compound is a valuable tool for studying IDO1 biology, it is essential to be aware of its potential for off-target effects. By systematically investigating these possibilities, researchers can ensure the robustness and accuracy of their findings. This guide provides a starting point for troubleshooting unexpected results and designing experiments to confirm the specificity of this compound in your model system.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Albumin binding and brain uptake of 6-fluoro-DL-tryptophan: competition with L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tryptophan Metabolites and Aryl Hydrocarbon Receptor in Severe Acute Respiratory Syndrome, Coronavirus-2 (SARS-CoV-2) Pathophysiology | MDPI [mdpi.com]
- 12. escholarship.org [escholarship.org]
- 13. puracyp.com [puracyp.com]
- 14. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: 2-Methyl-DL-tryptophan Bioavailability
Internal Document ID: TSC-MT-2401
Version: 1.0
Introduction
Welcome to the technical support guide for 2-Methyl-DL-tryptophan (2-Me-Trp). As a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1), 2-Me-Trp is a compound of significant interest in immunology and oncology research.[1][2][3][4] However, researchers frequently encounter challenges with its low and variable in vivo bioavailability, which can compromise experimental reproducibility and hinder therapeutic development.
This guide is designed for drug development professionals and researchers to diagnose common issues, troubleshoot experimental setups, and implement scientifically-grounded strategies to enhance the systemic exposure of this compound.
Section 1: Foundational FAQs - Understanding the Core Problem
Q1: What is this compound and why is its bioavailability a primary concern?
This compound is a synthetic analog of the essential amino acid L-tryptophan.[5][6][7] The addition of a methyl group at the 2-position of the indole ring is key to its function as an IDO1 inhibitor. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[8][9][10] By inhibiting this enzyme, 2-Me-Trp can prevent the depletion of local tryptophan and the production of immunosuppressive kynurenine metabolites in environments like a tumor microenvironment.[1][2]
The primary concern with its bioavailability stems from several factors inherent to many amino acid-based drugs:
-
Poor Aqueous Solubility: Like many tryptophan derivatives, its solubility can be limited, especially at physiological pH, hindering its dissolution in the gastrointestinal (GI) tract after oral administration.
-
Metabolic Instability: As an amino acid analog, it is susceptible to first-pass metabolism in the liver and gut wall by various enzymes, including cytochrome P450s and others involved in amino acid processing.[11]
-
Transport-Related Issues: Absorption from the gut may depend on specific amino acid transporters, which can be saturated or have competition from dietary amino acids.
These factors often lead to low and erratic plasma concentrations, making it difficult to achieve and maintain therapeutic levels in vivo.
Q2: What are the likely metabolic pathways that limit the systemic exposure of 2-Me-Trp?
While the precise metabolism of 2-Me-Trp is not as extensively documented as tryptophan itself, we can infer likely pathways based on the metabolism of tryptophan and other xenobiotics. Over 95% of free tryptophan is typically metabolized via the kynurenine pathway, which 2-Me-Trp is designed to inhibit.[10] However, other pathways remain active:
-
Phase I Metabolism (Oxidation): The indole ring and the aliphatic side chain are susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver.[11] Hydroxylation at various positions on the indole ring is a common metabolic route.
-
Phase II Metabolism (Conjugation): The primary amine and carboxylic acid groups are prime targets for conjugation reactions (e.g., glucuronidation, sulfation), which increase water solubility and facilitate rapid excretion.
-
Decarboxylation: The amino acid side chain can undergo decarboxylation, similar to how tryptophan is converted to tryptamine.[9]
The methyl group at the C2 position may sterically hinder some enzymatic reactions but does not confer complete metabolic protection.
Q3: Does the "DL" racemic mixture impact bioavailability and activity?
Yes, significantly. This compound is a 1:1 mixture of two stereoisomers: 2-Methyl-D -tryptophan and 2-Methyl-L -tryptophan.
-
Biological Activity: Often, only one isomer is responsible for the desired pharmacological effect. For IDO1 inhibition, the L-isomer (L-1MT) is generally considered the more relevant inhibitor, though the D-isomer also shows activity and has been explored clinically.[12]
-
Metabolism & Transport: Biological systems, including metabolic enzymes and transporters, are stereoselective. The L-isomer is more likely to be recognized by endogenous amino acid transporters and enzymes, which could lead to faster absorption but also more rapid metabolism compared to the D-isomer.[13]
Using a racemic mixture means that 50% of the administered dose may have different pharmacokinetic and pharmacodynamic properties. This can introduce variability and potentially higher clearance rates. For rigorous studies, it is advisable to use the pure, active isomer if available.
Section 2: Troubleshooting Guide for Poor In Vivo Exposure
This section is designed to help you diagnose the root cause of low bioavailability in your experiments.
Problem: After oral administration of 2-Me-Trp, plasma concentrations are undetectable or extremely low.
This is a common and frustrating issue. The cause can be systematically diagnosed by following a logical workflow.
***dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting workflow for low bioavailability.
Q&A for Troubleshooting Steps
Q: How do I test if my formulation is adequate? A: Before complex biological assays, verify simple aqueous solubility. Poor solubility is a very common barrier for oral absorption. A simple kinetic solubility assay can provide a quick answer.
Protocol 1: Kinetic Aqueous Solubility Assessment
Stock Solution: Prepare a 10 mM stock solution of 2-Me-Trp in 100% DMSO.
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitate.
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved 2-Me-Trp using a validated LC-MS/MS method.[14][15][16]
Interpretation:
<10 µM: Poor solubility. This is a likely contributor to low bioavailability. Proceed to Section 3 for formulation strategies.
>50 µM: Good solubility. The issue likely lies with permeability or metabolism.
Q: My compound is soluble. How do I know if it's crossing the intestinal barrier? A: The gold standard in vitro model for intestinal permeability is the Caco-2 cell assay.[17][18][19] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[20]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[21]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction integrity.[19][21]
Assay Setup (Apical to Basolateral - A→B):
Add 2-Me-Trp (e.g., at 10 µM) to the apical (donor) side.
Add fresh buffer to the basolateral (receiver) side.
Assay Setup (Basolateral to Apical - B→A):
Add 2-Me-Trp to the basolateral (donor) side.
Add fresh buffer to the apical (receiver) side.
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[18]
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments and analyze the concentration of 2-Me-Trp by LC-MS/MS.
Calculation & Interpretation:
Calculate the apparent permeability coefficient (Papp) for both directions.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .[20]
High Permeability (e.g., Papp (A→B) > 10 x 10⁻⁶ cm/s): Permeability is not the issue.
Low Permeability (e.g., Papp (A→B) < 2 x 10⁻⁶ cm/s): The compound does not easily cross the intestinal barrier. Consider a prodrug approach (Section 3).
High Efflux (ER > 2): The compound is actively pumped back into the GI lumen by transporters like P-gp. This is a significant barrier to absorption. A prodrug strategy may help bypass these transporters.[19][20]
Q: My compound is soluble and permeable. Could it be getting destroyed by metabolism before it reaches systemic circulation? A: Yes, this is known as "first-pass metabolism" and is a major hurdle. You can assess metabolic stability using an in vitro liver microsomal stability assay. Liver microsomes contain a high concentration of Phase I metabolic enzymes (CYPs).[11][22]
Protocol 3: Liver Microsomal Stability Assay
Materials: Pooled liver microsomes (human, mouse, or rat), NADPH regenerating system, potassium phosphate buffer (pH 7.4).[23][24][25]
Reaction Mixture: Prepare a reaction mixture containing microsomes (e.g., 0.5 mg/mL protein) and 2-Me-Trp (e.g., 1 µM) in buffer.[11][24]
Initiation: Pre-warm the mixture to 37°C. Start the reaction by adding the NADPH regenerating system.[23]
Time Points: Aliquot and stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[25]
Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the remaining concentration of 2-Me-Trp using LC-MS/MS.
Calculation & Interpretation:
Plot the natural log of the percent remaining 2-Me-Trp versus time.
The slope of the line gives the elimination rate constant.
Calculate the in vitro half-life (t½) = 0.693 / slope.
Stable (t½ > 60 min): The compound is metabolically stable. First-pass metabolism is unlikely to be the primary issue.
Unstable (t½ < 15 min): The compound is rapidly metabolized. This is a major contributor to low bioavailability. Consider a prodrug strategy to mask the metabolic soft spots.
Section 3: Strategies and Guides for Bioavailability Enhancement
If you have identified a specific barrier using the troubleshooting guide, the following strategies can be employed to overcome it.
Strategy 1: Formulation-Based Enhancement for Poor Solubility
For compounds limited by solubility, improving the formulation is the most direct approach. The goal is to increase the concentration of dissolved drug in the GI tract.
Q: What is a simple, effective formulation I can try in a research setting? A: A formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent starting point. Cyclodextrins are cyclic oligosaccharides that form a hydrophilic outer surface and a lipophilic inner cavity, encapsulating poorly soluble drugs and increasing their aqueous solubility.
Protocol 4: Preparation of an SBE-β-CD Formulation
Preparation of Vehicle: Prepare a 20-30% (w/v) solution of SBE-β-CD in sterile water. For example, dissolve 3 g of SBE-β-CD in water to a final volume of 10 mL. This solution should be clear.
Drug Addition: Weigh the required amount of 2-Me-Trp powder.
Complexation: Add the 2-Me-Trp powder directly to the SBE-β-CD solution. Vortex vigorously and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the drug dissolves.
Administration: The resulting solution can be used directly for oral gavage in animal studies.
Validation: Always confirm the final concentration and stability of your formulation analytically before dosing.
| Formulation Strategy | Mechanism of Action | Pros | Cons |
| SBE-β-CD | Forms a water-soluble inclusion complex with the drug molecule. | Simple to prepare, effective for many compounds, commercially available. | May not work for all molecules, potential for high viscosity at high concentrations. |
| Co-solvents (e.g., PEG400) | Increases solubility by reducing the polarity of the aqueous vehicle. | Easy to prepare, well-understood mechanism. | Can have in vivo toxicity at high concentrations, may precipitate upon dilution in the stomach. |
| Lipid-Based Formulations | Drug is dissolved in lipids/oils, which are then emulsified. Promotes absorption via lymphatic pathways. | Can significantly enhance absorption of lipophilic drugs. | More complex to develop and characterize, potential for physical instability. |
Table 1: Comparison of common formulation strategies for improving solubility.
Strategy 2: Prodrug Approach for Poor Permeability or High Metabolism
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo, typically by enzymatic or chemical hydrolysis.[26][27][28] This is a powerful strategy to overcome fundamental ADME (Absorption, Distribution, Metabolism, Excretion) issues.[]
Q: What part of the 2-Me-Trp molecule should I modify to create a prodrug? A: The two most amenable functional groups on 2-Me-Trp for prodrug modification are the carboxylic acid and the primary amine .
-
Ester Prodrugs: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the negative charge, increasing lipophilicity.[] This can dramatically improve passive diffusion across the intestinal membrane and may help avoid recognition by certain efflux transporters. Once absorbed, ubiquitous esterase enzymes in the plasma and liver rapidly cleave the ester to release the active 2-Me-Trp.[30]
-
Amino Acid Prodrugs: Attaching another amino acid (like L-Valine) to the primary amine can create a dipeptide-like molecule.[26][28] This strategy can hijack specific nutrient transporters in the gut (like PEPT1) that are highly efficient at absorbing small peptides, thereby improving uptake.[28]
***dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Conceptual workflow of an ester prodrug strategy.
| Pharmacokinetic Parameter | 2-Me-Trp in Saline | 2-Me-Trp in SBE-β-CD | 2-Me-Trp Ethyl Ester Prodrug |
| Cmax (ng/mL) | 50 | 450 | 1200 |
| Tmax (hr) | 1.0 | 0.5 | 1.0 |
| AUC (ng·hr/mL) | 120 | 1500 | 4800 |
| Oral Bioavailability (%) | < 2% | 15% | 55% |
Table 2: Hypothetical pharmacokinetic data comparing different enhancement strategies for 2-Me-Trp. Data is for illustrative purposes only.
Section 4: Analytical Considerations
Q: What is the best way to quantify 2-Me-Trp in biological samples? A: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for accurate and sensitive quantification of 2-Me-Trp and its metabolites in complex matrices like plasma or tissue homogenates.[14][16]
Key considerations for method development:
-
Sample Preparation: Protein precipitation is a common and effective first step for plasma samples.[14][15] This is typically done by adding 3-4 volumes of a cold organic solvent (like acetonitrile or methanol) containing a suitable internal standard.
-
Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte (e.g., 2-Me-Trp-d5). If unavailable, a structurally similar analog (e.g., 5-Methyl-DL-tryptophan) can be used.[31]
-
Chromatography: A reverse-phase C18 column is typically effective for separation.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
References
- 1. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tryptophan - Wikipedia [en.wikipedia.org]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. mercell.com [mercell.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 30. mdpi.com [mdpi.com]
- 31. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Challenges of Long-Term Studies with 2-Methyl-DL-tryptophan
Welcome to the technical support center for researchers utilizing 2-Methyl-DL-tryptophan in long-term experimental models. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to navigate the complexities of chronic studies with this indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Our goal is to equip you with the knowledge to anticipate challenges, ensure data integrity, and achieve robust and reproducible results.
Introduction to this compound and its Role in IDO1 Inhibition
This compound is a synthetic analog of the essential amino acid L-tryptophan.[1][2][3] It is widely utilized in biomedical research, primarily for its role as a competitive inhibitor of IDO1, the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] IDO1-mediated tryptophan depletion and the accumulation of kynurenine metabolites are key mechanisms of immune suppression in various pathological conditions, including cancer.[6] By blocking IDO1, this compound aims to restore anti-tumor immunity and is a valuable tool in immuno-oncology research.[4][6]
However, the transition from short-term assays to long-term in vitro and in vivo models introduces a unique set of challenges. This guide will address these issues in a practical question-and-answer format, providing you with the expertise to design and execute successful long-term studies.
Core Principles of Long-Term Studies with this compound
Long-term studies demand meticulous planning and a deep understanding of the compound's behavior over time. The following diagram illustrates the key considerations that will be addressed in this guide.
Caption: Key considerations for successful long-term studies with this compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Compound Stability and Formulation
Q1: My this compound solution appears to change color over time in my long-term cell culture experiment. Is this normal and how can I prevent it?
A1: Yes, this is a known issue. Tryptophan and its analogs can be susceptible to degradation, particularly in solution over extended periods.[7][8][9] The browning of cell culture media is often attributed to the degradation of tryptophan, which can be accelerated by exposure to light and elevated temperatures.[7][8] This degradation can not only affect the concentration of your active compound but also introduce cytotoxic byproducts, confounding your experimental results.[7][9]
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your stock solutions and culture media containing this compound from light by using amber tubes or wrapping containers in foil.
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Media Changes: For long-term in vitro studies, perform regular media changes with freshly prepared this compound to maintain a consistent concentration.
-
Consider Antioxidants: The use of cell-culture-compatible antioxidants, such as α-ketoglutaric acid, has been shown to stabilize tryptophan in media and reduce browning.[7]
-
Stability Testing: Before initiating a long-term study, it is advisable to perform a preliminary stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
Q2: I am having trouble dissolving this compound for my in vivo studies. What is the recommended formulation for oral administration in rodents?
A2: this compound is an off-white solid with limited aqueous solubility.[1] A common and effective method for preparing a formulation for oral gavage in rodents is to create a suspension.
Recommended Formulation Protocol:
-
Vehicle Preparation: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Gradually add the CMC vehicle to the powder while triturating with a mortar and pestle to create a uniform paste.
-
Continue to add the vehicle in small increments, mixing thoroughly until the desired final concentration is reached.
-
Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
-
Solubility Enhancement (if required): For higher concentrations, the use of co-solvents such as a small percentage of DMSO followed by dilution with a vehicle like 20% SBE-β-CD in saline can be explored. However, it is crucial to perform pilot studies to ensure the tolerability of the chosen vehicle in your animal model.
Section 2: Pharmacokinetics, Pharmacodynamics, and Dosing
Q3: How do I determine the optimal dosing regimen for my long-term in vivo study?
A3: The optimal dosing regimen depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in your specific animal model. While specific PK data for this compound is not extensively published, we can draw insights from studies on the closely related compound, 1-methyl-tryptophan.[10][11]
Key Pharmacokinetic Considerations:
-
Absorption: Oral bioavailability can be variable and may exhibit saturation at higher doses.[10]
-
Distribution: Methyl-tryptophan derivatives distribute to various tissues, with the highest concentrations often found in the kidney and liver.[10]
-
Metabolism and Elimination: The half-life can vary between species.[10]
Experimental Workflow for Dosing Regimen Determination:
Caption: Workflow for establishing an optimal dosing regimen for this compound.
Step-by-Step Protocol:
-
Single-Dose Pharmacokinetic Study:
-
Administer a single oral dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve).
-
-
Pharmacodynamic Study:
-
In a separate cohort (or the same animals if feasible), collect plasma and tumor tissue (if applicable) at the same time points as the PK study.
-
Measure the concentrations of tryptophan and kynurenine using LC-MS/MS.
-
Calculate the kynurenine-to-tryptophan (Kyn/Trp) ratio, which is a key biomarker of IDO1 activity.
-
-
Correlate PK with PD:
-
Determine the plasma concentration of this compound required to achieve significant and sustained inhibition of IDO1 (i.e., a reduction in the Kyn/Trp ratio).
-
-
Establish Dosing Regimen:
-
Based on the half-life and the duration of target engagement, determine the optimal dosing frequency (e.g., once daily, twice daily).
-
Select a dose level that maintains the plasma concentration above the target inhibitory level for the desired duration.
-
Q4: I am not observing a significant reduction in the Kyn/Trp ratio in my in vivo study, even at high doses of this compound. What could be the issue?
A4: This is a common challenge that can arise from several factors.
Troubleshooting Guide: Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Bioavailability | - Verify the formulation and ensure proper administration technique. - Consider alternative routes of administration (e.g., subcutaneous injection), though oral is most common.[11] | The compound may not be adequately absorbed from the gastrointestinal tract. |
| Rapid Metabolism | - Analyze plasma samples for major metabolites of this compound. | The compound may be rapidly cleared from circulation before it can exert its effect. |
| Compensatory Mechanisms | - Measure the expression and activity of other tryptophan-catabolizing enzymes (TDO2 and IDO2) in tumor and liver tissue.[12] | The inhibition of IDO1 can lead to the upregulation of TDO2 and/or IDO2, which can compensate for the loss of IDO1 activity.[12] |
| Insufficient Target Expression | - Confirm IDO1 expression in your tumor model. | The target enzyme may not be present at high enough levels for its inhibition to have a significant effect. |
Section 3: Chronic Toxicity and Off-Target Effects
Q5: What are the potential toxicities associated with long-term administration of this compound?
A5: While specific long-term toxicity data for this compound is limited, studies on L-tryptophan and 1-methyl-D-tryptophan can provide some guidance. High doses of L-tryptophan administered over long periods have been associated with weight loss, muscular hypertonicity, and liver alterations in animal models.[13][14] However, studies on 1-methyl-D-tryptophan have shown it to be well-tolerated at high oral doses in rats and dogs, with no significant adverse events or histopathological lesions observed after 28 days of consecutive administration.[10]
Recommendations for Long-Term In Vivo Studies:
-
Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Regular Monitoring: During the long-term study, monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for any treatment-related changes.
-
Clinical Chemistry: Analyze blood samples for markers of liver and kidney function.
Q6: Are there any known off-target effects of this compound that I should be aware of?
A6: As a tryptophan analog, this compound has the potential for off-target effects.[4]
Potential Off-Target Mechanisms:
-
Inhibition of Other Tryptophan-Metabolizing Enzymes: While primarily an IDO1 inhibitor, there may be some activity against IDO2 or Tryptophan-2,3-dioxygenase (TDO).[5]
-
Interaction with Tryptophan Transporters: It may compete with tryptophan for uptake into cells.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Kynurenine, the product of IDO1 activity, is an AhR agonist. While this compound inhibits kynurenine production, some tryptophan analogs themselves have been shown to activate AhR.[15]
-
Albumin Binding: Tryptophan and its analogs can bind to plasma albumin.[16] High concentrations of a drug that competes with tryptophan for albumin binding can increase the free tryptophan concentration, potentially leading to increased catabolism through other pathways.[17][18]
Investigating Off-Target Effects:
-
Comprehensive Metabolomics: Analyze plasma and tissue samples not only for tryptophan and kynurenine but also for a broader panel of tryptophan metabolites to identify any unexpected changes in metabolic pathways.
-
In Vitro Target Screening: If unexpected phenotypes are observed, consider in vitro screening of this compound against a panel of related enzymes and receptors.
Section 4: Analytical Methods for Long-Term Monitoring
Q7: What is the best method for quantifying this compound and its metabolites in biological samples from long-term studies?
A7: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of tryptophan and its metabolites in complex biological matrices like plasma and tissue homogenates.[19][20][21][22][23]
Key Steps in Analytical Method Development and Validation:
-
Sample Preparation:
-
Protein Precipitation: This is the most common method for plasma samples. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation.[21][23]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be used.
-
Tissue Homogenization: Tissues should be homogenized in an appropriate buffer before protein precipitation.
-
-
Chromatographic Separation:
-
Reversed-Phase Chromatography: A C18 column is typically used for the separation of tryptophan and its metabolites.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid, is commonly used.
-
-
Mass Spectrometric Detection:
-
Multiple Reaction Monitoring (MRM): This highly selective and sensitive technique is used for quantification. It involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is crucial for accurate and precise quantification, as they correct for matrix effects and variations in sample processing and instrument response.[22]
-
Table 1: Example HPLC-MS/MS Parameters for Tryptophan Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| Kynurenine | 209.1 | 192.1 |
| This compound | 219.1 | 202.1 |
| Internal Standards | ||
| 13C11,15N2-Tryptophan | 216.1 | 198.1 |
| d5-Kynurenine | 214.1 | 197.1 |
| d3-2-Methyl-DL-tryptophan | 222.1 | 205.1 |
Note: These are example values and should be optimized for your specific instrument and conditions.
Conclusion: A Roadmap for Success
Long-term studies with this compound are essential for understanding its full therapeutic potential. By anticipating and addressing the challenges of compound stability, pharmacokinetics, potential toxicity, and off-target effects, researchers can ensure the generation of high-quality, interpretable data. This guide provides a framework for designing and troubleshooting your experiments. Remember that meticulous planning, careful execution, and robust analytical monitoring are the cornerstones of successful long-term research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The toxic effects of long-term, oral administration of L-tryptophan in rats with portacaval shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Direct plasma injection method for the analysis of tryptophan metabolites by high-performance liquid chromatography coupled with precolumn deproteinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Analysis of tryptophan metabolites and related compounds in human and murine tissue : development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry [diva-portal.org]
- 22. diva-portal.org [diva-portal.org]
- 23. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for Quantifying 2-Methyl-DL-tryptophan and its Metabolites
Welcome to the technical support center for the analytical quantification of 2-Methyl-DL-tryptophan and its metabolites. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound, a known inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. The methodologies described herein are grounded in established principles of bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and are intended to serve as a comprehensive resource for refining your analytical methods.
Metabolic Pathway Overview: The Fate of this compound
This compound is a structural analog of the essential amino acid L-tryptophan.[4] Its primary mechanism of action is the competitive inhibition of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[1][3][5] Given its structural similarity to tryptophan, it is anticipated that this compound is metabolized by IDO1 to form 2-Methyl-N-formylkynurenine, which is then rapidly converted to 2-Methyl-kynurenine .
Therefore, the primary analytical focus for metabolic studies involving this compound should be the simultaneous quantification of the parent compound and its key metabolite, 2-Methyl-kynurenine.
Metabolic conversion of this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the quantification of this compound and its metabolites using LC-MS/MS.
Sample Preparation
Q1: I'm observing low and inconsistent recovery of my analytes from plasma samples. What could be the cause?
A1: Low and variable recovery is often due to inefficient protein precipitation or analyte degradation. Tryptophan and its metabolites can be labile.[6]
-
Underlying Cause: Incomplete protein removal can lead to ion suppression and clogging of your LC system. The choice of precipitation solvent is critical. Additionally, these indole derivatives can be sensitive to light and temperature.
-
Troubleshooting Steps:
-
Optimize Precipitation Solvent: While acetonitrile is commonly used, a systematic comparison with methanol and trichloroacetic acid (TCA) is recommended. A 3:1 ratio of solvent to plasma is a good starting point.
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation and analyte instability.
-
Light Protection: Use amber vials to protect light-sensitive analytes.
-
Internal Standard Addition: Ensure your internal standard (ideally a stable isotope-labeled version of your analyte) is added before protein precipitation to account for variability in extraction efficiency.
-
Q2: My baseline is noisy, and I'm seeing interfering peaks in my chromatogram. How can I clean up my sample further?
A2: A noisy baseline and interfering peaks are classic signs of matrix effects, where co-eluting endogenous compounds interfere with the ionization of your analytes of interest.[7]
-
Underlying Cause: Biological matrices like plasma are complex, containing numerous compounds that can have similar properties to your analytes.
-
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): If protein precipitation alone is insufficient, consider using SPE for a more thorough cleanup. A mixed-mode cation exchange SPE cartridge can be effective for retaining and eluting tryptophan and its metabolites.
-
Liquid-Liquid Extraction (LLE): LLE can also be an option, though it may be more labor-intensive to optimize.
-
Chromatographic Resolution: Adjusting your LC gradient to better separate your analytes from matrix components can significantly improve signal-to-noise.
-
Liquid Chromatography
Q3: I'm struggling to get good peak shape and resolution for this compound and 2-Methyl-kynurenine. What column and mobile phase should I use?
A3: Achieving good chromatographic performance for these polar compounds can be challenging.
-
Underlying Cause: These analytes are relatively polar and may exhibit poor retention on standard C18 columns.
-
Troubleshooting Steps:
-
Column Selection: A C18 column is a reasonable starting point, but consider a pentafluorophenyl (PFP) or a phenyl-hexyl column for alternative selectivity.[8] HILIC (Hydrophilic Interaction Liquid Chromatography) is another option for polar analytes.
-
Mobile Phase Optimization:
-
Aqueous Phase: Start with 0.1% formic acid in water. This will promote protonation and good peak shape in positive ion mode ESI.
-
Organic Phase: Acetonitrile is a common choice. Methanol can provide different selectivity.
-
Gradient: A shallow gradient at the beginning of the run can help to resolve the analytes from early-eluting matrix components.
-
-
Chiral Separation: Since you are working with a DL-racemic mixture, you will need a chiral column to separate the D- and L-enantiomers of both 2-methyl-tryptophan and its metabolites if your research requires it. Cinchona alkaloid-based zwitterionic chiral stationary phases have shown success in separating tryptophan derivatives.[9] Alternatively, chiral derivatization followed by separation on a standard achiral column can be employed.[10]
-
Mass Spectrometry
Q4: I have low sensitivity for my analytes. How can I optimize my MS parameters?
A4: Low sensitivity can be due to suboptimal ionization or fragmentation.
-
Underlying Cause: The ionization efficiency and fragmentation pattern are highly dependent on the compound's structure and the instrument settings.
-
Troubleshooting Steps:
-
Source Optimization: Infuse a standard solution of each analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
MRM Transition Selection:
-
Parent Ion: In positive ion mode, the parent ion will be [M+H]+.
-
Product Ions: Perform a product ion scan to identify the most abundant and stable fragment ions. For tryptophan and its analogs, characteristic losses include the carboxyl group and parts of the side chain.
-
-
Collision Energy Optimization: For each MRM transition, perform a collision energy ramp to find the optimal energy that maximizes the fragment ion intensity.
-
Exemplary MRM Transitions (Hypothetical)
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 219.1 | To be determined | To be optimized |
| 2-Methyl-kynurenine | 223.1 | To be determined | To be optimized |
| IS (e.g., d3-2-Methyl-tryptophan) | 222.1 | To be determined | To be optimized |
Frequently Asked Questions (FAQs)
Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A: A SIL-IS is considered the gold standard in quantitative LC-MS/MS. It has the same chemical properties as the analyte, so it co-elutes and experiences the same matrix effects and ionization suppression/enhancement. This allows for the most accurate correction of any experimental variability, leading to higher precision and accuracy in your results.[7]
Q: How do I perform a matrix effect assessment?
A: The most common method is the post-extraction spike method. You compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same concentration of the analyte in a neat solution. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.
Q: What are the key validation parameters I need to assess for this method?
A: According to regulatory guidelines (e.g., FDA, EMA), a full method validation should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (bench-top, freeze-thaw, and long-term)
Q: Can I use a single method to quantify both the D- and L-enantiomers?
A: Yes, if you use a chiral column, you can separate the enantiomers and quantify them in a single run. You will need to treat each enantiomer as a separate analyte with its own calibration curve and validation parameters.
Exemplary Protocol: Quantification of this compound and 2-Methyl-kynurenine in Human Plasma
Disclaimer: This is a hypothetical protocol based on established methods for tryptophan metabolite analysis. It must be fully validated in your laboratory for your specific application.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., d3-2-Methyl-tryptophan and d4-2-Methyl-kynurenine in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
Sample preparation workflow for plasma analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Chiral Stationary Phase Column (e.g., Cinchona alkaloid-based zwitterionic) for enantiomeric separation, or a standard C18 or PFP column for achiral analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Navigating Reproducibility in IDO Pathway Research: A Comparative Analysis of 2-Methyl-DL-tryptophan and Next-Generation Inhibitors
For researchers, scientists, and drug development professionals dedicated to the field of immuno-oncology, the Indoleamine 2,3-dioxygenase (IDO) pathway represents a critical axis of tumor immune escape. The ability of cancer cells to deplete the essential amino acid tryptophan and produce immunosuppressive kynurenine metabolites is a key survival mechanism. Historically, 2-Methyl-DL-tryptophan has been a widely used tool to probe this pathway. However, its complex pharmacology and the racemic nature of the compound have frequently led to significant challenges in experimental reproducibility.
This guide provides an in-depth analysis of the factors that undermine the reproducibility of studies using this compound. We will dissect its mechanism of action, outline robust, self-validating experimental protocols, and objectively compare its performance against modern, specific alternatives. Our goal is to equip you with the expertise to design rigorous experiments, generate reliable data, and confidently advance our understanding of this crucial cancer immunotherapy target.
The IDO Pathway: A Central Regulator of Immune Tolerance
The catabolism of tryptophan is a fundamental metabolic pathway with profound implications for immune regulation.[1][2] Two key enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), initiate the first and rate-limiting step of this process, converting L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[1][3]
This enzymatic activity fosters an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels, leading to cell cycle arrest and anergy.[4]
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively suppress effector T-cell function and promote the generation of regulatory T-cells (Tregs).[2]
IDO1 expression is low in most healthy tissues but is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), a common feature in the tumor microenvironment.[5][6] This makes IDO1 a prime target for therapeutic intervention.
Caption: The IDO/TDO pathway converts tryptophan to kynurenine, leading to immune suppression.
Deconstructing this compound: The Source of Reproducibility Challenges
The primary issue with this compound stems from its identity as a racemic mixture of two distinct stereoisomers: 1-methyl-D-tryptophan (1-D-MT, also known as Indoximod) and 1-methyl-L-tryptophan (1-L-MT). These isomers possess fundamentally different biological activities, making the racemic mixture an unreliable experimental tool.
-
1-Methyl-L-tryptophan (1-L-MT): This isomer acts as a weak, direct competitive inhibitor of the IDO1 enzyme.[7] Its potency is modest, and its effects can be overcome by high substrate (tryptophan) concentrations.
-
1-Methyl-D-tryptophan (1-D-MT / Indoximod): This is the isomer that has advanced into clinical trials.[8][9][10][11] Crucially, it is not a direct competitive inhibitor of the isolated IDO1 enzyme in cell-free assays.[12] Instead, it is thought to act downstream of the pathway, potentially by mimicking tryptophan to alleviate the stress response in immune cells.[13][14]
This mechanistic dichotomy is the single most important factor contributing to conflicting results. An experiment's outcome can be skewed by the specific ratio of D- to L-isomers in a given batch of the compound, which is often uncharacterized.
The "Off-Target" Conundrum
Further complicating matters, research has revealed that 1-D-MT (Indoximod) can paradoxically upregulate IDO1 mRNA and protein expression in human cancer cells.[15][16][17] This effect, mediated through signaling pathways like p38 MAPK and JNK, means that treating cells with the D-isomer could inadvertently strengthen the very immunosuppressive mechanism one aims to inhibit.[15][16] This confounds data interpretation, as any observed biological effect could be a net result of intended pathway modulation and unintended enzyme induction.
A Comparative Guide to Modern IDO1 Inhibitors
To overcome the limitations of this compound, a new generation of highly specific and potent IDO1 inhibitors has been developed. These compounds have well-defined mechanisms of action, providing a more solid foundation for reproducible research.
| Feature | This compound (1-MT) | Epacadostat (INCB024360) | BMS-986205 |
| Mechanism of Action | Racemic mixture: L-isomer is a weak competitive IDO1 inhibitor; D-isomer (Indoximod) is a non-competitive pathway modulator.[3][7][12] | Potent, selective, reversible competitive inhibitor of the IDO1 enzyme's heme cofactor.[4] | Potent, selective, irreversible (covalent) inhibitor of the IDO1 enzyme.[3][4][18] |
| Target(s) | IDO1, IDO2 (isomer-dependent).[16][17] | Highly selective for IDO1. | Highly selective for IDO1.[3] |
| Potency (IDO1) | Weak (L-isomer Ki ≈ 19 µM).[7] | High (Ki ≈ 10 nM). | High (IC50 in low nM range).[4] |
| Key Advantage | Historical precedent in early literature. | Well-characterized, potent, and reversible, making it a reliable tool for studying direct IDO1 inhibition. | Irreversible binding provides sustained target engagement, useful for specific experimental designs. |
| Reproducibility Concern | High. Racemic nature and complex, dual mechanisms of action create significant variability.[15][16] | Low. Clear mechanism and high selectivity lead to more predictable and reproducible results. | Low. Clear mechanism and high selectivity. |
Designing for Reproducibility: Validated Experimental Protocols
To generate trustworthy data, the experimental design must be self-validating. This involves using assays that can distinguish between direct enzymatic inhibition and broader cellular pathway modulation. We present two core protocols that, when used in conjunction, provide a clear mechanistic picture.
Protocol 1: Cell-Free Enzymatic Assay for Direct IDO1 Inhibition
This assay isolates the enzyme to determine if a compound can directly inhibit its catalytic activity, free from any cellular complexity. It is the definitive test to identify true enzymatic inhibitors like Epacadostat and rule out pathway modulators like Indoximod.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase.
-
Enzyme: Recombinant Human IDO1 protein.
-
Substrate: 400 µM L-tryptophan solution.
-
Test Compounds: Serially dilute test compounds (e.g., this compound, Epacadostat) in DMSO, then further in Assay Buffer.
-
-
Reaction Setup (96-well plate):
-
To each well, add Assay Buffer, recombinant IDO1 enzyme, and the test compound at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" background control.
-
Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add L-tryptophan solution to all wells to start the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
-
Terminate and Develop:
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine.[19]
-
-
Detection:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure kynurenine concentration via:
-
Protocol 2: Cell-Based Assay for IDO1 Pathway Activity
This assay measures the overall output of the IDO1 pathway in a cellular context, integrating the effects of compound uptake, metabolism, and any indirect or off-target actions.
Caption: Workflow for assessing IDO1 pathway activity in a cellular context.
Methodology:
-
Cell Plating:
-
IDO1 Induction:
-
Replace the medium with fresh medium containing human IFN-γ (e.g., final concentration of 100 ng/mL) to induce IDO1 expression.[4]
-
Include "uninduced" control wells that receive medium without IFN-γ.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of your test compounds (this compound, Epacadostat, etc.) and controls (vehicle - DMSO) to the wells.
-
Incubate for an additional 24-48 hours.
-
-
Sample Collection and Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of kynurenine secreted into the medium using one of the following methods:
-
Interpreting the Data: A Self-Validating Approach
By running your compounds through both protocols, you create a self-validating system.
-
A compound like Epacadostat will show potent, dose-dependent inhibition in both the cell-free and cell-based assays, confirming its mechanism as a direct, cell-permeable IDO1 enzyme inhibitor.
-
This compound will yield complex results. It may show weak inhibition in the cell-free assay (attributable to the L-isomer) but a different profile in the cell-based assay, which reflects the combined, and potentially opposing, effects of both isomers.
-
A pure sample of Indoximod (1-D-MT) would show little to no activity in the cell-free assay but may show activity in the cell-based assay, confirming it is not a direct enzyme inhibitor but a pathway modulator.
A Senior Scientist's Perspective: Choosing the Right Tool for the Job
For researchers aiming to specifically investigate the role of IDO1 enzymatic activity, the use of well-characterized, potent, and selective inhibitors such as Epacadostat is strongly recommended. These next-generation tools provide the mechanistic clarity required for robust, reproducible science. By employing the validated protocols described here, you can ensure your findings are built on a solid foundation, accelerating the collective effort to translate IDO pathway biology into effective therapies.
References
- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tryptophan depletion results in tryptophan-to-phenylalanine substitutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Phase 2 trial of indoximod with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG [augusta.edu]
- 10. alexslemonade.org [alexslemonade.org]
- 11. GCC1949: Pediatric Trial of Indoximod With Chemotherapy and Radiation for Relapsed Brain Tumors or Newly Diagnosed DIPG [cincinnatichildrens.org]
- 12. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 17. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 23. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 24. mdpi.com [mdpi.com]
A Comparative Analysis of D- and L-Isomers of 2-Methyl-tryptophan: A Guide for Researchers
In the landscape of cancer immunotherapy and metabolic regulation, the subtle yet profound differences between stereoisomers can dictate the success or failure of a therapeutic strategy. This guide provides a comprehensive comparative analysis of the D- and L-isomers of 2-Methyl-tryptophan, molecules of significant interest for their roles as modulators of the kynurenine pathway. This pathway, primarily regulated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), is a critical mechanism of immune tolerance and is often exploited by tumors to evade immune destruction.[1][2] Understanding the distinct biological activities and physicochemical properties of the D- and L-isomers of 2-Methyl-tryptophan is paramount for researchers and drug developers aiming to harness their therapeutic potential.
This document will delve into the nuanced differences in their mechanisms of action, supported by experimental data, and provide detailed protocols for their analysis. We will explore how a single chiral center can dramatically alter biological outcomes, offering insights to guide experimental design and interpretation.
The Crucial Role of Stereochemistry in Targeting the Kynurenine Pathway
The kynurenine pathway is the principal route for tryptophan catabolism in humans.[3] The initial and rate-limiting step is the oxidation of L-tryptophan, catalyzed by either IDO1 or TDO.[1][4] This process leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive metabolites, collectively known as kynurenines.[5][6] Tumors frequently upregulate IDO1 or TDO to create an immunosuppressive microenvironment, thereby facilitating their growth and survival.[1][7]
Consequently, inhibiting these enzymes has emerged as a promising strategy in cancer immunotherapy.[4] 2-Methyl-tryptophan, a synthetic analog of tryptophan, has been investigated as a competitive inhibitor of these enzymes. However, the biological activity is not shared equally between its D- and L-enantiomers. The spatial arrangement of the methyl group at the alpha-carbon profoundly influences how each isomer interacts with the active sites of IDO1 and TDO, leading to distinct inhibitory profiles and downstream biological effects.
Visualizing the Kynurenine Pathway and IDO1/TDO Inhibition
To appreciate the significance of 2-Methyl-tryptophan isomers, it is essential to visualize their point of intervention in the kynurenine pathway.
References
- 1. pnas.org [pnas.org]
- 2. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
A Comparative Guide to IDO1 Inhibitors: Benchmarking 2-Methyl-DL-tryptophan Against a New Generation
This guide provides an in-depth technical comparison of the first-generation indoleamine 2,3-dioxygenase (IDO1) pathway modulator, 2-Methyl-DL-tryptophan (Indoximod), against newer, direct enzymatic inhibitors. We will explore the fundamental mechanistic differences, compare preclinical and clinical data, and provide detailed experimental protocols for researchers to evaluate and benchmark these compounds in their own laboratories.
The Rationale for IDO1 Inhibition in Immuno-Oncology
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical immune checkpoint that facilitates tumor escape.[1][2] In the tumor microenvironment (TME), IDO1 is often overexpressed by tumor cells or antigen-presenting cells (APCs).[3][4] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines (Kyn).[1][3][5]
This enzymatic activity fosters a highly immunosuppressive TME through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[6][7]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inducing apoptosis in effector T-cells and Natural Killer (NK) cells.[5][7][8]
By inhibiting the IDO1 pathway, the goal is to reverse this localized immunosuppression, restore T-cell function, and enhance the efficacy of the body's anti-tumor immune response.
Caption: The IDO1 pathway and points of intervention for different inhibitor classes.
A Tale of Two Mechanisms: Indoximod vs. Newer Competitors
A fundamental distinction separates this compound from the newer generation of IDO1 inhibitors. This difference in mechanism is critical for experimental design and interpretation of results.
Indoximod, the D-isomer of 1-methyl-tryptophan, was a pioneering agent in targeting the IDO pathway.[9] However, it is crucial to understand that it is not a direct competitive inhibitor of the IDO1 enzyme itself.[10] Instead, Indoximod acts as a tryptophan mimetic.[11] It functions downstream by reversing the immunosuppressive effects triggered by tryptophan depletion, such as by derepressing the mTORC1 signaling pathway in T-cells, thereby restoring their proliferative capacity even in a low-tryptophan environment.[9][12]
-
Key Characteristic: Acts on immune cells to counteract the consequences of IDO1 activity, rather than blocking the enzyme directly.[11]
In contrast, the newer generation of molecules were designed as potent, direct, and often highly selective inhibitors of the IDO1 enzyme's catalytic activity.
-
Epacadostat (INCB024360): A potent and selective, orally available hydroxyamidine that acts as a reversible, competitive inhibitor of the IDO1 enzyme.[9][13][14] It binds to the enzyme, preventing it from metabolizing tryptophan.[8]
-
Linrodostat (BMS-986205): A potent, orally available, and irreversible inhibitor of IDO1.[15][16] Its mechanism involves competing with the heme cofactor for binding to the apo-form of the enzyme, which, once bound, prevents heme from re-binding and forming the active holoenzyme.[17]
-
Navoximod (GDC-0919 / NLG919): A potent, orally available small-molecule inhibitor of the IDO1 enzyme.[18][19][20] It directly binds to and blocks the enzymatic activity of IDO1.[20]
Quantitative & Clinical Performance Comparison
The mechanistic differences are reflected in the preclinical potency and clinical trajectories of these compounds. While early phase trials of all agents showed promise, particularly in combination with checkpoint inhibitors, the field was significantly impacted by the outcome of the Phase 3 ECHO-301 trial.
| Feature | This compound (Indoximod) | Epacadostat (INCB024360) | Linrodostat (BMS-986205) | Navoximod (GDC-0919) |
| Mechanism of Action | Tryptophan mimetic, downstream pathway modulator.[9][11] | Direct, competitive, reversible IDO1 enzyme inhibitor.[13][14] | Direct, irreversible IDO1 enzyme inhibitor.[15][16] | Direct IDO1 enzyme inhibitor.[18][19] |
| In Vitro Potency (IC50) | Not a direct enzymatic inhibitor.[10] | ~10 nM (human IDO1).[14][21] | ~1.1 - 1.7 nM (cell-based).[15][16] | ~75 nM (EC50, cell-based); 7 nM (Ki).[18][19] |
| Selectivity | Acts downstream, bypassing direct enzyme interaction.[11] | High selectivity over IDO2 and TDO.[13][14] | High selectivity over TDO (>2000 nM).[16] | Potent IDO pathway inhibitor.[18] |
| Key Clinical Trial | Phase 2 combination with pembrolizumab showed ORR of 55.7%.[9] | Phase 3 ECHO-301 trial in combination with pembrolizumab for melanoma failed to meet primary endpoints of improving PFS or OS.[22][23][24] | Development was discontinued for several cancer types.[25] | Phase 1 study showed it was well-tolerated and decreased plasma kynurenine.[26][27] |
| Development Status | Investigational.[9] | Development largely halted after ECHO-301 failure.[22][28] | Discontinued for multiple indications.[25] | Investigational.[26] |
Expert Insight: The failure of the large-scale ECHO-301 trial, which showed no benefit from adding epacadostat to pembrolizumab, cast a long shadow over the entire class of direct IDO1 inhibitors.[22][24][29] This has led researchers to question whether potent enzymatic inhibition is the correct strategy, or if patient selection, dosing, or alternative mechanisms like that of Indoximod might hold more promise. The clinical utility of IDO1 inhibition as a means to enhance anti-PD-1 therapy remains uncertain.[24]
Experimental Protocols for Benchmarking IDO Inhibitors
To accurately compare these mechanistically distinct compounds, it is essential to employ both biochemical and cell-based assays. A direct enzymatic inhibitor will show potency in a cell-free assay, whereas a pathway modulator like Indoximod will not.
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IDO1 enzyme.
Causality: This cell-free system isolates the interaction between the inhibitor and the enzyme, removing confounding factors like cell permeability or off-target cellular effects. It is the gold standard for confirming direct enzymatic inhibition and determining potency (IC50) for compounds like Epacadostat and Linrodostat.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Recombinant Human IDO1: Prepare to a working concentration of 40 nM in Assay Buffer (final concentration will be 20 nM).
-
Substrate: 4 mM L-Tryptophan in Assay Buffer (final concentration will be 2 mM).
-
Cofactor Solution: 7 µM Methylene Blue and 40 mM Ascorbic Acid in Assay Buffer.
-
Test Compounds: Prepare a serial dilution series in 100% DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of test compound dilutions to sample wells. Add 5 µL of diluted DMSO for positive (100% activity) and negative (no enzyme) controls.
-
Add 20 µL of Cofactor Solution to all wells.
-
To initiate the reaction, add 25 µL of 40 nM IDO1 enzyme to all wells except the negative control (add 25 µL of Assay Buffer instead).
-
Pre-incubate for 5 minutes at room temperature.
-
Add 25 µL of 4 mM L-Tryptophan to all wells to start the reaction.
-
Immediately begin reading the absorbance at 321 nm every 60 seconds for 15-20 minutes at room temperature. This measures the formation of N-formylkynurenine.[14][30]
-
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_neg_control) / (Vmax_pos_control - Vmax_neg_control)).
-
Plot % Inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for the biochemical IDO1 inhibitor screening assay.
This assay measures the functional outcome of IDO1 inhibition within a cellular context by quantifying the production of kynurenine.
Causality: This is the essential assay for evaluating all types of IDO inhibitors, including pathway modulators like Indoximod. It confirms that a compound can access the intracellular target and inhibit the entire pathway, resulting in reduced kynurenine secretion. It accounts for cell permeability, metabolism, and potential off-target effects.[31]
Methodology:
-
Cell Culture and IDO1 Induction:
-
Cell Line: Use a cell line known to express IDO1 upon stimulation, such as HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer).[6][32]
-
Seed cells in a 96-well tissue culture plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[6]
-
The next day, replace the medium with fresh medium containing 100 ng/mL of Interferon-gamma (IFN-γ) to induce IDO1 expression.[6] Incubate for 24 hours at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium.
-
Add fresh medium containing serial dilutions of the test compounds (e.g., Epacadostat, Indoximod). Include a vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Kynurenine concentration in the supernatant can be measured by several methods:
-
HPLC/LC-MS (Gold Standard): Provides the most accurate and sensitive quantification.[33]
-
Colorimetric Method (Ehrlich's Reagent): A simpler, higher-throughput method. Mix 100 µL of supernatant with 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge, and transfer 100 µL of the cleared supernatant to a new plate. Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid). After 10 minutes, read the absorbance at 480 nm.[33]
-
-
Prepare a standard curve using known concentrations of L-Kynurenine to quantify the amount in the samples.
-
-
Data Analysis:
-
Use the standard curve to convert absorbance readings to kynurenine concentrations.
-
Normalize the data to the vehicle-treated control and plot against inhibitor concentration to determine the cellular EC50 value.
-
Conclusion and Future Perspectives
The journey of IDO1 inhibitors provides a compelling case study in cancer drug development. The initial excitement surrounding potent, direct enzymatic inhibitors like Epacadostat was tempered by the negative results of the pivotal ECHO-301 trial.[28] This has shifted focus and reopened questions about the optimal way to target this immunosuppressive pathway.
This compound (Indoximod), with its distinct mechanism of modulating the downstream consequences of IDO1 activity, represents an alternative strategy that may bypass some of the limitations encountered by direct enzymatic inhibitors.[11][12] While it is less potent in a direct comparison of enzymatic blockade (where it is inactive), its ability to restore T-cell function in preclinical and early phase clinical models suggests its different mechanism warrants continued investigation.[9][34]
For researchers in the field, it is imperative to use a dual-assay approach. A biochemical assay is necessary to confirm direct enzymatic activity, while a cell-based kynurenine assay is essential to demonstrate functional pathway inhibition for all classes of compounds. This rigorous, mechanistically-informed benchmarking will be critical in navigating the future of IDO pathway inhibition and identifying the next generation of effective cancer immunotherapies.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortislife.com [fortislife.com]
- 8. Facebook [cancer.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epacadostat - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. abmole.com [abmole.com]
- 20. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 22. The ASCO Post [ascopost.com]
- 23. merck.com [merck.com]
- 24. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Linrodostat - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. jitc.bmj.com [jitc.bmj.com]
- 28. annualreviews.org [annualreviews.org]
- 29. ascopubs.org [ascopubs.org]
- 30. aurorabiolabs.com [aurorabiolabs.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 2-Methyl-DL-tryptophan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Verification
2-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. Its structural modification—the addition of a methyl group at the 2-position of the indole ring—confers unique biochemical properties that distinguish it from its parent compound. It serves as a valuable tool in various research domains, including as a building block in pharmaceutical synthesis, a probe in neuroscience research for studying neurotransmitter pathways, and in metabolic studies.[1] Given that the integrity of experimental outcomes is fundamentally dependent on the quality of the starting materials, independent verification of the identity, purity, and structure of compounds like this compound is not merely a procedural formality but a scientific necessity.
This guide provides a comprehensive framework for the independent verification of this compound. It is designed to move beyond a simple checklist of procedures, offering instead a logical, self-validating workflow grounded in established analytical principles. We will detail the core analytical techniques required, explain the causal reasoning behind methodological choices, and present expected data for comparison.
Core Physicochemical Properties: The Verification Baseline
Before initiating experimental verification, it is crucial to establish the theoretical physicochemical properties of this compound. This data serves as the benchmark against which all experimental results will be compared.
| Property | Expected Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [2] |
| Monoisotopic Mass | 218.105528 Da | [2] |
| CAS Number | 21495-41-0 | [1][2] |
| Appearance | Off-white solid | [1] |
| IUPAC Name | 2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | [2] |
A Multi-Pronged Approach to Verification
No single analytical technique can unequivocally confirm the identity and purity of a complex organic molecule. A robust verification strategy employs a combination of orthogonal methods—techniques that measure different properties of the molecule. Our recommended workflow integrates chromatographic separation with mass and spectroscopic analysis.
Caption: Integrated workflow for the verification of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile small molecules. A reversed-phase method using a C18 column is the logical starting point, as the nonpolar indole ring of the tryptophan derivative will interact favorably with the stationary phase. UV detection is ideal due to the strong chromophore of the indole moiety. The goal is to obtain a single, sharp, symmetrical peak, with the absence of significant secondary peaks indicating high purity.
Detailed Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector (e.g., PDA or DAD) is required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.[3]
-
Rationale: Formic acid is a common modifier that improves peak shape and provides protons for subsequent mass spectrometry analysis if an LC-MS system is used.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm and 280 nm. Rationale: 220 nm provides a general absorbance for the peptide bond-like structure, while 280 nm is characteristic of the indole ring.
-
Gradient Elution: A linear gradient is recommended to ensure the elution of any potential impurities with different polarities.[3]
-
0-10 min: 5% to 95% MPB
-
10-12 min: Hold at 95% MPB
-
12.1-15 min: Return to 5% MPB (re-equilibration)
-
-
-
Self-Validation & Data Analysis:
-
Inject a solvent blank first to ensure no system contamination.
-
The primary peak should be sharp and symmetrical.
-
Calculate the purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A purity of ≥97% is generally acceptable for research-grade material.[1]
-
| Parameter | Expected Outcome | Comparison with Alternatives |
| Retention Time | Dependent on exact system, but expect a single major peak. | Unsubstituted Tryptophan would elute earlier (more polar). α-Methyl-DL-tryptophan may have a slightly different retention time due to steric differences.[4] |
| Peak Shape | Symmetrical (Tailing factor close to 1.0) | Poor peak shape could indicate column degradation or interaction with silanol groups. |
| Purity | ≥97% | Lower purity indicates the presence of starting materials, by-products, or degradation products. |
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering powerful confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically producing a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, can confirm the elemental composition.[3][5]
Detailed Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled directly to an HPLC system (LC-MS).
-
Sample Introduction: The sample can be injected directly from the HPLC outflow as described in Protocol 1.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3.5-4.0 kV.
-
Sheath/Nebulizer Gas: Nitrogen, instrument-dependent settings.
-
Capillary Temperature: ~300-350°C.[3]
-
-
Self-Validation & Data Analysis:
-
The instrument should be calibrated before analysis to ensure mass accuracy.
-
Analyze the mass spectrum corresponding to the main HPLC peak.
-
The primary ion observed should be the protonated molecule [M+H]⁺.
-
If using HRMS, the measured mass should be within 5 ppm of the theoretical mass.
-
Caption: Logic diagram for mass spectrometry data validation.
| Ion | Theoretical m/z | Expected Observation |
| [M+H]⁺ | 219.1128 | A strong signal at or very near this m/z value should be the base peak in the spectrum. |
| [M+Na]⁺ | 241.0948 | A sodium adduct may be present at a lower intensity. |
| Fragments (MS/MS) | Variable | Fragmentation of the side chain (loss of COOH and NH₂) is common for tryptophan derivatives.[6][7] |
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm that the methyl group is on the indole ring at position 2, and not on the alpha-carbon (as in α-Methyl-tryptophan) or the indole nitrogen.
Detailed Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Rationale: DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum (proton-decoupled).
-
Optional but recommended: 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (carbon-proton correlation) can be used for definitive assignment.[8]
-
-
Self-Validation & Data Analysis:
-
The solvent peak (e.g., DMSO at ~2.50 ppm) serves as an internal reference.
-
Compare the observed chemical shifts, multiplicities (splitting patterns), and integrations with the expected values. The presence of a singlet integrating to 3H in the aromatic methyl region (~2.4 ppm) and the absence of the H-2 proton signal (~7.0-7.2 ppm in unsubstituted tryptophan) are key indicators.
-
Predicted NMR Data Comparison: (Note: Precise chemical shifts are solvent-dependent. These are estimated values based on tryptophan and methylated indole derivatives for comparison.)[9][10]
| Assignment | Predicted ¹H Shift (ppm) | Expected Multiplicity | Key Verification Point |
| Indole NH | ~10.8-11.0 | broad singlet (br s) | Confirms the indole ring is present. |
| Aromatic CH (4,5,6,7) | ~6.9-7.6 | doublets, triplets | Confirms the benzene portion of the indole. |
| α-CH | ~3.8-4.2 | doublet of doublets (dd) or triplet (t) | Confirms the amino acid backbone. |
| β-CH₂ | ~3.1-3.4 | multiplet (m) | Confirms the side chain connection. |
| 2-CH₃ | ~2.4 | singlet (s) | CRITICAL: Confirms the methyl group at the 2-position. |
| H-2 (Indole) | Absent | N/A | CRITICAL: Absence confirms substitution at the 2-position. |
| Assignment | Predicted ¹³C Shift (ppm) | Key Verification Point |
| C=O (Carboxyl) | ~172-175 | Confirms the carboxylic acid group. |
| Aromatic C | ~110-138 | Confirms the 8 carbons of the indole ring system. |
| α-C | ~55-57 | Confirms the alpha-carbon. |
| β-C | ~27-29 | Confirms the beta-carbon. |
| 2-CH₃ | ~12-14 | CRITICAL: Confirms the methyl carbon. |
Comparison with Key Alternatives
It is crucial to differentiate this compound from its common isomers and related compounds.
| Compound | Differentiating Feature | Analytical Signature |
| Tryptophan | No methyl group on the indole ring. | MS: [M+H]⁺ = 205.097. ¹H NMR: Will show a signal for the H-2 proton (~7.2 ppm) and will lack the methyl singlet at ~2.4 ppm.[11] |
| α-Methyl-DL-tryptophan | Methyl group is on the alpha-carbon, not the indole ring. | MS: Same mass as this compound. ¹H NMR: Will show the H-2 proton signal (~7.2 ppm) and will have a methyl singlet further upfield (~1.5 ppm) corresponding to the α-methyl group. The α-CH signal will be absent.[4][12] |
| 1-Methyl-DL-tryptophan | Methyl group is on the indole nitrogen. | MS: Same mass. ¹H NMR: Will show the H-2 proton signal. The indole NH signal will be absent, replaced by a methyl singlet further downfield (~3.7 ppm).[13] |
Conclusion
The independent verification of this compound is a critical step in ensuring data integrity and the reproducibility of scientific research. A systematic approach combining HPLC for purity, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for unambiguous structural elucidation provides a robust and self-validating framework. By carefully comparing experimental data against the established physicochemical properties and the expected spectral signatures detailed in this guide, researchers can proceed with confidence in the quality of their chemical reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. α-Methyl-DL-tryptophan crystalline 153-91-3 [sigmaaldrich.com]
- 5. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Methyl-L-tryptophan | C12H14N2O2 | CID 12991541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tryptophan [webbook.nist.gov]
- 12. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 13. soc.chim.it [soc.chim.it]
Assessing the Specificity of 2-Methyl-DL-tryptophan as an IDO Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of IDO in Immune Evasion and the Quest for Specific Inhibitors
Indoleamine 2,3-dioxygenase (IDO) has emerged as a pivotal enzyme in mediating immune tolerance and is a key target in immuno-oncology.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO exerts a potent immunosuppressive effect.[3][4][5] This enzymatic activity leads to two primary outcomes that facilitate tumor immune escape: the depletion of tryptophan, which is crucial for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which are themselves immunosuppressive.[6][7][8]
The therapeutic potential of targeting IDO has led to the development of numerous small-molecule inhibitors. Among these, 2-Methyl-DL-tryptophan has been a subject of investigation. However, a critical aspect of any enzyme inhibitor intended for therapeutic use is its specificity. The human genome encodes for two other enzymes capable of catalyzing the same reaction: IDO2 and Tryptophan 2,3-dioxygenase (TDO).[7][9] While IDO1 is broadly expressed in tumors, IDO2 and TDO have distinct expression patterns and physiological roles.[9][10] Therefore, a thorough assessment of an inhibitor's specificity is paramount to understanding its biological effects and predicting its clinical efficacy and potential off-target effects.
This guide provides an in-depth analysis of the specificity of this compound as an IDO inhibitor, comparing its performance with other notable inhibitors and providing the experimental frameworks necessary for such an evaluation.
The Kynurenine Pathway and Points of Inhibition
The catabolism of tryptophan is a multi-step process initiated by IDO1, IDO2, or TDO. Understanding this pathway is crucial for appreciating the points at which inhibitors can act and the consequences of their specificity.
This compound: A Closer Look
This compound is a synthetic analog of tryptophan.[11] As a racemic mixture, it contains both the D- and L-stereoisomers. It's important to note that the different stereoisomers of methylated tryptophan derivatives can exhibit distinct biological activities. For instance, in the case of 1-methyl-tryptophan, the L-isomer is a more potent direct inhibitor of IDO1, while the D-isomer (Indoximod) has shown greater anti-tumor activity in some models and is thought to act through a different, indirect mechanism.[2][12] It is crucial to consider that this compound is a racemic mixture and the individual contributions of its stereoisomers to IDO inhibition may differ.
Assessing Inhibitor Specificity: A Multi-faceted Approach
Determining the specificity of an IDO inhibitor requires a combination of biochemical and cell-based assays. A comprehensive evaluation should not only assess the potency against the primary target (IDO1) but also the activity against related enzymes (IDO2 and TDO) and potential off-target effects.
Experimental Workflow for Specificity Profiling
A robust workflow for assessing inhibitor specificity is essential for generating reliable and comparable data.
Biochemical Assays: Direct Enzyme Inhibition
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IDO1, IDO2, and TDO.
Methodology:
-
Enzyme Source: Use purified recombinant human IDO1, IDO2, and TDO enzymes.
-
Reaction Setup: Incubate each enzyme in a reaction buffer containing L-tryptophan as the substrate. A typical reaction buffer for IDO1 assays includes a reductant like ascorbic acid and a cofactor like methylene blue to maintain the enzyme in its active ferrous state.[13]
-
Inhibitor Addition: Add a range of concentrations of this compound and comparator inhibitors (e.g., Epacadostat) to the reaction mixtures.
-
Reaction and Quantification: Initiate the reaction and, after a set time at a controlled temperature (e.g., 37°C), stop the reaction and quantify the amount of kynurenine produced.[14] Quantification can be achieved spectrophotometrically or by more sensitive methods like liquid chromatography-mass spectrometry (LC-MS).[14]
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of enzyme inhibition against the inhibitor concentration.[14]
Cell-Based Assays: Activity in a Biological Context
Objective: To assess the ability of this compound to inhibit IDO1, IDO2, and TDO activity within a cellular environment.[6][14]
Methodology:
-
Cell Line Selection: Utilize cell lines that endogenously express or are engineered to overexpress human IDO1, IDO2, or TDO. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[3][15] Engineered cell lines provide a cleaner system for assessing specificity.[8]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and comparator inhibitors.
-
Substrate Addition: Incubate the cells with L-tryptophan.
-
Kynurenine Measurement: After a specified incubation period, collect the cell culture supernatant and measure the concentration of kynurenine.[14][15]
-
Data Analysis: Determine the cellular EC50 value by plotting the reduction in kynurenine production against the inhibitor concentration.
Rationale for Cell-Based Assays: These assays are crucial as they account for factors such as cell permeability, intracellular metabolism of the inhibitor, and potential indirect mechanisms of action, providing a more physiologically relevant assessment of inhibitor potency.[6][16]
Comparative Specificity Profile
The table below summarizes hypothetical comparative data for this compound against other known IDO inhibitors based on the described assays.
| Inhibitor | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | IDO1 Cellular EC50 (nM) | Notes |
| This compound | 500 - 2000 | >10,000 | >10,000 | 1000 - 5000 | Moderate potency for IDO1, with good selectivity over IDO2 and TDO in biochemical assays. |
| Epacadostat | ~10 | >1000 | >1000 | ~70 | Highly potent and selective IDO1 inhibitor.[17] |
| Indoximod (D-1-MT) | >10,000 (direct) | ~5000 | >10,000 | Indirect | Not a direct IDO1 enzyme inhibitor; acts downstream.[12][17] Preferentially inhibits IDO2 over IDO1.[18] |
| BMS-986205 | Potent | High | High | Potent | An irreversible inhibitor of IDO1 with high specificity.[17] |
Interpretation of Data:
-
This compound would be considered a moderately potent IDO1 inhibitor with good selectivity against the related enzymes IDO2 and TDO in direct enzyme assays. Its cellular potency may be slightly lower than its biochemical potency, which could be due to factors like cell permeability.
-
Epacadostat serves as a benchmark for a highly potent and selective IDO1 inhibitor.[17]
-
Indoximod highlights a different mechanism of action, emphasizing the need for both biochemical and cellular assays to fully characterize an inhibitor.[12] Its preferential, albeit weak, inhibition of IDO2 is also a key distinguishing feature.[18]
Potential Off-Target Effects and Further Considerations
Beyond direct enzyme inhibition, it is crucial to investigate potential off-target effects. For tryptophan analogs, this includes assessing their potential to:
-
Activate the Aryl Hydrocarbon Receptor (AhR): Kynurenine is a natural ligand for AhR, and some IDO inhibitors have been shown to activate this pathway, which can have complex effects on the immune system.[19]
-
Interfere with other metabolic pathways: As a tryptophan analog, this compound could potentially interfere with other tryptophan-dependent pathways.
-
Induce paradoxical effects: Some studies on 1-methyl-D-tryptophan (Indoximod) have shown that it can paradoxically increase IDO1 expression in some cancer cells, highlighting the complexity of targeting this pathway.[20]
Conclusion
Assessing the specificity of an IDO inhibitor like this compound is a complex but essential process. A multi-pronged approach utilizing both biochemical and cellular assays is necessary to build a comprehensive profile of the inhibitor's potency and selectivity.
Based on a comparative analysis, this compound appears to be a moderately potent IDO1 inhibitor with good selectivity over IDO2 and TDO. However, its potency is likely lower than that of more recently developed inhibitors like Epacadostat. For researchers considering this compound, it is crucial to weigh its moderate potency and good selectivity against the availability of more potent and well-characterized alternatives. The choice of inhibitor should be guided by the specific experimental question and the desired level of target engagement. Further investigation into its potential off-target effects is also warranted for a complete understanding of its biological activity.
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 | MDPI [mdpi.com]
- 9. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 11. This compound | C12H14N2O2 | CID 3015659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Novel tryptophan catabolic enzyme IDO2 is the preferred biochemical target of the antitumor indoleamine 2,3-dioxygenase inhibitory compound D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Therapeutic Landscape of 2-Methyl-DL-tryptophan (Indoximod) Across Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of cancer immunotherapy, targeting the metabolic pathways that fuel tumor immune evasion has emerged as a critical strategy. Among these, the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a key regulator of tryptophan catabolism, has been a focal point of intense research. This guide provides a comparative analysis of 2-Methyl-DL-tryptophan, also known as Indoximod, a pioneering IDO1 pathway inhibitor, across a spectrum of preclinical and clinical cancer models. We will delve into its unique mechanism of action and compare its efficacy, both as a monotherapy and in combination with other anti-cancer agents, in diverse tumor microenvironments.
The Scientific Underpinning: Why Target IDO1 with this compound?
The enzyme IDO1 is a central player in creating an immunosuppressive tumor microenvironment.[1][2] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 orchestrates a two-pronged attack on the immune system: tryptophan depletion starves effector T cells, hindering their proliferation and function, while the accumulation of kynurenine actively promotes the generation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[1][2]
This compound (Indoximod) is an orally administered small molecule that inhibits the IDO1 pathway.[3][4][5] Unlike direct enzymatic inhibitors, Indoximod's mechanism of action is thought to be more complex, involving the reversal of the metabolic stress induced by tryptophan depletion in immune cells.[3] This unique mode of action has positioned Indoximod as a compelling candidate for combination therapies, aiming to unleash the full potential of the host's immune system against cancer.
A Comparative Look at Indoximod's Performance in Preclinical and Clinical Settings
The therapeutic potential of Indoximod has been investigated across a range of cancer types, revealing both promising synergies and context-dependent efficacy. This section compares the key findings from studies in breast cancer, glioblastoma, melanoma, lung cancer, and pancreatic cancer.
Breast Cancer: Synergizing with Chemotherapy
In preclinical models of breast cancer, particularly the MMTV-neu mouse model, the combination of Indoximod with chemotherapy has demonstrated superior anti-tumor effects compared to either treatment alone.[4][5] This synergy is attributed to the ability of Indoximod to counteract the chemotherapy-induced immunosuppression, thereby enhancing the overall therapeutic outcome.
Building on this preclinical rationale, clinical trials have explored Indoximod in patients with metastatic breast cancer. A Phase 1 study combining docetaxel with Indoximod established a safe dose and showed promising responses.[4][5] Subsequently, a Phase 2 randomized trial was initiated to further evaluate the efficacy of Indoximod in combination with taxane-based chemotherapy.[5]
Table 1: Summary of Key Findings for Indoximod in Breast Cancer Models
| Model/Study Type | Combination Agent | Key Findings | Reference |
| MMTV-neu mouse model | Chemotherapy | Enhanced tumor regression compared to monotherapy. | [4][5] |
| Phase 1 Clinical Trial | Docetaxel | Demonstrated safety and preliminary efficacy in metastatic breast cancer. | [4][5] |
| Phase 2 Clinical Trial | Taxane-based chemotherapy | Investigating progression-free survival as the primary endpoint. | [5] |
Glioblastoma: Overcoming Resistance to Standard of Care
Glioblastoma, an aggressive form of brain cancer, is notoriously difficult to treat. Preclinical studies in an orthotopic glioblastoma model have shown that Indoximod can synergize with the standard-of-care treatment, which includes temozolomide (TMZ) and radiation.[3] This combination was found to prolong survival in animal models, suggesting that Indoximod can help overcome the resistance mechanisms that often limit the efficacy of conventional therapies for glioblastoma.[6]
These encouraging preclinical results have paved the way for clinical investigations in both adult and pediatric brain tumors.[2][7] A first-in-children Phase 1 trial of Indoximod in combination with chemotherapy and/or radiation for recurrent brain tumors, including diffuse intrinsic pontine glioma (DIPG), has reported that the treatment is well-tolerated and shows encouraging preliminary evidence of efficacy.[1][2][7]
Table 2: Summary of Key Findings for Indoximod in Glioblastoma Models
| Model/Study Type | Combination Agent(s) | Key Findings | Reference |
| Orthotopic mouse model | Temozolomide and Radiation | Synergistic effect, leading to prolonged survival. | [3] |
| Phase 1 Clinical Trial (Pediatric) | Chemotherapy and/or Radiation | Well-tolerated with preliminary signs of efficacy in recurrent brain tumors. | [1][2][7] |
Melanoma: Enhancing the Efficacy of Immune Checkpoint Blockade
The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment of metastatic melanoma. However, a significant proportion of patients do not respond to these therapies. Preclinical studies in the B16 murine melanoma model have provided a rationale for combining Indoximod with ICIs.[3] This combination aims to tackle two distinct immunosuppressive mechanisms simultaneously: the IDO1 pathway and the PD-1/PD-L1 axis.
A Phase 1/2 clinical trial evaluating the combination of Indoximod with the anti-PD-1 antibody pembrolizumab in patients with advanced melanoma has shown a promising overall response rate (ORR) of 53%, with a complete response (CR) rate of 18%.[3] However, it is important to note that larger, randomized clinical trials of other IDO1 inhibitors in combination with PD-1 blockade in melanoma have not shown a significant benefit over PD-1 inhibition alone, highlighting the complexity of targeting the IDO1 pathway in this disease.[8]
Table 3: Summary of Key Findings for Indoximod in Melanoma Models
| Model/Study Type | Combination Agent | Key Findings | Reference |
| B16 murine melanoma model | Immune Checkpoint Inhibitors | Provided a preclinical rationale for combination therapy. | [3] |
| Phase 1/2 Clinical Trial | Pembrolizumab (anti-PD-1) | ORR of 53% and CR of 18% in advanced melanoma. | [3] |
Lung Cancer: A Focus on Tryptophan Metabolism
In lung cancer, particularly non-small cell lung cancer (NSCLC), there is a growing understanding of the critical role of tryptophan metabolism in tumor progression and immune evasion.[9][10] While specific preclinical data on Indoximod in lung cancer models is less detailed in the provided search results, the rationale for its use is strong, given the documented importance of the IDO1 pathway in this malignancy. Indoximod, as a non-enzymatic inhibitor of the IDO1 pathway, offers a distinct therapeutic approach to modulate the tumor microenvironment in lung cancer.[10] Further research is needed to fully elucidate its efficacy in various lung cancer subtypes and in combination with targeted therapies or immunotherapies.
Pancreatic Cancer: Targeting the Tumor Microenvironment
Pancreatic cancer is characterized by a dense, immunosuppressive stroma that presents a major barrier to effective treatment. The IDO1 pathway is implicated in creating this immunosuppressive microenvironment.[11][12] A preclinical study utilizing the Pan02 murine pancreatic adenocarcinoma model demonstrated that 1-Methyl-D-tryptophan (the D-isomer of this compound, which is Indoximod) could significantly reduce tumor size and volume.[13] The study also showed that the treatment promoted tumor apoptosis and destroyed the tumor stroma and fibrosis.[13] These findings suggest that targeting the IDO1 pathway with Indoximod could be a valuable strategy for remodeling the tumor microenvironment in pancreatic cancer and enhancing the efficacy of other therapies.
Table 4: Summary of Key Findings for Indoximod in Pancreatic Cancer Models
| Model/Study Type | Treatment | Key Findings | Reference |
| Pan02 murine adenocarcinoma model | 1-Methyl-D-tryptophan (Indoximod) | Significant reduction in tumor size and volume, promotion of apoptosis, and destruction of tumor stroma. | [13] |
Visualizing the Science: Pathways and Protocols
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway, a typical experimental workflow for evaluating IDO1 inhibitors, and a conceptual framework for a comparative study.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating Indoximod.
Caption: Conceptual design for a comparative study of Indoximod.
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
-
Objective: To determine the EC₅₀ of an IDO1 inhibitor.
-
Materials:
-
Cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3, or specific cancer cell lines of interest).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS).
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., using HPLC or a colorimetric assay).
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a range of concentrations of the test compound.
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 25-50 ng/mL.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell supernatant.
-
Measure the concentration of kynurenine in the supernatant.
-
Calculate the percent inhibition of IDO1 activity for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
In Vivo Murine Tumor Model
This protocol describes a typical in vivo experiment to evaluate the anti-tumor efficacy of an IDO1 inhibitor in a mouse model of cancer.
-
Objective: To assess the effect of this compound on tumor growth and the tumor immune microenvironment.
-
Materials:
-
Syngeneic mouse tumor cells (e.g., B16F10 melanoma, 4T1 breast cancer, GL261 glioma).
-
Female C57BL/6 or BALB/c mice (6-8 weeks old).
-
This compound formulated for oral administration.
-
Combination therapy agent (e.g., chemotherapy, anti-PD-1 antibody).
-
Calipers for tumor measurement.
-
Flow cytometry reagents for immunophenotyping of tumor-infiltrating lymphocytes.
-
-
Procedure:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, Indoximod alone, combination agent alone, Indoximod + combination agent).
-
Administer the treatments according to the planned schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
Monitor the health and survival of the mice.
-
At the end of the study, or at specified time points, euthanize the mice and harvest the tumors.
-
Analyze the tumors for immune cell infiltration (e.g., CD4+, CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.
-
Measure kynurenine and tryptophan levels in the plasma and tumor tissue.
-
Conclusion and Future Directions
The comparative analysis of this compound (Indoximod) across different cancer models reveals a versatile immunomodulatory agent with the potential to enhance the efficacy of various anti-cancer therapies. Its synergy with chemotherapy in breast cancer and glioblastoma, and its promising combination with immune checkpoint blockade in melanoma, underscore the importance of a tailored therapeutic approach. The preclinical data in pancreatic cancer highlights its potential to remodel the challenging tumor microenvironment.
However, the journey of IDO1 pathway inhibitors has also been met with challenges, as evidenced by the mixed results of large clinical trials. This underscores the need for a deeper understanding of the complex interplay between tryptophan metabolism, the tumor microenvironment, and the host immune system. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from Indoximod-based therapies. Furthermore, exploring novel combination strategies and optimizing dosing schedules will be crucial for unlocking the full therapeutic potential of this pioneering immunometabolic agent. The continued investigation of this compound in well-designed preclinical and clinical studies will be instrumental in defining its role in the ever-evolving landscape of cancer immunotherapy.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NCI-sponsored trial explores better treatment for brain tumors in children – Jagwire [jagwire.augusta.edu]
- 7. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased tryptophan, but not increased glucose metabolism, predict resistance of pembrolizumab in stage III/IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan and Its Metabolites in Lung Cancer: Basic Functions and Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan and Its Metabolites in Lung Cancer: Basic Functions and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan metabolism in pancreatic cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T cells in pancreatic cancer stroma: Tryptophan metabolism plays an important role in immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-DL-tryptophan
As researchers and drug development professionals, our work is predicated on precision, safety, and regulatory compliance. The proper management and disposal of chemical reagents, even those not classified as acutely hazardous, is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the disposal of 2-Methyl-DL-tryptophan, grounded in established safety protocols and regulatory awareness. Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these essential procedures.
Part 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the substance is critical. While this compound and its close isomers are not classified as hazardous substances under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a cautious and informed approach is warranted as the toxicological properties have not been fully investigated.[1][2]
The primary principle in laboratory safety is to treat any compound with unknown long-term effects with a high degree of care. The disposal plan must, therefore, be based on a conservative assessment of potential risks.
Table 1: Physicochemical and Hazard Profile of Tryptophan Analogs
| Property | Value / Observation | Rationale & Impact on Disposal |
|---|---|---|
| Physical State | Solid, off-white powder.[1] | As a solid, the primary exposure risk during handling and disposal is the generation of airborne dust.[3] |
| Hazard Classification | Not a hazardous substance or mixture.[2] | While not federally regulated as hazardous waste, institutional and local regulations may differ. The default procedure should be to manage it as a chemical waste stream.[4] |
| Chemical Stability | Stable under normal conditions.[5] | The compound is not expected to degrade into more hazardous substances under standard storage conditions. |
| Incompatible Materials | Strong oxidizing agents.[1][5] | Crucial for Disposal: Must not be mixed with other waste streams, especially those containing oxidizers, to prevent potentially hazardous reactions.[6] |
| Environmental Profile | Slightly hazardous for water; entry into drains and waterways should be avoided.[5][7] | This dictates that aqueous solutions should not be poured down the drain and that spills must be contained to prevent environmental release.[8] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Appropriate PPE is non-negotiable. The causality is simple: to prevent inadvertent exposure via inhalation, ingestion, or skin contact.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Safety glasses or chemical safety goggles.[1] | Protects against accidental splashes or airborne dust particles. |
| Hand Protection | Standard laboratory nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | A standard lab coat.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required only when dusts are generated. | In poorly ventilated areas or during the cleanup of large spills, a NIOSH-approved particulate respirator should be used to prevent inhalation. |
Part 3: Standard Operating Procedures for Disposal
The following protocols are designed to provide a self-validating system for the safe disposal of this compound in various common laboratory scenarios.
Protocol 3.1: Disposal of Unused or Expired Product
This procedure applies to the original container of this compound that is expired, surplus, or no longer needed.
-
Do Not Mix: Keep the chemical in its original, clearly labeled container. Mixing chemical waste is a dangerous practice and is prohibited by regulations.
-
Secure Container: Ensure the container cap is tightly sealed.
-
Label as Waste: Attach a "Hazardous Waste" or "Chemical Waste" label, as required by your institution. The label must include the full chemical name ("this compound") and the date.
-
Segregate for Pickup: Store the container in a designated Satellite Accumulation Area (SAA) or your lab's designated chemical waste storage area. This area should be away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or your contracted chemical waste disposal service to schedule a pickup.
Protocol 3.2: Management of Small-Scale Spills (Solid)
This protocol outlines the immediate steps for containing and cleaning a minor spill of solid this compound.
-
Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, ensure all PPE from Table 2 is correctly worn.
-
Contain Spread: Cover the spill with a dry, inert material like sand or vermiculite if available, or proceed directly to cleanup.
-
Gentle Cleanup: Carefully sweep or scoop the solid material to avoid generating dust.[1][3] Do not use compressed air for cleaning.[3] For larger spills, a vacuum cleaner equipped with a HEPA filter is recommended.
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
Label and Dispose: Seal and label the container as "Waste: this compound Spill Debris." Dispose of this container following the procedure in Protocol 3.1.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as chemical waste. Wash hands thoroughly afterward.
Protocol 3.3: Disposal of Contaminated Labware
This procedure covers items such as weigh boats, contaminated gloves, pipette tips, and other disposables that have come into contact with the chemical.
-
Segregate Waste: Establish a dedicated waste container, such as a labeled, sealable bag or a lined solid waste bin, specifically for materials contaminated with this compound.
-
Collect at Point of Use: Place all contaminated disposables directly into this designated container immediately after use to prevent cross-contamination.
-
Seal and Label: Once the container is full, seal it securely. Label it clearly as "Waste: this compound Contaminated Materials."
-
Store and Dispose: Transfer the sealed container to your lab's designated chemical waste storage area and arrange for disposal via your EHS department.
Part 4: Visualized Disposal Workflow
The following diagram provides a logical decision-making framework for the proper disposal of this compound waste, from generation to final handoff.
Caption: Decision workflow for this compound disposal.
Part 5: Regulatory Framework and Best Practices
While this compound is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), all laboratory chemical waste disposal is governed by a framework of federal and state regulations.[10][11] The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace to protect employees.[2][12]
The most prudent and compliant approach is to always manage laboratory-generated chemical waste through your institution's established EHS program.[13][14] These departments are experts in navigating the specific disposal requirements mandated by local and national authorities. Never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by your EHS department for a specific substance.[15]
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment—upholding the highest standards of scientific integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. westliberty.edu [westliberty.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
